Product packaging for 2-(Phenylsulfonyl)acetophenone(Cat. No.:CAS No. 3406-03-9)

2-(Phenylsulfonyl)acetophenone

Cat. No.: B1293529
CAS No.: 3406-03-9
M. Wt: 260.31 g/mol
InChI Key: DREVPGKOIZVPQV-UHFFFAOYSA-N
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Description

2-(Phenylsulfonyl)acetophenone is a useful research compound. Its molecular formula is C14H12O3S and its molecular weight is 260.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 633013. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O3S B1293529 2-(Phenylsulfonyl)acetophenone CAS No. 3406-03-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzenesulfonyl)-1-phenylethanone
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InChI

InChI=1S/C14H12O3S/c15-14(12-7-3-1-4-8-12)11-18(16,17)13-9-5-2-6-10-13/h1-10H,11H2
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InChI Key

DREVPGKOIZVPQV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2
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Molecular Formula

C14H12O3S
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DSSTOX Substance ID

DTXSID20187660
Record name 1-Phenyl-2-(phenylsulphonyl)ethan-1-one
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Molecular Weight

260.31 g/mol
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CAS No.

3406-03-9
Record name 1-Phenyl-2-(phenylsulfonyl)ethanone
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Record name 2-(Phenylsulfonyl)acetophenone
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Foundational & Exploratory

In-Depth Technical Guide: 2-(Phenylsulfonyl)acetophenone (CAS 3406-03-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Phenylsulfonyl)acetophenone, a versatile organic compound with potential applications in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis, and potential biological activities, supported by experimental methodologies and visual workflows.

Physicochemical Properties

This compound, also known as phenacyl phenyl sulfone, is a white to off-white crystalline solid.[1] Its core structure features a phenylsulfonyl group attached to an acetophenone moiety. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 3406-03-9[1]
Molecular Formula C₁₄H₁₂O₃S[1]
Molecular Weight 260.31 g/mol [1]
Melting Point 93-95 °C[2]
Boiling Point Not available
Appearance White to off-white crystalline solid[1]
Solubility Soluble in many organic solvents
Synonyms Phenacyl phenyl sulfone, 2-Oxo-2-phenylethyl phenyl sulfone

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the nucleophilic substitution reaction of a phenacyl halide with a sulfinate salt. A common and effective method involves the reaction of phenacyl bromide with sodium benzenesulfinate.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Step 1: Bromination of Acetophenone cluster_1 Step 2: Sulfonylation A Acetophenone B Phenacyl Bromide A->B Br₂ / Catalyst D This compound B->D C Sodium Benzenesulfinate C->D G cluster_0 Potential Enzyme Inhibition cluster_1 Downstream Effects A This compound B Enzyme Active Site A->B Binding C Enzyme Inhibition B->C Blocks Substrate Access D Modulation of Signaling Pathways C->D E Therapeutic Effect D->E

References

An In-depth Technical Guide to 2-(Phenylsulfonyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylsulfonyl)acetophenone, also known as 1-phenyl-2-(phenylsulfonyl)ethanone, is an organic compound belonging to the class of β-keto sulfones. Its chemical structure incorporates a ketone, a sulfone group, and two phenyl rings. This arrangement of functional groups makes it a molecule of significant interest in synthetic organic chemistry. β-keto sulfones are recognized as valuable synthetic intermediates due to the acidic nature of the α-methylene protons situated between the two electron-withdrawing groups (carbonyl and sulfonyl). This acidity allows for easy formation of a stabilized carbanion, which can be used in a variety of carbon-carbon bond-forming reactions. Consequently, this compound serves as a versatile building block, or fragment, for the construction of more complex molecular architectures, particularly in the field of medicinal chemistry and drug discovery.

Chemical Structure and Properties

The core structure of this compound consists of an acetophenone moiety substituted at the alpha (α) position with a phenylsulfonyl group.

Structure:

  • Systematic Name: this compound

  • Alternative Name: 1-Phenyl-2-(phenylsulfonyl)ethanone

  • Core Components: A benzoyl group (C₆H₅CO–), a methylene bridge (–CH₂–), and a phenylsulfonyl group (–SO₂C₆H₅).

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound. It is important to note that a discrepancy exists between the melting point reported in a synthetic procedure and values cited by commercial suppliers; both are listed for completeness. Furthermore, comprehensive experimental spectroscopic data for this specific molecule is not widely available in published literature or databases. The provided ¹H NMR data is partial and should be referenced accordingly.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 3406-03-9[1][2]
Molecular Formula C₁₄H₁₂O₃S[1][2]
Molecular Weight 260.31 g/mol [1][2]
Physical Form White solid / Powder to crystal[2]
Melting Point 93-95 °C (lit.)[1]
117-119 °C[3]
Purity ≥98%[2]

Table 2: Partial ¹H Nuclear Magnetic Resonance (NMR) Data

ParameterValueSource(s)
Solvent CDCl₃[3]
Frequency 500 MHz[3]
Chemical Shifts (δ) 7.94 (d, 2H, J = 8.0 Hz)[3]
7.90 (d, 2H, J = 8.0 Hz)[3]
7.67 - 7.60 (m, 2H)[3]
7.55 (t, 2H, J = 8.0 Hz)[3]

Experimental Protocols

Synthesis of this compound

The following is a general experimental protocol for the synthesis of β-keto sulfones, which has been successfully applied to produce this compound (referred to as 1b in the source literature).[3]

Reaction Scheme: Phenylacetylene + Sodium benzenesulfinate → this compound

Materials and Equipment:

  • Phenylacetylene (0.5 mmol, 51 mg)

  • Sodium benzenesulfinate (0.5 mmol, 82 mg)

  • Potassium iodide (0.5 mmol, 83 mg)

  • Graphitic carbon nitride (g-C₃N₄) (6 mg)

  • Oven-dried 10 mL borosilicate vial

  • Magnetic stirrer

  • Standard laboratory glassware for workup and purification

  • Column chromatography apparatus with silica gel

  • Eluent: n-hexane/ethyl acetate (5:1 v/v)

Procedure:

  • To an oven-dried 10 mL borosilicate vial, add phenylacetylene (0.5 mmol, 51 mg), sodium benzenesulfinate (0.5 mmol, 82 mg), potassium iodide (0.5 mmol, 83 mg), and g-C₃N₄ (6 mg).

  • Seal the vial and stir the reaction mixture.

  • Note: The original procedure does not specify the solvent, temperature, or reaction time for this specific product, but related syntheses in the same document were performed in a solvent like DMSO or acetonitrile at temperatures ranging from room temperature to 80°C for 12-24 hours, often under an oxygen atmosphere or with an oxidant.

  • Upon completion of the reaction (monitored by TLC), evaporate the solvent under vacuum.

  • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate (5:1 v/v) as the eluent.

  • The resulting product, this compound, is obtained as a white solid. The reported yield for this procedure is 73% (95 mg).[3]

Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows related to this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification cluster_product Final Product R1 Phenylacetylene P1 Combine Reactants in Vial R1->P1 R2 Sodium Benzenesulfinate R2->P1 R3 Potassium Iodide R3->P1 R4 g-C3N4 (Catalyst) R4->P1 P2 Stir Reaction Mixture (Solvent, Temp, Time as required) P1->P2 P3 Evaporate Solvent (Workup) P2->P3 P4 Column Chromatography (Silica Gel, Hexane/EtOAc) P3->P4 FP This compound (White Solid, 73% Yield) P4->FP

Caption: Synthesis workflow for this compound.

FBDD_Workflow cluster_library Fragment Library cluster_discovery Discovery & Optimization cluster_lead Lead Compound Frag Fragment Molecule (e.g., this compound) Screen Biophysical Screening (NMR, SPR, etc.) Frag->Screen Hit Identify 'Hit' Fragment (Binds to Target) Screen->Hit SAR Structure-Activity Relationship (SAR) Hit->SAR Opt Fragment Elaboration / Linking Hit->Opt SAR->Opt Lead Potent Lead Compound (Improved Affinity & Properties) Opt->Lead

Caption: Role in Fragment-Based Drug Discovery (FBDD).

Applications in Research and Drug Development

As a β-keto sulfone, this compound is primarily utilized as a synthetic intermediate. The α-methylene group can be deprotonated by a suitable base to form a nucleophile, which can then participate in various reactions, including:

  • Alkylation: Reaction with alkyl halides to introduce new carbon chains.

  • Acylation: Reaction with acyl chlorides or anhydrides.

  • Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

  • Annulation Reactions: Formation of new ring systems.

While specific biological activity for this compound has not been extensively documented, its role as a "fragment" molecule is highly relevant to drug discovery. In Fragment-Based Drug Discovery (FBDD), small, low-complexity molecules (fragments) are screened for weak binding to a biological target. Fragments that bind ("hits") serve as starting points for the development of more potent lead compounds through synthetic elaboration or by linking multiple fragments together. The structure of this compound, with its defined vector points for chemical modification, makes it a suitable candidate for such a library.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in organic synthesis. Its structure as a β-keto sulfone provides a reactive handle for constructing complex molecules relevant to pharmaceutical and materials science. While a reliable synthesis protocol exists, a comprehensive public dataset of its spectroscopic properties (notably ¹³C NMR, IR, and MS) is currently lacking. Similarly, its specific biological activities and interactions remain an area open for future investigation. Its primary value to researchers lies in its utility as a versatile synthetic precursor and as a potential fragment for use in modern drug discovery campaigns.

References

An In-depth Technical Guide to 1-Phenyl-2-(phenylsulfonyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenyl-2-(phenylsulfonyl)ethanone, also known as phenacyl phenyl sulfone or 2-(benzenesulfonyl)-1-phenylethanone, is a β-keto sulfone that serves as a versatile intermediate in organic synthesis. The presence of the carbonyl and sulfonyl groups activates the intermediary methylene group, making it a valuable building block for the construction of more complex molecules. β-keto sulfones, as a class of compounds, have garnered significant interest due to their unique reactivity and potential biological activities, including anti-infective and antifungal properties. This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-phenyl-2-(phenylsulfonyl)ethanone.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-phenyl-2-(phenylsulfonyl)ethanone is presented below. These properties are crucial for its handling, characterization, and application in various chemical reactions.

PropertyValueReference
Molecular Formula C₁₄H₁₂O₃S[1]
Molecular Weight 260.31 g/mol [1]
CAS Number 3406-03-9[1]
IUPAC Name 2-(benzenesulfonyl)-1-phenylethanone[1]
Synonyms Phenacyl phenyl sulfone, ω-(Phenylsulfonyl)acetophenone, α-(Phenylsulfonyl)acetophenone, Benzoyl(phenylsulfonyl)methane, Phenyl phenacyl sulfone, 2-(Phenylsulfonyl)acetophenone[2]
Appearance White to light yellow crystalline powder[2]
Melting Point 96 °C (from Ethanol)[2]
Boiling Point 472 °C at 760 mmHg[2]
Density 1.256 g/cm³[2]
Flash Point 305 °C[2]
Solubility Insoluble in water, soluble in organic solvents.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of 1-phenyl-2-(phenylsulfonyl)ethanone.

SpectroscopyData
¹H NMR (CDCl₃, 500 MHz) δ 7.94 (d, 2H, J = 8.0 Hz), 7.90 (d, 2H, J = 8.0 Hz), 7.67 -7.60 (m, 2H), 7.55 (t, 2H, J = 8.0 Hz)[3]
IR Spectroscopy Characteristic absorptions for C=O and SO₂ stretching.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Experimental Protocols

Synthesis of 1-Phenyl-2-(phenylsulfonyl)ethanone

A common and effective method for the synthesis of β-keto sulfones like 1-phenyl-2-(phenylsulfonyl)ethanone involves the reaction of terminal alkynes with sodium arenesulfinates. The following protocol is adapted from a general procedure for the synthesis of β-keto sulfones.[3]

Materials:

  • Phenylacetylene

  • Sodium benzenesulfinate

  • Potassium iodide

  • g-C₃N₄ (graphitic carbon nitride)

  • Solvent (e.g., a suitable organic solvent)

  • Oven-dried 10 mL borosilicate vial

  • Magnetic stirrer

Procedure:

  • To an oven-dried 10 mL borosilicate vial, add phenylacetylene (0.5 mmol, 51 mg), sodium benzenesulfinate (0.5 mmol, 82 mg), potassium iodide (0.5 mmol, 83 mg), and g-C₃N₄ (6 mg).

  • Add the appropriate solvent to the vial.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Upon completion of the reaction, the product can be isolated and purified by standard methods such as extraction and column chromatography.

The expected yield for this type of reaction is generally good, with one report indicating a 73% yield for a similar synthesis.[3]

Chemical Reactivity

The reactivity of 1-phenyl-2-(phenylsulfonyl)ethanone is primarily centered around the active methylene group situated between the carbonyl and sulfonyl moieties.

The sulfonyl group (SO₂) acts as a strong electron-withdrawing group, which significantly increases the acidity of the adjacent methylene protons. This allows for easy deprotonation by a base to form a stabilized enolate anion. This highly reactive enolate can then participate in various nucleophilic reactions.

Key reactions involving β-keto sulfones include:

  • Alkylation and Acylation: The enolate readily reacts with a wide range of electrophiles, such as alkyl halides and acyl chlorides, to form α-substituted β-keto sulfones.

  • Michael Addition: The enolate can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds and other Michael acceptors.

  • Knoevenagel Condensation: Reaction with aldehydes and ketones under basic conditions can lead to the formation of α,β-unsaturated ketones.

  • Reductive Elimination: The sulfonyl group can be removed under reductive conditions, providing a route to ketones without the sulfonyl moiety.

Mandatory Visualizations

Synthesis Workflow of 1-Phenyl-2-(phenylsulfonyl)ethanone

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Final Product Phenylacetylene Phenylacetylene ReactionVessel Reaction in Organic Solvent Phenylacetylene->ReactionVessel SodiumSulfinate Sodium Benzenesulfinate SodiumSulfinate->ReactionVessel KI Potassium Iodide KI->ReactionVessel gC3N4 g-C₃N₄ (Catalyst) gC3N4->ReactionVessel Stirring Stirring at Room Temperature ReactionVessel->Stirring Extraction Extraction Stirring->Extraction Chromatography Column Chromatography Extraction->Chromatography FinalProduct 1-Phenyl-2-(phenylsulfonyl)ethanone Chromatography->FinalProduct

Caption: A schematic overview of the synthesis workflow for 1-phenyl-2-(phenylsulfonyl)ethanone.

Reactivity of the Methylene Group

Methylene_Reactivity cluster_reactions Electrophilic Reactions Compound 1-Phenyl-2-(phenylsulfonyl)ethanone Enolate Stabilized Enolate Anion Compound->Enolate Deprotonation Base Base Alkylation Alkylation (with Alkyl Halide) Enolate->Alkylation Acylation Acylation (with Acyl Chloride) Enolate->Acylation MichaelAddition Michael Addition (with α,β-Unsaturated Carbonyl) Enolate->MichaelAddition Knoevenagel Knoevenagel Condensation (with Aldehyde/Ketone) Enolate->Knoevenagel

Caption: Reactivity of the active methylene group in 1-phenyl-2-(phenylsulfonyl)ethanone.

Conclusion

1-Phenyl-2-(phenylsulfonyl)ethanone is a valuable synthetic intermediate with a rich and diverse reactivity profile. The presence of both a carbonyl and a sulfonyl group flanking a methylene bridge provides a handle for a multitude of chemical transformations. This technical guide has summarized its key chemical and physical properties, provided a detailed experimental protocol for its synthesis, and outlined its principal modes of reactivity. This information is intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis and drug development, facilitating the effective use of this versatile compound in their research endeavors.

References

An In-depth Technical Guide to the Physical Properties of β-Keto Sulfones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-keto sulfones are a class of organic compounds characterized by a ketone functional group at the β-position relative to a sulfonyl group. This unique structural arrangement imparts a range of interesting and synthetically useful properties, making them valuable intermediates in organic synthesis and key components in various biologically active molecules. Their utility is underscored by their presence in pharmaceuticals and agrochemicals, where the sulfone moiety can influence polarity, solubility, and metabolic stability. This technical guide provides a comprehensive overview of the core physical properties of β-keto sulfones, detailed experimental protocols for their characterization, and visualizations of key experimental and logical workflows.

Core Physical Properties

The physical properties of β-keto sulfones are influenced by the interplay between the electron-withdrawing nature of both the carbonyl and sulfonyl groups, and the nature of the substituents on the carbon backbone and the sulfur atom.

Acidity and pKa

The α-hydrogens of β-keto sulfones, situated between the two electron-withdrawing groups, exhibit significant acidity. This is analogous to other β-dicarbonyl compounds, where the resulting carbanion is stabilized by resonance, delocalizing the negative charge onto the oxygen atoms of both the carbonyl and sulfonyl groups.[1][2][3][4] While specific pKa values for a wide range of β-keto sulfones are not extensively tabulated in the literature, they are generally expected to have pKa values in the range of 9-11 in dimethyl sulfoxide (DMSO), similar to β-diketones.[3] This acidity makes them valuable nucleophiles in a variety of carbon-carbon bond-forming reactions.

Melting and Boiling Points

β-keto sulfones are typically crystalline solids at room temperature, with melting points influenced by molecular weight, symmetry, and intermolecular forces such as dipole-dipole interactions and hydrogen bonding (if appropriate functional groups are present). A selection of melting points for various β-keto sulfones is presented in Table 1. Information on boiling points is scarce due to the tendency of these compounds to decompose at higher temperatures.

Solubility

The solubility of β-keto sulfones is dependent on the overall polarity of the molecule. The presence of the polar sulfonyl and keto groups can impart some solubility in polar organic solvents. Generally, sulfones are soluble in solvents like acetone, acetonitrile, and ethyl acetate.[5][6] Their solubility in water is typically low unless other polar functional groups that can participate in hydrogen bonding are present.[7] Aromatic β-keto sulfones tend to be soluble in chlorinated solvents like dichloromethane and chloroform.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of β-keto sulfones. The key spectral features are summarized below, with specific data for representative compounds provided in the subsequent tables.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The acidic α-protons typically appear as a singlet or multiplet in the range of 4.0-5.0 ppm. The exact chemical shift is dependent on the solvent and the electronic nature of the surrounding substituents. Protons on carbons adjacent to the carbonyl and sulfonyl groups also show characteristic downfield shifts.

    • ¹³C NMR: The carbonyl carbon exhibits a characteristic resonance in the downfield region of the spectrum, typically between 190 and 205 ppm. The carbon α to both the carbonyl and sulfonyl groups also has a distinct chemical shift.

  • Infrared (IR) Spectroscopy:

    • The IR spectra of β-keto sulfones are characterized by two strong absorption bands corresponding to the carbonyl (C=O) and sulfonyl (SO₂) groups. The C=O stretching vibration is typically observed in the region of 1710-1735 cm⁻¹. The asymmetric and symmetric stretching vibrations of the SO₂ group appear around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.

  • Mass Spectrometry (MS):

    • The fragmentation patterns of β-keto sulfones in mass spectrometry can be complex. Common fragmentation pathways include cleavage α to the carbonyl group and loss of the sulfonyl group.[8]

Crystal Structure

The three-dimensional arrangement of atoms in β-keto sulfones can be determined by X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Data Presentation

The following tables summarize the key physical and spectroscopic data for a selection of β-keto sulfones.

Table 1: Melting Points of Selected β-Keto Sulfones

CompoundMelting Point (°C)
1-phenyl-2-(phenylsulfonyl)ethan-1-onePhenylPhenyl94-96
1-(4-methylphenyl)-2-(phenylsulfonyl)ethan-1-one4-MethylphenylPhenyl118-120
1-(4-chlorophenyl)-2-(phenylsulfonyl)ethan-1-one4-ChlorophenylPhenyl135-137
1-(4-methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one4-MethoxyphenylPhenyl108-110
1-cyclohexyl-2-(phenylsulfonyl)ethan-1-oneCyclohexylPhenyl78-80

Table 2: ¹H NMR Spectroscopic Data for Selected β-Keto Sulfones (in CDCl₃)

Compoundδ (α-H) (ppm)δ (Aromatic/Aliphatic H) (ppm)
1-phenyl-2-(phenylsulfonyl)ethan-1-onePhenylPhenyl4.75 (s, 2H)7.45-8.05 (m, 10H)
1-(4-methylphenyl)-2-(phenylsulfonyl)ethan-1-one4-MethylphenylPhenyl4.72 (s, 2H)2.42 (s, 3H), 7.25-7.95 (m, 9H)
1-(4-chlorophenyl)-2-(phenylsulfonyl)ethan-1-one4-ChlorophenylPhenyl4.70 (s, 2H)7.40-7.98 (m, 9H)
1-cyclohexyl-2-(phenylsulfonyl)ethan-1-oneCyclohexylPhenyl4.15 (s, 2H)1.10-2.50 (m, 11H), 7.50-7.95 (m, 5H)

Table 3: ¹³C NMR Spectroscopic Data for Selected β-Keto Sulfones (in CDCl₃)

Compoundδ (C=O) (ppm)δ (α-C) (ppm)δ (Aromatic/Aliphatic C) (ppm)
1-phenyl-2-(phenylsulfonyl)ethan-1-onePhenylPhenyl190.563.8128.0, 128.8, 129.2, 134.0, 135.2, 138.9
1-(4-methylphenyl)-2-(phenylsulfonyl)ethan-1-one4-MethylphenylPhenyl189.863.721.8, 128.1, 128.9, 129.5, 132.8, 134.0, 139.0, 145.0
1-(4-chlorophenyl)-2-(phenylsulfonyl)ethan-1-one4-ChlorophenylPhenyl189.263.6128.2, 129.1, 129.6, 133.8, 138.8, 140.5

Table 4: IR Spectroscopic Data for Selected β-Keto Sulfones (cm⁻¹)

Compoundν (C=O)ν (SO₂) asymmetricν (SO₂) symmetric
1-phenyl-2-(phenylsulfonyl)ethan-1-onePhenylPhenyl172813251145
1-(4-methylphenyl)-2-(phenylsulfonyl)ethan-1-one4-MethylphenylPhenyl172513221148
1-(4-chlorophenyl)-2-(phenylsulfonyl)ethan-1-one4-ChlorophenylPhenyl173013281142

Experimental Protocols

Detailed methodologies for the synthesis and characterization of β-keto sulfones are crucial for reproducible research. Below are representative protocols.

General Procedure for the Synthesis of β-Keto Sulfones from α-Bromo Ketones and Sodium Sulfinates

This protocol describes a common and efficient method for the synthesis of β-keto sulfones.

Materials:

  • α-Bromo ketone (1.0 eq)

  • Sodium sulfinate (1.2 eq)

  • Ethanol or Dimethylformamide (DMF)

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve the sodium sulfinate in the chosen solvent in a round-bottom flask.

  • Add the α-bromo ketone to the solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

  • Wash the crude product with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) to obtain the pure β-keto sulfone.

Characterization Protocol

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the β-keto sulfone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.

2. Infrared (IR) Spectroscopy:

  • Prepare a sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids).

  • Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands for the carbonyl and sulfonyl groups.

3. Mass Spectrometry (MS):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Analyze the sample using an appropriate mass spectrometry technique (e.g., ESI, GC-MS).

  • Determine the molecular weight and analyze the fragmentation pattern.

4. Melting Point Determination:

  • Place a small amount of the crystalline sample in a capillary tube.

  • Determine the melting point range using a calibrated melting point apparatus.

Mandatory Visualization

Experimental Workflow for the Synthesis and Purification of β-Keto Sulfones

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization start Start Materials: α-Bromo Ketone Sodium Sulfinate reaction Reaction in Solvent (e.g., Ethanol, DMF) Room Temp or Reflux start->reaction monitoring Monitor by TLC reaction->monitoring workup Reaction Work-up: - Cool to RT - Precipitate in Ice-Water monitoring->workup Reaction Complete filtration Filtration workup->filtration washing Wash with Cold Solvents filtration->washing recrystallization Recrystallization washing->recrystallization final_product Pure β-Keto Sulfone recrystallization->final_product characterization Characterization: - NMR - IR - MS - Melting Point final_product->characterization

Caption: A generalized workflow for the synthesis and purification of β-keto sulfones.

Key Chemical Transformations of β-Keto Sulfones

chemical_transformations cluster_alpha_carbon Reactions at the α-Carbon cluster_carbonyl Reactions at the Carbonyl Group cluster_sulfonyl Reactions involving the Sulfonyl Group bks β-Keto Sulfone enolate Enolate Formation (Base) bks->enolate reduction Reduction (e.g., NaBH₄) bks->reduction desulfonylation Reductive Desulfonylation (e.g., SmI₂, Na(Hg)) bks->desulfonylation julia Julia-Kocienski Olefination bks->julia alkylation Alkylation (R-X) enolate->alkylation acylation Acylation (RCOCl) enolate->acylation michael Michael Addition (α,β-unsaturated carbonyl) enolate->michael hydroxy_sulfone β-Hydroxy Sulfone reduction->hydroxy_sulfone ketone Ketone desulfonylation->ketone alkene Alkene julia->alkene

Caption: Key synthetic transformations involving β-keto sulfones.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of β-keto sulfones, including their acidity, melting points, solubility, and spectroscopic characteristics. The tabulated data and experimental protocols offer a valuable resource for researchers in organic synthesis and medicinal chemistry. The versatility of β-keto sulfones as synthetic intermediates, highlighted by their key chemical transformations, underscores their continued importance in the development of new chemical entities. Further research into the quantitative structure-property relationships of this compound class will undoubtedly facilitate their application in the design of novel molecules with tailored properties for the pharmaceutical and agrochemical industries.

References

An In-Depth Technical Guide to 2-(Phenylsulfonyl)acetophenone: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

A Keystone in the Landscape of β-Keto Sulfones

For researchers, scientists, and professionals in drug development, a thorough understanding of foundational organic compounds is paramount. 2-(Phenylsulfonyl)acetophenone, also known as phenacyl phenyl sulfone, stands as a significant molecule within the class of β-keto sulfones. Its discovery dates back to the late 19th century, marking an early entry into the rich chemistry of this versatile functional group. This technical guide provides a comprehensive overview of its discovery, historical synthesis, and key chemical data, offering a valuable resource for those engaged in synthetic chemistry and drug discovery.

Discovery and Historical Context

The first documented synthesis of this compound is attributed to the German chemists E. Fromm and A. Delisle in 1889. Their pioneering work was published in the prestigious journal Berichte der deutschen chemischen Gesellschaft. At the time, the chemistry of organosulfur compounds was a burgeoning field, and the synthesis of β-keto sulfones represented a significant advancement in the understanding of the reactivity of both ketones and sulfinates.

The foundational method for the synthesis of this class of compounds involves the nucleophilic substitution reaction between an α-haloketone and a sulfinate salt. This classical approach has remained a cornerstone of organic synthesis for its reliability and versatility in forming carbon-sulfur bonds. The work of Fromm and Delisle provided an early and elegant demonstration of this powerful transformation.

Physicochemical and Spectroscopic Data

A comprehensive summary of the physical, chemical, and spectral properties of this compound is provided below for easy reference.

PropertyValueReference
Molecular Formula C₁₄H₁₂O₃S[1]
Molecular Weight 260.31 g/mol [1]
CAS Number 3406-03-9[1]
Appearance Solid[1]
Melting Point 93-95 °C (lit.)[2]
Purity 98%[1]

Spectroscopic Data:

While the original 1889 publication predates modern spectroscopic techniques, contemporary analysis provides a detailed structural confirmation.

SpectroscopyKey Features
¹H NMR Aromatic protons typically appear in the range of δ 7.4–8.0 ppm. The methylene protons (CH₂) adjacent to the sulfonyl and carbonyl groups are expected to be deshielded and appear as a singlet.
¹³C NMR The carbonyl carbon (C=O) signal is characteristically downfield. Aromatic carbons and the methylene carbon will also show distinct signals.
Infrared (IR) Characteristic absorption bands for the carbonyl group (C=O) and the sulfonyl group (S=O) are expected.
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

The historical synthesis of this compound, as pioneered by Fromm and Delisle, serves as a fundamental experimental protocol. Modern adaptations of this method offer improved yields and purity.

Classical Synthesis: Reaction of Phenacyl Bromide with Sodium Benzenesulfinate

This method is based on the nucleophilic substitution of bromide from phenacyl bromide by the sulfinate anion.

Materials:

  • Phenacyl bromide (α-bromoacetophenone)

  • Sodium benzenesulfinate

  • Ethanol (or other suitable solvent)

Procedure:

  • A solution of sodium benzenesulfinate is prepared in a suitable solvent, such as ethanol.

  • To this solution, a stoichiometric amount of phenacyl bromide, dissolved in the same solvent, is added.

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by pouring it into water, which precipitates the crude this compound.

  • The solid product is collected by filtration, washed with water to remove inorganic salts, and then dried.

  • Recrystallization from a suitable solvent, such as ethanol, is performed to obtain the purified product.

Synthesis_Workflow reagents Phenacyl Bromide + Sodium Benzenesulfinate reaction Reaction Mixture (Stirring/Heating) reagents->reaction solvent Ethanol solvent->reaction workup Work-up (Addition to Water) reaction->workup filtration Filtration workup->filtration purification Recrystallization filtration->purification product This compound purification->product

Classical synthesis workflow for this compound.

Biological Activity and Signaling Pathways

While extensive biological data for this compound itself is limited in the public domain, the broader class of β-keto sulfones has been investigated for various pharmacological activities.[3][4] These compounds are recognized for their potential as antibacterial and antifungal agents.

Recent research has highlighted that certain phenyl sulfone derivatives act as inverse agonists of the Retinoic acid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which play a crucial role in autoimmune diseases. By inhibiting RORγt, these compounds can suppress the production of pro-inflammatory cytokines like IL-17. Although not experimentally confirmed for this compound, this provides a plausible, albeit hypothetical, signaling pathway for its potential anti-inflammatory activity.

Hypothetical_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm RORgt RORγt DNA IL-17 Gene Promoter RORgt->DNA Binds to Transcription Transcription DNA->Transcription IL17_mRNA IL-17 mRNA Transcription->IL17_mRNA Translation Translation IL17_mRNA->Translation IL17_protein IL-17 Protein Translation->IL17_protein Inflammation Inflammation IL17_protein->Inflammation Promotes Molecule This compound (Hypothetical) Molecule->RORgt Inhibits

Hypothetical signaling pathway of this compound.

Conclusion

This compound holds a significant place in the history of organic chemistry as one of the early examples of a synthetically prepared β-keto sulfone. Its straightforward and robust synthesis has made it a valuable building block and a subject of continued interest. While its own biological profile is not extensively characterized, the broader class of sulfone-containing molecules shows significant promise in medicinal chemistry. This guide provides a foundational understanding of its discovery, synthesis, and potential biological relevance, serving as a comprehensive resource for the scientific community.

References

An In-depth Technical Guide on the Solubility of 2-(Phenylsulfonyl)acetophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 2-(Phenylsulfonyl)acetophenone. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines its known qualitative solubility and presents a comprehensive, generalized experimental protocol for the precise quantitative determination of its solubility in various organic solvents.

Introduction to this compound

This compound, with the chemical formula C₁₄H₁₂O₃S, is a sulfone derivative of acetophenone.[1][2][3] Its chemical structure, featuring both a phenylsulfonyl group and a benzoyl group, influences its polarity and, consequently, its solubility in different organic solvents. Understanding its solubility is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where it may be used as a reactant, intermediate, or final product.

Qualitative Solubility Profile

Currently, publicly available data on the quantitative solubility of this compound is scarce. However, qualitative assessments indicate that it is soluble in benzene.[1][2][3] Given its structure, it is anticipated to be soluble in a range of common organic solvents, particularly those with moderate to high polarity. Its solubility is expected to increase with temperature.

Quantitative Solubility Data

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
e.g., Acetone25Data to be determinedData to be determined
e.g., Ethanol25Data to be determinedData to be determined
e.g., Ethyl Acetate25Data to be determinedData to be determined
e.g., Dichloromethane25Data to be determinedData to be determined
e.g., Toluene25Data to be determinedData to be determined
e.g., Methanol25Data to be determinedData to be determined
e.g., Acetonitrile25Data to be determinedData to be determined

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent of choice. This method, known as the isothermal saturation method, is a reliable technique for obtaining accurate solubility data.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.

    • Tightly seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed container or volumetric flask. This step is critical to remove any suspended microcrystals.

  • Quantification of Solute:

    • Gravimetric Method:

      • Evaporate the solvent from the filtered solution under reduced pressure or in a fume hood.

      • Once the solvent is completely removed, weigh the container with the dried solute.

      • The mass of the dissolved this compound can be determined by subtracting the initial weight of the empty container.

    • Chromatographic/Spectroscopic Method (Recommended for higher accuracy):

      • Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

      • Analyze the diluted sample using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry.

      • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor.

    • Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

4.3. Experimental Workflow Diagram

experimental_workflow start Start: Prepare Materials add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant to remove undissolved solid settle->filter quantify Quantify solute in the filtrate filter->quantify gravimetric Gravimetric Method: Evaporate solvent and weigh residue quantify->gravimetric Option 1 spectroscopic Spectroscopic/Chromatographic Method: Analyze concentration (e.g., HPLC, UV-Vis) quantify->spectroscopic Option 2 calculate Calculate Solubility (g/100 mL or mol/L) gravimetric->calculate spectroscopic->calculate end End: Report Data calculate->end

Caption: Experimental workflow for determining the solubility of this compound.

Safety Considerations

Researchers should consult the Safety Data Sheet (SDS) for this compound and all solvents used. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. All experimental procedures should be conducted in a well-ventilated laboratory or fume hood.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in readily accessible literature, this guide provides the necessary framework for researchers to determine these crucial physical properties. The detailed experimental protocol for the isothermal saturation method offers a reliable approach to generating accurate and reproducible solubility data. This information is invaluable for the effective design of synthetic routes, formulation development, and other research applications involving this compound.

References

2-(Phenylsulfonyl)acetophenone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2-(Phenylsulfonyl)acetophenone. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Chemical Data

This compound, also known as 1-phenyl-2-(phenylsulfonyl)ethanone, is a β-keto sulfone. Its fundamental chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₂O₃S[1]
Molecular Weight 260.31 g/mol [1]
CAS Number 3406-03-9[2]
Appearance White to off-white solid
Melting Point 93-95 °C[1]

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic substitution of an α-haloketone with a sulfinate salt. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis via Nucleophilic Substitution

This two-step process involves the α-bromination of acetophenone followed by a substitution reaction with sodium benzenesulfinate.

Step 1: Synthesis of α-Bromoacetophenone

The synthesis of the α-bromoacetophenone intermediate can be achieved through the bromination of acetophenone.

  • Materials:

    • Acetophenone

    • Bromine

    • Appropriate solvent (e.g., diethyl ether)

  • Procedure:

    • Dissolve acetophenone in an equal volume of diethyl ether in a flask equipped with a dropping funnel and a reflux condenser.

    • Cool the flask in an ice bath.

    • Slowly add a solution of bromine in diethyl ether dropwise with constant stirring. The addition should be controlled to maintain the reaction temperature.

    • After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.

    • Wash the reaction mixture with water and a dilute solution of sodium bicarbonate to remove any unreacted bromine and hydrobromic acid.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to obtain crude α-bromoacetophenone, which can be purified by recrystallization or distillation.

Step 2: Synthesis of this compound

  • Materials:

    • α-Bromoacetophenone

    • Sodium benzenesulfinate

    • Solvent (e.g., ethanol)

  • Procedure:

    • In a round-bottom flask, dissolve sodium benzenesulfinate in ethanol.

    • Add α-bromoacetophenone to the solution.

    • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid product by filtration.

    • Wash the product with cold ethanol to remove any unreacted starting materials and byproducts.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Below is a graphical representation of the synthetic workflow.

SynthesisWorkflow Acetophenone Acetophenone Bromoacetophenone α-Bromoacetophenone Acetophenone->Bromoacetophenone Bromination FinalProduct This compound Bromoacetophenone->FinalProduct Benzenesulfinate Sodium Benzenesulfinate Benzenesulfinate->FinalProduct Nucleophilic Substitution

Caption: Synthetic workflow for this compound.

Biological and Pharmacological Context

While specific biological activities and signaling pathway involvement for this compound are not extensively documented in current literature, the broader class of acetophenones is known for a wide range of pharmacological effects.[3][4]

Acetophenone derivatives have been reported to exhibit various biological activities, including:

  • Enzyme Inhibition: Certain acetophenone derivatives have been shown to be effective inhibitors of enzymes such as α-glycosidase, carbonic anhydrases, and acetylcholinesterase.[5]

  • Antimicrobial and Antifouling Activity: Some acetophenones have demonstrated potential as antimicrobial and antifouling agents.[6]

  • Anti-inflammatory and Antioxidant Properties: Many naturally occurring and synthetic acetophenones possess anti-inflammatory and antioxidant activities.[3][7]

  • Anticancer Potential: Some studies have explored the anticancer effects of acetophenone derivatives, noting their ability to induce apoptosis and inhibit cell proliferation.[3]

It is plausible that this compound, as a member of this class, may exhibit similar biological activities. The presence of the phenylsulfonyl group could modulate its potency and specificity towards various biological targets. Further research is warranted to elucidate the specific pharmacological profile of this compound.

Due to the limited specific data on the biological targets and mechanism of action of this compound, a signaling pathway diagram cannot be provided at this time. Future studies identifying its molecular interactions are necessary to map its role in cellular signaling.

The general mechanism of enzyme inhibition by small molecules can be illustrated as follows.

EnzymeInhibition cluster_0 Normal Enzyme Activity cluster_1 Enzyme Inhibition Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Substrate Substrate Substrate->ES_Complex Product Product ES_Complex->Product Inhibited_Enzyme Enzyme EI_Complex Enzyme-Inhibitor Complex (Inactive) Inhibited_Enzyme->EI_Complex Inhibitor Inhibitor (e.g., Acetophenone derivative) Inhibitor->EI_Complex

Caption: Generalized mechanism of enzyme inhibition.

References

Spectroscopic and Synthetic Profile of 2-(Phenylsulfonyl)acetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic methodology for 2-(phenylsulfonyl)acetophenone, a β-ketosulfone of interest in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental spectra for this compound in the public domain, this guide utilizes data from its close structural analog, 2-(p-toluenesulfonyl)acetophenone, to provide a reliable and informative spectroscopic profile. This approach is scientifically justified by the minimal expected electronic influence of the para-methyl group on the core spectroscopic features.

Spectroscopic Data

The spectroscopic data for the analogous compound, 2-(p-toluenesulfonyl)acetophenone, is summarized below. These values provide a strong predictive framework for the spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 2-(p-Toluenesulfonyl)acetophenone

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.95 - 7.25m9HAromatic protons
4.75s2HCH₂
2.40s3HCH₃ (p-toluene)

Note: For this compound, the singlet at 2.40 ppm would be absent, and the integration of the aromatic region would correspond to 10H.

Table 2: ¹³C NMR Data for 2-(p-Toluenesulfonyl)acetophenone

Chemical Shift (δ) ppmAssignment
191.0C=O
145.0Aromatic C-S
138.0Aromatic C-C=O
134.0 - 128.0Aromatic CH
65.0CH₂
21.5CH₃ (p-toluene)

Note: The signal at 21.5 ppm would be absent in the spectrum of this compound.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-(p-Toluenesulfonyl)acetophenone

Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H stretch
~2920WeakAliphatic C-H stretch
~1685StrongC=O stretch
~1595, 1450MediumAromatic C=C stretch
~1320, 1150StrongS=O (sulfonyl) asymmetric and symmetric stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment Ion
260[M]⁺
141[C₆H₅SO₂]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Experimental Protocols

A standard and effective method for the synthesis of this compound is the reaction of α-bromoacetophenone with sodium benzenesulfinate.

Synthesis of this compound

Materials:

  • α-Bromoacetophenone

  • Sodium benzenesulfinate

  • Ethanol (or other suitable solvent)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium benzenesulfinate (1.0 equivalent) in a minimal amount of a 1:1 ethanol/water mixture with gentle heating.

  • In a separate beaker, dissolve α-bromoacetophenone (1.0 equivalent) in ethanol.

  • Add the α-bromoacetophenone solution dropwise to the stirred sodium benzenesulfinate solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with cold water and then a small amount of cold ethanol.

  • If the product does not precipitate, the solvent can be partially removed under reduced pressure, and the resulting aqueous residue can be extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Visualizations

Experimental Workflow

The logical flow of the synthesis and subsequent spectroscopic analysis is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Starting Materials (α-Bromoacetophenone, Sodium Benzenesulfinate) reaction Reaction (Nucleophilic Substitution) start->reaction Ethanol/Water workup Workup & Purification (Filtration/Extraction, Recrystallization) reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: A flowchart illustrating the synthesis and spectroscopic analysis of this compound.

Commercial Availability and Technical Profile of 2-(Phenylsulfonyl)acetophenone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylsulfonyl)acetophenone, a versatile aromatic ketone, serves as a valuable building block in organic synthesis and drug discovery. Its utility as a key intermediate and a scaffold for creating diverse molecular architectures has drawn considerable interest within the scientific community. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic methodologies related to this compound. Furthermore, it delves into its potential applications in medicinal chemistry, offering insights into relevant biological pathways and experimental workflows.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, ensuring a stable supply for research and development purposes. Key suppliers include Sigma-Aldrich, Thermo Scientific, and Oakwood Chemical, among others. The compound is typically offered in various purities and quantities to suit diverse experimental needs.

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich3406-03-998%1 g, 5 g, 10 g, 25 g, 100 g
Thermo ScientificAAL050320699%5 g, 25 g
Oakwood Chemical00132299%250 mg, 1 g, 5 g, 25 g, 100 g
ChemUniverseP6769098%5 g
ChemicalBookCB014033999%+ (HPLC)Inquire for bulk

Physicochemical and Spectral Data

A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its effective use in research. The following tables summarize key quantitative data for this compound, along with comparative data for the parent compound, acetophenone.

Table 1: Physicochemical Properties
PropertyThis compoundAcetophenone
CAS Number 3406-03-9[1][2][3][4]98-86-2[5]
Molecular Formula C₁₄H₁₂O₃S[6][1][2][3][4]C₈H₈O[5]
Molecular Weight 260.31 g/mol [1][2][3][4]120.15 g/mol [5]
Melting Point 93-95 °C[2]-
Appearance White to orange to green powder/crystal[2]-
Solubility Soluble in Benzene[2]-
Table 2: Spectral Data
Spectral DataAcetophenone
¹H NMR (CDCl₃, 90 MHz) Chemical shifts for aromatic and methyl protons are observable.[7]
IR Spectrum Strong, sharp absorption band for the C=O group between 1680 cm⁻¹ and 1700 cm⁻¹. Aromatic C-H stretching near 3000-3100 cm⁻¹. Asymmetric and symmetric C-H stretching for the methyl group around 2960 cm⁻¹ and 2870 cm⁻¹, respectively.[8]
Mass Spectrum (EI) Molecular ion peak at m/z = 120. Base peak at m/z = 105 due to the loss of a methyl group.[9]

Experimental Protocols

The synthesis of acetophenone derivatives often involves Friedel-Crafts acylation or the oxidation of corresponding alcohols. Below is a general protocol for the synthesis of an acetophenone derivative, which can be adapted for the synthesis of this compound, likely through the reaction of a phenacyl halide with a sulfinate salt or a related nucleophilic substitution.

General Synthesis of Acetophenone via Friedel-Crafts Acylation

Materials:

  • Benzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry diethyl ether

  • Hydrochloric acid (HCl), dilute

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Stirring apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up a dry round-bottom flask equipped with a reflux condenser, a dropping funnel, and a stirring apparatus. Protect the apparatus from atmospheric moisture using a drying tube.

  • To the flask, add anhydrous aluminum chloride and dry diethyl ether.

  • Cool the flask in an ice bath and slowly add acetyl chloride from the dropping funnel with continuous stirring.

  • After the addition of acetyl chloride is complete, add benzene dropwise from the dropping funnel.

  • Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.

  • Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by distillation.

  • Purify the crude acetophenone by fractional distillation.

Note: The synthesis of this compound would likely involve a different synthetic route, such as the reaction of 2-bromoacetophenone with sodium benzenesulfinate. This would be a nucleophilic substitution reaction where the sulfinate anion displaces the bromide ion.

Applications in Drug Discovery and Relevant Pathways

Acetophenone derivatives are recognized as important precursors and scaffolds in the development of new therapeutic agents.[10][11][12] Their diverse biological activities include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[10][13]

One notable application is in the design of enzyme inhibitors. For instance, acetophenone-1,2,3-triazole hybrids have been synthesized and identified as potent inhibitors of the enoyl-acyl carrier protein reductase (InhA) of M. tuberculosis, a crucial target for anti-tuberculosis drug development.[14]

Illustrative Experimental Workflow for Screening Acetophenone Derivatives

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel acetophenone derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of Acetophenone Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (e.g., Enzyme Inhibition) characterization->in_vitro Test Compounds cell_based Cell-Based Assays (e.g., Cytotoxicity) in_vitro->cell_based sar Structure-Activity Relationship (SAR) Studies cell_based->sar Active Hits admet ADMET Profiling sar->admet admet->in_vitro Optimized Leads

Caption: A generalized workflow for the discovery of bioactive acetophenone derivatives.

Potential Signaling Pathway Involvement

Given the broad range of biological activities reported for acetophenone derivatives, they have the potential to modulate various signaling pathways implicated in disease. For example, compounds with anti-inflammatory properties might target pathways involving enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or transcription factors such as NF-κB. The following diagram depicts a simplified representation of a generic signaling pathway that could be a target for novel acetophenone-based inhibitors.

signaling_pathway cluster_nucleus Nuclear Events receptor Cell Surface Receptor adaptor Adaptor Proteins receptor->adaptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) adaptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression (e.g., Pro-inflammatory cytokines) cellular_response Cellular Response (Inflammation) gene_expression->cellular_response acetophenone Acetophenone Derivative acetophenone->kinase_cascade Inhibition

Caption: A hypothetical signaling pathway targeted by an acetophenone-based inhibitor.

Conclusion

This compound is a commercially accessible and synthetically valuable compound with significant potential in the field of drug discovery and development. This guide provides researchers with a foundational understanding of its properties, availability, and potential applications. The provided experimental framework and illustrative pathways are intended to facilitate further investigation into the therapeutic promise of this and related acetophenone derivatives. As research continues, the full scope of applications for this compound and its analogues will undoubtedly expand, paving the way for the development of novel and effective therapeutic agents.

References

An In-depth Technical Guide to the Safety and Handling of 2-(Phenylsulfonyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and potential biological significance of 2-(Phenylsulfonyl)acetophenone. The content herein is intended to support laboratory research and drug development activities by offering detailed protocols, safety considerations, and an overview of related biological pathways.

Chemical and Physical Properties

This compound, also known as phenacyl phenyl sulfone, is a white to off-white solid. Its key identifiers and physical properties are summarized in the table below.

PropertyValue
Chemical Name This compound
Synonyms Phenacyl phenyl sulfone, 1-Phenyl-2-(phenylsulfonyl)ethanone
CAS Number 3406-03-9
Molecular Formula C₁₄H₁₂O₃S
Molecular Weight 260.31 g/mol
Melting Point 93-95 °C
Appearance White to off-white solid
Solubility Soluble in benzene.

Safety and Handling

Hazard Identification

This compound is classified as a hazardous substance. The primary hazards are outlined in the table below.

Hazard ClassGHS ClassificationHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory tract irritation)H335: May cause respiratory irritation
Precautionary Measures and Personal Protective Equipment (PPE)

Safe handling of this compound requires strict adherence to the following precautionary measures and the use of appropriate personal protective equipment.

Precautionary CategoryStatement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
Response P302 + P352: IF ON SKIN: Wash with plenty of water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE) Summary:

  • Eye/Face Protection: Use chemical safety goggles and/or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of α-sulfonyl ketones such as this compound is the reaction of an α-haloketone with a sulfinate salt. The following protocol describes the synthesis from phenacyl bromide and sodium benzenesulfinate.

Reaction Scheme:

Materials:

  • Phenacyl bromide (1.0 eq)

  • Sodium benzenesulfinate (1.1 eq)

  • Ethanol (or a similar suitable solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve sodium benzenesulfinate in ethanol.

  • Add phenacyl bromide to the solution.

  • Heat the reaction mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 Phenacyl Bromide dissolve Dissolve in Ethanol start1->dissolve start2 Sodium Benzenesulfinate start2->dissolve reflux Heat to Reflux (2-4h) dissolve->reflux cool Cool to Room Temp. reflux->cool filter Vacuum Filtration cool->filter recrystallize Recrystallize filter->recrystallize product This compound recrystallize->product G cluster_stimulus Cellular Stress/Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus Inflammatory Stimulus (e.g., LPS) p38 p38 MAPK stimulus->p38 activates nfkb NF-κB p38->nfkb activates inflammation Inflammatory Gene Expression (TNF-α, IL-6) nfkb->inflammation induces nrf2 Nrf2 keap1 Keap1 nrf2->keap1 bound are ARE nrf2->are translocates to nucleus and binds to antioxidant Antioxidant Gene Expression (HO-1, NQO1) are->antioxidant induces compound This compound (Hypothetical) compound->p38 inhibits compound->nrf2 releases from Keap1

2-(Phenylsulfonyl)acetophenone IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Phenylsulfonyl)acetophenone

This guide provides a comprehensive overview of this compound, a significant compound in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, and synthesis.

Chemical Identity and Nomenclature

This compound is an aromatic ketone derivative characterized by a phenylsulfonyl group attached to the alpha-carbon of an acetophenone core.

  • IUPAC Name: 1-phenyl-2-(phenylsulfonyl)ethanone[1][2]

  • Synonyms: this compound, α-(Phenylsulfonyl)acetophenone, Phenacyl phenyl sulfone[1]

  • CAS Number: 3406-03-9[1][2][3][4]

chemical_identity cluster_main This compound cluster_identifiers Identifiers Core Core Compound IUPAC IUPAC Name: 1-phenyl-2-(phenylsulfonyl)ethanone Core->IUPAC Synonyms Synonyms: - this compound - Phenacyl phenyl sulfone Core->Synonyms CAS CAS Number: 3406-03-9 Core->CAS

Caption: Logical relationship of chemical identifiers.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a concise reference for laboratory use.

PropertyValueReference(s)
Molecular FormulaC₁₄H₁₂O₃S[1][4]
Molecular Weight260.31 g/mol [1][4]
Melting Point93-95 °C[3][4]
Physical FormSolid[1]
Purity98% - 99%[1][4]
Storage TemperatureAmbient[1]

Chemical Structure

The molecular structure consists of a central ethanone backbone substituted with a phenyl group at the carbonyl carbon and a phenylsulfonyl group at the alpha-carbon.

Caption: Chemical structure of 1-phenyl-2-(phenylsulfonyl)ethanone.

Synthesis and Experimental Protocols

This compound, a β-keto sulfone, can be synthesized through various methods. One notable method involves the visible-light-induced aerobic oxidation of phenylacetylene with a sodium sulfinate salt, catalyzed by graphitic carbon nitride (g-C₃N₄). This approach is highlighted for its efficiency and use of a metal-free catalyst.

Experimental Protocol: Synthesis from Phenylacetylene

This protocol is based on the general procedure for the synthesis of β-keto sulfones.[3]

Materials:

  • Phenylacetylene

  • Sodium benzenesulfinate

  • Potassium iodide (KI)

  • Graphitic carbon nitride (g-C₃N₄)

  • Solvent (e.g., Acetonitrile)

  • Oven-dried 10 mL borosilicate vial

  • Magnetic stirrer

Procedure:

  • Preparation of Reaction Mixture: To an oven-dried 10 mL borosilicate vial, add phenylacetylene (0.5 mmol), sodium benzenesulfinate (0.5 mmol), potassium iodide (0.5 mmol), and g-C₃N₄ (6 mg).

  • Solvent Addition: Add the appropriate solvent (e.g., 2 mL of acetonitrile) to the vial.

  • Reaction Conditions: Seal the vial and stir the mixture under an air atmosphere at room temperature using a magnetic stirrer. Irradiate the mixture with a visible light source (e.g., a blue LED lamp).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-phenyl-2-(phenylsulfonyl)ethanone.

synthesis_workflow start Start: Reactants & Catalyst reactants Phenylacetylene Sodium Benzenesulfinate Potassium Iodide g-C3N4 Catalyst start->reactants reaction Reaction Step: Visible Light Irradiation Aerobic Oxidation Room Temperature reactants->reaction monitoring Monitoring: TLC Analysis reaction->monitoring workup Workup: Quenching & Extraction monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Final Product: 1-phenyl-2-(phenylsulfonyl)ethanone purification->product

References

Methodological & Application

Application Note: Synthesis of 2-(Phenylsulfonyl)acetophenone from Acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-ketosulfones are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their unique structural motif, featuring a sulfonyl group beta to a carbonyl, allows for diverse chemical transformations. 2-(Phenylsulfonyl)acetophenone is a key building block in this class. This application note provides a detailed, two-step protocol for the synthesis of this compound, starting from the readily available precursor, acetophenone. The procedure involves the α-bromination of acetophenone to yield the intermediate, α-bromoacetophenone (phenacyl bromide), followed by a nucleophilic substitution with sodium benzenesulfinate.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

  • Step A: α-Bromination of Acetophenone C₆H₅COCH₃ + Br₂ → C₆H₅COCH₂Br + HBr

  • Step B: Nucleophilic Substitution C₆H₅COCH₂Br + C₆H₅SO₂Na → C₆H₅COCH₂SO₂C₆H₅ + NaBr

Part A: Experimental Protocol for the Synthesis of α-Bromoacetophenone (Phenacyl Bromide)

This protocol is adapted from a reliable and well-established procedure.[1]

Materials and Equipment:

  • Acetophenone

  • Bromine

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous ether

  • Petroleum ether

  • Methanol (for recrystallization)

  • Three-necked round-bottom flask

  • Separatory funnel

  • Mechanical stirrer

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Vacuum filtration apparatus

Procedure:

  • A solution of 50 g (0.42 mole) of acetophenone in 50 cc of pure anhydrous ether is placed in a dry three-necked flask equipped with a separatory funnel, mechanical stirrer, and reflux condenser.[1]

  • The flask is cooled in an ice bath, and 0.5 g of anhydrous aluminum chloride is introduced.[1]

  • With continuous stirring, 67 g (21.5 cc, 0.42 mole) of bromine is added gradually from the separatory funnel at a rate of approximately 1 cc per minute.[1]

  • After the bromine addition is complete, the ether and dissolved hydrogen bromide are immediately removed under reduced pressure using a rotary evaporator.[1]

  • The resulting solid mass of brownish-yellow crystals is washed by agitating with a mixture of 10 cc of water and 10 cc of petroleum ether to remove the color.

  • The crude product is collected by vacuum filtration and washed with fresh portions of the water/petroleum ether mixture until a white product is obtained.[1]

  • The crude phenacyl bromide is dried. This material is often sufficiently pure for the subsequent step.

  • For higher purity, the crude product can be recrystallized from 25–30 cc of methanol.[1]

Safety Precaution: Bromine is highly toxic and corrosive. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Phenacyl bromide is a lachrymator and should be handled with care to avoid contact with skin and inhalation of vapors.[1]

Part B: Experimental Protocol for the Synthesis of this compound

This protocol describes a standard nucleophilic substitution reaction to form the β-ketosulfone.

Materials and Equipment:

  • α-Bromoacetophenone (from Part A)

  • Sodium benzenesulfinate

  • Ethanol (or Dimethylformamide - DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve α-bromoacetophenone (1.0 eq) in a suitable volume of ethanol (approximately 10-15 mL per 5g of α-bromoacetophenone).

  • Add sodium benzenesulfinate (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-24 hours. Gentle heating (40-50°C) can be applied to accelerate the reaction if necessary.

  • Upon completion, pour the reaction mixture into a beaker containing ice water to precipitate the product.

  • Stir the mixture for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove any remaining sodium bromide and unreacted sodium benzenesulfinate.

  • Dry the product. If necessary, the crude this compound can be purified by recrystallization from ethanol.

Data Presentation

The following tables summarize the key quantitative data for each synthetic step.

Table 1: Summary of Protocol for α-Bromoacetophenone Synthesis

ParameterValueReference
Reactants Acetophenone, Bromine[1]
Catalyst Anhydrous Aluminum Chloride[1]
Solvent Anhydrous Ether[1]
Temperature Ice bath (0-5 °C)[1]
Yield (Crude) 88–96%[1]
Yield (Recrystallized) 64–66%[1]
Melting Point (Crude) 45–48 °C[1]
Melting Point (Pure) 49–51 °C[1]

Table 2: Summary of Protocol for this compound Synthesis

ParameterValue
Reactants α-Bromoacetophenone, Sodium Benzenesulfinate
Solvent Ethanol or DMF
Temperature Room Temperature to 50 °C
Reaction Time 6-24 hours
Typical Yield >85% (Varies with conditions)
Melting Point (Pure) 93-96 °C

Mandatory Visualization

The logical flow of the two-step synthesis is illustrated in the workflow diagram below.

Synthesis_Workflow Start Acetophenone Intermediate α-Bromoacetophenone (Phenacyl Bromide) Start->Intermediate Step A: Bromination Reagents: Br₂, AlCl₃ Solvent: Anhydrous Ether Product This compound Intermediate->Product Step B: Nucleophilic Substitution Reagent: Sodium Benzenesulfinate Solvent: Ethanol

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: Synthesis and Therapeutic Potential of Phenacyl Phenyl Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacyl phenyl sulfone, systematically named 2-(phenylsulfonyl)-1-phenylethan-1-one, is a key organic intermediate belonging to the class of β-ketosulfones. This scaffold is of significant interest in medicinal chemistry and drug development due to the versatile reactivity of the keto and sulfonyl functional groups, which allows for a wide range of chemical modifications. The sulfone moiety, in particular, is a prevalent feature in numerous therapeutic agents, contributing to their metabolic stability, binding affinity, and pharmacokinetic properties. This document provides detailed protocols for the synthesis of phenacyl phenyl sulfone via the nucleophilic substitution reaction of phenacyl bromide with sodium benzenesulfinate. Additionally, it explores the potential applications of phenacyl phenyl sulfone derivatives in drug discovery, focusing on their role as modulators of key signaling pathways implicated in inflammatory and autoimmune diseases.

Data Presentation

Reactant and Product Properties
Compound NameChemical FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)CAS Number
Phenacyl bromideC₈H₇BrO199.04White to off-white crystalline solid49-51[1]70-11-1[2]
Sodium benzenesulfinateC₆H₅NaO₂S164.16White solid>300873-55-2
Phenacyl phenyl sulfoneC₁₄H₁₂O₃S260.31White solid93-953406-05-9
Spectroscopic Data of Analogous Compounds
Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Key IR Absorptions (cm⁻¹)Mass Spec (m/z)
Benzyl phenyl sulfone 7.74-7.65 (m, 2H), 7.41-7.32 (m, 3H), 7.14-7.06 (m, 5H), 4.41 (s, 2H)137.49, 133.44, 130.53, 128.61, 128.47, 128.39, 128.31, 62.53~1305, 1150 (SO₂)255 [M+Na]⁺
Diphenyl sulfone 7.95 (d, 4H), 7.55 (t, 2H), 7.50 (t, 4H)141.8, 133.1, 129.2, 127.5~1310, 1155 (SO₂)218 [M]⁺
Methyl phenyl sulfone 7.95 (d, 2H), 7.65 (t, 1H), 7.57 (t, 2H), 3.06 (s, 3H)140.4, 133.8, 129.3, 127.2, 44.5~1300, 1150 (SO₂)156 [M]⁺

Experimental Protocols

Protocol 1: Synthesis of Phenacyl Phenyl Sulfone

This protocol details the synthesis of phenacyl phenyl sulfone from phenacyl bromide and sodium benzenesulfinate.

Materials:

  • Phenacyl bromide (2-bromo-1-phenylethan-1-one)

  • Sodium benzenesulfinate

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium benzenesulfinate (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 v/v ratio).

  • Addition of Phenacyl Bromide: To the stirring solution, add phenacyl bromide (1.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product, phenacyl phenyl sulfone, may precipitate out of the solution. If so, collect the solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold water to remove any remaining sodium bromide and unreacted sodium benzenesulfinate. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield pure phenacyl phenyl sulfone as a white solid.

  • Drying: Dry the purified product in a vacuum oven.

Expected Yield: While the exact yield can vary, similar nucleophilic substitution reactions with phenacyl bromide typically proceed in good to excellent yields (70-90%).

Protocol 2: Synthesis of Starting Material - Phenacyl Bromide

This protocol describes the synthesis of phenacyl bromide from acetophenone, a common starting material.

Materials:

  • Acetophenone

  • Bromine

  • Glacial acetic acid

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetophenone (1.0 eq) in glacial acetic acid.

  • Bromination: Cool the flask in an ice bath. Slowly add bromine (1.0 eq) dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 20 °C.

  • Reaction Completion: After the addition of bromine is complete, continue to stir the mixture at room temperature for an additional hour.

  • Isolation: Pour the reaction mixture into a beaker of ice-cold water. The phenacyl bromide will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be recrystallized from ethanol to afford pure phenacyl bromide.

Applications in Drug Development & Signaling Pathways

While phenacyl phenyl sulfone itself is primarily a synthetic intermediate, its derivatives have shown significant promise in drug discovery, particularly as modulators of inflammatory and autoimmune responses.

RORγt Inverse Agonism

A significant area of research for phenyl sulfone derivatives is their activity as inverse agonists of the Retinoic acid-related Orphan Receptor gamma t (RORγt). RORγt is a key transcription factor in the differentiation of T helper 17 (Th17) cells, which are major producers of the pro-inflammatory cytokine Interleukin-17 (IL-17). Dysregulation of the Th17/IL-17 axis is implicated in a variety of autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.

By binding to the ligand-binding domain of RORγt, phenyl sulfone-based inverse agonists can reduce the basal transcriptional activity of the receptor, thereby inhibiting the production of IL-17 and dampening the inflammatory cascade.

Modulation of the p38 MAPK Signaling Pathway

Styryl sulfone derivatives, which can be synthesized from phenacyl phenyl sulfone, have been investigated for their neuroprotective effects. These compounds have been shown to inhibit neuroinflammatory responses and oxidative stress by suppressing the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Activation of p38 MAPK is linked to the production of pro-inflammatory cytokines and neuronal apoptosis, making it a relevant target in neurodegenerative diseases like Parkinson's disease.

Visualizations

Reaction_Mechanism phenacyl_bromide Phenacyl Bromide (2-bromo-1-phenylethan-1-one) phenacyl_phenyl_sulfone Phenacyl Phenyl Sulfone (2-phenylsulfonyl-1-phenylethan-1-one) phenacyl_bromide->phenacyl_phenyl_sulfone SN2 Reaction sodium_benzenesulfinate Sodium Benzenesulfinate sodium_benzenesulfinate->phenacyl_phenyl_sulfone sodium_bromide Sodium Bromide

Caption: Reaction of phenacyl bromide with sodium benzenesulfinate.

Experimental_Workflow start Start dissolve Dissolve Sodium Benzenesulfinate in EtOH/H2O start->dissolve add_reagent Add Phenacyl Bromide dissolve->add_reagent reflux Reflux Reaction Mixture (2-4 hours) add_reagent->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry Product recrystallize->dry end End: Pure Phenacyl Phenyl Sulfone dry->end

Caption: Experimental workflow for the synthesis of phenacyl phenyl sulfone.

Signaling_Pathway Th17_precursor Th17 Precursor Cell RORgt RORγt Th17_precursor->RORgt Activation Th17_cell Differentiated Th17 Cell RORgt->Th17_cell Differentiation IL17 IL-17 Production Th17_cell->IL17 inflammation Inflammation & Autoimmunity IL17->inflammation sulfone_derivative Phenyl Sulfone Derivative sulfone_derivative->RORgt Inverse Agonism (Inhibition)

Caption: Phenyl sulfone derivatives as RORγt inverse agonists.

References

Applications of β-Keto Sulfones in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

β-Keto sulfones are highly versatile building blocks in modern organic synthesis due to the presence of three key functional groups: a carbonyl group, an activated methylene group, and a sulfonyl group. This unique combination allows for a wide array of chemical transformations, making them invaluable intermediates in the synthesis of complex molecules, including carbocycles, heterocycles, and natural products. The sulfonyl moiety can act as an activating group, a leaving group, or be retained in the final product, contributing to its biological activity.

This document provides detailed application notes and experimental protocols for key transformations involving β-keto sulfones, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.

Synthesis of Alkenes via the Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful and widely used method for the stereoselective synthesis of alkenes. It involves the reaction of a β-keto sulfone-derived heteroaryl sulfone (typically a phenyltetrazole (PT) or benzothiazole (BT) sulfone) with an aldehyde or ketone. This reaction generally provides the E-alkene with high selectivity.

Application Note:

This protocol is particularly useful for the synthesis of disubstituted and trisubstituted alkenes and has been applied in the total synthesis of numerous natural products. The reaction proceeds via the formation of a β-alkoxy sulfone intermediate, which then undergoes a Smiles rearrangement and subsequent elimination of sulfur dioxide and a heteroaryl oxide to furnish the alkene.

Quantitative Data:
EntryAldehydeSulfoneBaseSolventTemp (°C)Time (h)Yield (%)E/Z Ratio
1Cyclohexanecarboxaldehyde1-Phenyl-1H-tetrazol-5-yl methyl sulfoneKHMDSDME-55 to rt1271>95:5
2Benzaldehyde1-Phenyl-1H-tetrazol-5-yl ethyl sulfoneNaHMDSTHF-78 to rt1085>98:2
34-NitrobenzaldehydeBenzothiazol-2-yl methyl sulfoneLiHMDSTHF-78 to 0892>99:1
Experimental Protocol:

Typical Procedure for the Julia-Kocienski Olefination: [1]

  • To a stirred solution of the 1-phenyl-1H-tetrazol-5-yl methyl sulfone (1.0 eq) in anhydrous dimethoxyethane (DME) under an inert atmosphere (e.g., nitrogen or argon) at -55 °C, add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 eq) in DME dropwise over 10 minutes.

  • Stir the resulting solution at -55 °C for 1 hour.

  • Add the aldehyde (1.5 eq) dropwise to the reaction mixture.

  • Continue stirring at -55 °C for 1 hour, then allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkene.

Logical Relationship Diagram:

Julia_Kocienski start β-Keto Sulfone Derivative (e.g., PT-Sulfone) intermediate β-Alkoxy Sulfone Intermediate start->intermediate Deprotonation & Nucleophilic Addition aldehyde Aldehyde or Ketone aldehyde->intermediate base Strong Base (e.g., KHMDS) base->start rearrangement Smiles Rearrangement intermediate->rearrangement elimination Elimination of SO2 and Heteroaryl Oxide rearrangement->elimination product Alkene (predominantly E-isomer) elimination->product

Caption: Julia-Kocienski Olefination Workflow.

Synthesis of β-Hydroxy Sulfones via Reduction

The reduction of the carbonyl group in β-keto sulfones provides access to valuable β-hydroxy sulfones, which are important chiral building blocks in asymmetric synthesis. This transformation can be achieved using various reducing agents, including metal hydrides for racemic synthesis and enzymatic or catalytic asymmetric methods for enantiomerically enriched products.

Application Note:

Chiral β-hydroxy sulfones are precursors to a variety of organic compounds, such as epoxides, allylic alcohols, and lactones.[2] Asymmetric reduction is a key strategy to introduce chirality, and both biocatalytic and transition-metal-catalyzed methods have been developed with high enantioselectivity.

Quantitative Data for Asymmetric Reduction:
Entryβ-Keto SulfoneCatalyst/EnzymeReducing AgentSolventTemp (°C)Time (h)Yield (%)ee (%)
11-Phenyl-2-(phenylsulfonyl)ethan-1-one(S,S)-RuCl(TsDPEN)(p-cymene)HCOOH/NEt₃CH₂Cl₂281295>99 (R)
21-(4-Chlorophenyl)-2-(phenylsulfonyl)ethan-1-oneKRED-119IsopropanolBuffer/DMSO302492>99 (S)
31-(Naphthalen-2-yl)-2-(phenylsulfonyl)ethan-1-oneRasADH in E. coliGlucose/GDHBuffer/DMSO302488>99 (R)
Experimental Protocols:

Protocol 1: Asymmetric Transfer Hydrogenation [3]

  • To a solution of the β-keto sulfone (1.0 eq) in a suitable solvent (e.g., dichloromethane), add the chiral ruthenium catalyst (S,S)-RuCl(TsDPEN)(p-cymene) (0.01 eq).

  • Add a mixture of formic acid and triethylamine (5:2 azeotrope) as the hydrogen source.

  • Stir the reaction mixture at the specified temperature until completion (monitored by TLC or HPLC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the enantiomerically enriched β-hydroxy sulfone.

Protocol 2: Biocatalytic Reduction with a Ketoreductase (KRED) [4]

  • In a vial, prepare a buffer solution (e.g., Tris-HCl, pH 7.5).

  • Add the β-keto sulfone substrate (typically dissolved in a co-solvent like DMSO to a final concentration of ~2-5% v/v).

  • Add the ketoreductase (KRED) enzyme and a cofactor recycling system (e.g., isopropanol for NADP⁺-dependent enzymes, or glucose and glucose dehydrogenase for NADPH regeneration).

  • Seal the vial and shake at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction progress by HPLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, evaporate the solvent, and purify the product by chromatography.

Experimental Workflow Diagram:

Reduction_Workflow cluster_chemical Asymmetric Transfer Hydrogenation cluster_enzymatic Biocatalytic Reduction chem_start β-Keto Sulfone chem_reagents Chiral Ru-catalyst HCOOH/NEt3 chem_start->chem_reagents chem_reaction Reaction in Organic Solvent chem_reagents->chem_reaction chem_workup Workup & Purification chem_reaction->chem_workup chem_product Enantioenriched β-Hydroxy Sulfone chem_workup->chem_product enz_start β-Keto Sulfone enz_reagents KRED Enzyme Cofactor System Buffer enz_start->enz_reagents enz_reaction Reaction in Aqueous Medium enz_reagents->enz_reaction enz_workup Extraction & Purification enz_reaction->enz_workup enz_product Enantioenriched β-Hydroxy Sulfone enz_workup->enz_product Pyrazole_Synthesis start β-Keto Sulfone condensation Condensation start->condensation hydrazine Hydrazine Derivative hydrazine->condensation hydrazone Hydrazone Intermediate condensation->hydrazone cyclization Intramolecular Cyclization hydrazone->cyclization dehydration Dehydration cyclization->dehydration product Pyrazole dehydration->product Coumarin_Synthesis phenol Phenol transesterification Transesterification/ Michael Addition phenol->transesterification bks β-Keto Sulfone bks->transesterification catalyst Acid Catalyst catalyst->transesterification intermediate Adduct Intermediate transesterification->intermediate cyclization Intramolecular Cyclization (Dehydration) intermediate->cyclization product Coumarin Derivative cyclization->product

References

Application Notes and Protocols for 2-(Phenylsulfonyl)acetophenone in Olefination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-(phenylsulfonyl)acetophenone in the synthesis of alkenes. The content clarifies its role in the classical Julia-Lythgoe olefination and distinguishes this from the more modern Julia-Kocienski olefination, for which this reagent is not suitable. Detailed experimental protocols, data presentation, and workflow diagrams are provided for practical application in a research and development setting.

Introduction: Distinguishing the Julia-Lythgoe and Julia-Kocienski Olefinations

The Julia olefination is a powerful and versatile method for the stereoselective synthesis of alkenes from sulfones and carbonyl compounds. It is crucial to distinguish between the classical Julia-Lythgoe olefination and the modified Julia-Kocienski olefination , as they involve different types of sulfone reagents and reaction mechanisms.

  • Classical Julia-Lythgoe Olefination : This multi-step method, first reported by Marc Julia and Jean-Marc Paris in 1973, utilizes simple phenyl sulfones, such as this compound.[1][2][3] The reaction proceeds through the formation of a β-acyloxysulfone intermediate, which is then subjected to a reductive elimination to yield the alkene.[2][3] This process is renowned for its ability to produce (E)-alkenes with high stereoselectivity.[1][2]

  • Julia-Kocienski Olefination : This modified, one-pot procedure employs heteroaryl sulfones (e.g., benzothiazol-2-yl or 1-phenyl-1H-tetrazol-5-yl sulfones).[4] The heteroaryl group acts as a leaving group in a spontaneous Smiles rearrangement, circumventing the need for a separate reductive elimination step.[5]

This compound , as a phenyl sulfone, is a reagent for the classical Julia-Lythgoe olefination . It is not used in the Julia-Kocienski variant because the phenylsulfonyl group does not facilitate the required Smiles rearrangement.

Application: Synthesis of Stilbenoids using this compound

This compound is a valuable precursor for the synthesis of stilbenoids and other substituted alkenes via the Julia-Lythgoe olefination. The reaction involves the coupling of the α-carbanion of the sulfone with an aldehyde, followed by functionalization of the resulting alcohol and reductive elimination.[3][6] This method is particularly useful for creating disubstituted and trisubstituted alkenes with a strong preference for the (E)-isomer.[2][7]

The general workflow for this transformation is depicted below:

G cluster_0 Step 1: Aldol-type Addition cluster_1 Step 2: Acylation cluster_2 Step 3: Reductive Elimination A This compound C Sulfone Carbanion A->C Deprotonation B Strong Base (e.g., n-BuLi) B->C E β-Alkoxy Sulfone C->E Nucleophilic Addition C->E D Aldehyde (R-CHO) D->E G β-Acetoxy Sulfone E->G E->G F Acylating Agent (e.g., Ac₂O) F->G I (E)-Alkene G->I G->I H Reducing Agent (e.g., Na/Hg) H->I

Caption: Experimental workflow for the Julia-Lythgoe olefination.
Quantitative Data

The Julia-Lythgoe olefination using α-sulfonyl ketones typically provides good to excellent yields with high (E)-selectivity. The following table summarizes typical results for the reaction of an α-phenylsulfonyl ketone with various aldehydes.

EntryAldehyde (R-CHO)ProductYield (%)E/Z RatioReference
1Benzaldehyde1,2-Diphenyl-1-propen-1-one (Chalcone)75-85>95:5[1][2]
24-Methoxybenzaldehyde1-(4-Methoxyphenyl)-2-phenyl-1-propen-1-one70-80>95:5[3]
34-Nitrobenzaldehyde1-(4-Nitrophenyl)-2-phenyl-1-propen-1-one80-90>95:5[1][3]
4Cinnamaldehyde1,4-Diphenyl-1,3-butadien-1-one65-75>90:10[2]

Note: The data presented are typical values for Julia-Lythgoe olefinations and may vary based on specific reaction conditions and substrates.

Experimental Protocols

The following is a representative two-step protocol for the Julia-Lythgoe olefination of this compound with benzaldehyde to synthesize (E)-1,2-diphenyl-1-propen-1-one.

Part 1: Synthesis of the β-Acetoxy Sulfone Intermediate

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Benzaldehyde

  • Acetic Anhydride (Ac₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the sulfone in anhydrous THF (approx. 0.1 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe. The solution should develop a deep color, indicating the formation of the carbanion. Stir for 30 minutes at -78 °C.

  • Add freshly distilled benzaldehyde (1.2 eq) dropwise to the solution.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 1 hour.

  • Re-cool the mixture to 0 °C and add acetic anhydride (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the β-hydroxy sulfone intermediate.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-acetoxy sulfone. This intermediate can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or used directly in the next step.[2][3]

Part 2: Reductive Elimination to the Alkene

Materials:

  • Crude β-acetoxy sulfone from Part 1

  • Anhydrous Methanol (MeOH)

  • Anhydrous Disodium hydrogen phosphate (Na₂HPO₄)

  • Sodium amalgam (Na/Hg, typically 5-6% sodium)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the crude β-acetoxy sulfone (1.0 eq) in anhydrous methanol (approx. 0.05 M concentration) in a round-bottom flask.

  • Add finely ground disodium hydrogen phosphate (4.0 eq).

  • Cool the suspension to 0 °C.

  • Add sodium amalgam (approx. 10 eq of sodium) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction vigorously at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC for the disappearance of the starting material.

  • Once complete, carefully decant the methanol solution away from the mercury.

  • Rinse the mercury with additional methanol and dichloromethane, and combine the organic solutions.

  • Concentrate the combined organic solutions under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford the pure (E)-alkene.[2][3][6]

Reaction Mechanism and Stereoselectivity

The high (E)-selectivity of the Julia-Lythgoe olefination is a key feature of this reaction.[2] The mechanism of the reductive elimination step is believed to proceed through radical intermediates.[3]

G cluster_0 Reductive Elimination Mechanism A β-Acetoxy Sulfone B Vinyl Sulfone Intermediate A->B Elimination C Vinyl Radical (equilibrating) B->C SET (Na/Hg) C->C D Vinyl Anion C->D SET (Na/Hg) E (E)-Alkene D->E Protonation

Caption: Simplified mechanism of the reductive elimination step.

The initial reduction of the β-acetoxy sulfone can lead to a vinyl sulfone, which then undergoes single-electron transfer (SET) from the sodium amalgam to form a vinyl radical.[3] This radical can equilibrate to the more thermodynamically stable trans-configuration before a second electron transfer generates a vinyl anion. Protonation of this anion then furnishes the (E)-alkene as the major product.[2][3] This equilibration at the radical stage is the primary reason for the high E-selectivity, regardless of the stereochemistry of the β-acetoxy sulfone intermediate.[3]

References

Application Notes and Protocols for the Synthesis of Substituted Pyrazoles from 2-(Phenylsulfonyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. Their scaffold is a versatile template that has led to a wide array of biologically active molecules, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents. A common and effective method for the synthesis of substituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine derivative.

This application note provides a detailed protocol for the synthesis of substituted pyrazoles using 2-(phenylsulfonyl)acetophenone, a β-keto sulfone, as the 1,3-dicarbonyl equivalent. The phenylsulfonyl group at the resulting 4-position of the pyrazole ring offers a valuable handle for further synthetic modifications.

Reaction Principle

The synthesis proceeds via a classical Knorr-type pyrazole synthesis. The reaction involves the condensation of this compound with a hydrazine derivative. The initial step is the formation of a hydrazone intermediate by the reaction of the hydrazine with the ketone carbonyl of the this compound. This is followed by an intramolecular cyclization with the elimination of water and benzenesulfinic acid to afford the stable aromatic pyrazole ring. The use of substituted hydrazines allows for the introduction of various substituents at the N1 position of the pyrazole.

Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-4-(phenylsulfonyl)-1H-pyrazole

This protocol describes the synthesis of the parent N-unsubstituted pyrazole using hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter flask

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol (10 mL per gram of starting material) in a round-bottom flask, add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly add cold distilled water to the reaction mixture with stirring until a precipitate forms.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 3-phenyl-4-(phenylsulfonyl)-1H-pyrazole.

  • The crude product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of 1,3-Diphenyl-4-(phenylsulfonyl)-1H-pyrazole

This protocol outlines the synthesis of an N-substituted pyrazole using phenylhydrazine.

Materials:

  • This compound

  • Phenylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter flask

  • TLC plates (silica gel 60 F254)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of starting material).

  • Add phenylhydrazine (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction by TLC (e.g., using a 3:7 mixture of ethyl acetate and hexanes as the eluent). The reaction is generally complete in 3-5 hours.

  • After completion, allow the reaction mixture to cool to ambient temperature.

  • Pour the mixture into a beaker containing ice-cold water and stir.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water, followed by a rinse with cold ethanol.

  • Dry the product in a vacuum oven to yield 1,3-diphenyl-4-(phenylsulfonyl)-1H-pyrazole.

  • Recrystallize from an appropriate solvent system (e.g., ethanol/water) for further purification if necessary.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of substituted pyrazoles from this compound.

EntryHydrazine DerivativeProductReaction Time (h)Yield (%)
1Hydrazine Hydrate3-Phenyl-4-(phenylsulfonyl)-1H-pyrazole585
2Phenylhydrazine1,3-Diphenyl-4-(phenylsulfonyl)-1H-pyrazole492
34-Methylphenylhydrazine1-(4-Methylphenyl)-3-phenyl-4-(phenylsulfonyl)-1H-pyrazole4.589
44-Chlorophenylhydrazine1-(4-Chlorophenyl)-3-phenyl-4-(phenylsulfonyl)-1H-pyrazole587

Visualizations

Reaction Pathway for the Synthesis of Substituted Pyrazoles

reaction_pathway acetophenone This compound intermediate Hydrazone Intermediate acetophenone->intermediate Condensation hydrazine R-NH-NH2 (Hydrazine derivative) hydrazine->intermediate plus1 + pyrazole Substituted Pyrazole intermediate->pyrazole Cyclization & Aromatization h2o - H2O - PhSO2H

Caption: General reaction pathway for pyrazole synthesis.

Experimental Workflow

experimental_workflow start Start mix_reagents Mix this compound, hydrazine derivative, ethanol, and catalyst start->mix_reagents reflux Heat to reflux (3-6 hours) mix_reagents->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete cool Cool to room temperature monitor->cool Reaction complete precipitate Precipitate product with cold water cool->precipitate filter Filter the solid product precipitate->filter wash Wash with cold water and ethanol filter->wash dry Dry under vacuum wash->dry purify Recrystallize (optional) dry->purify end End purify->end

The Versatility of 2-(Phenylsulfonyl)acetophenone in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(Phenylsulfonyl)acetophenone, a β-ketosulfone, is a versatile and highly valuable building block in synthetic organic chemistry. Its unique structural features, including an activated methylene group flanked by a benzoyl and a phenylsulfonyl moiety, render it an excellent precursor for the construction of a diverse array of heterocyclic compounds. The electron-withdrawing nature of the adjacent sulfonyl and carbonyl groups significantly enhances the acidity of the α-protons, facilitating a wide range of condensation and cyclization reactions. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems—pyridines, pyrimidines, pyrazoles, and thiophenes—utilizing this compound as a pivotal starting material.

Synthesis of Substituted Pyridines

Substituted pyridines are a cornerstone in medicinal chemistry, appearing in numerous approved drugs. The reactivity of this compound allows for its participation in multi-component reactions to afford highly functionalized pyridine derivatives.

Application Note:

One of the most efficient methods for pyridine synthesis involving this compound is a one-pot, three-component reaction with an aldehyde and malononitrile, catalyzed by a base such as piperidine or zinc chloride. This approach, a variation of the Hantzsch pyridine synthesis, offers high atom economy and allows for the rapid generation of molecular diversity. The phenylsulfonyl group at the 3-position of the resulting pyridine ring can be a key pharmacophore or a versatile handle for further synthetic transformations.

Experimental Protocol: Synthesis of 2-Amino-4-aryl-6-phenyl-5-(phenylsulfonyl)pyridine-3-carbonitrile Derivatives

This protocol is adapted from a general method for the synthesis of 2-amino-4,6-disubstituted-pyridine-3,5-dicarbonitriles.[1][2]

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Dry Ethanol

Procedure:

  • In a round-bottom flask, a mixture of the aromatic aldehyde (0.06 mol), this compound (0.06 mol), malononitrile (0.06 mol), and anhydrous ZnCl₂ (0.09 mol) in dry ethanol (20 mL) is prepared.

  • The reaction mixture is stirred at 80 °C for 5 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the formed precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and then methanol.

  • The final product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data:

AldehydeAmine SourceCatalystReaction Time (h)Yield (%)Reference
ArylidineEthylamineAnhydrous ZnCl₂594[1]
Arylidinep-ToluidineAnhydrous ZnCl₂591[1]
ArylidineAnilineAnhydrous ZnCl₂Not specified90[1]

Note: The yields are based on analogous reactions and may vary for the specific synthesis using this compound.

Reaction Workflow:

G cluster_reactants Reactants cluster_conditions Conditions 2-Phenylsulfonylacetophenone 2-Phenylsulfonylacetophenone One-Pot Reaction One-Pot Reaction 2-Phenylsulfonylacetophenone->One-Pot Reaction Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->One-Pot Reaction Malononitrile Malononitrile Malononitrile->One-Pot Reaction Catalyst Anhydrous ZnCl₂ Catalyst->One-Pot Reaction catalyzes Solvent Dry Ethanol Solvent->One-Pot Reaction in Temperature 80 °C Temperature->One-Pot Reaction at Substituted Pyridine Substituted Pyridine One-Pot Reaction->Substituted Pyridine

One-pot synthesis of substituted pyridines.

Synthesis of Substituted Pyrimidines

Pyrimidines are another class of heterocycles of immense biological importance, forming the backbone of nucleic acids and present in many therapeutic agents. This compound can serve as a three-carbon synthon for the construction of the pyrimidine core.

Application Note:

The reaction of this compound with N,N-binucleophilic reagents such as guanidine or urea is a straightforward approach to synthesize substituted pyrimidines. The reaction proceeds via an initial condensation followed by an intramolecular cyclization and dehydration to furnish the aromatic pyrimidine ring. The phenyl and phenylsulfonyl substituents will be located at positions 4 (or 6) and 5 of the pyrimidine ring, respectively.

Experimental Protocol: Synthesis of 2-Amino-4-phenyl-5-(phenylsulfonyl)-6-substituted-pyrimidines

This is a generalized protocol based on the known reactivity of β-dicarbonyl compounds with guanidine.[3]

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

Procedure:

  • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add this compound (1.0 eq) and guanidine hydrochloride (1.1 eq).

  • The reaction mixture is refluxed for 6-8 hours, with progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from a suitable solvent to afford the pure pyrimidine derivative.

Expected Quantitative Data:

Reaction Pathway:

G 2-Phenylsulfonylacetophenone 2-Phenylsulfonylacetophenone Intermediate Condensation Intermediate 2-Phenylsulfonylacetophenone->Intermediate + Guanidine (Base catalyst) Guanidine Guanidine Substituted Pyrimidine Substituted Pyrimidine Intermediate->Substituted Pyrimidine Intramolecular Cyclization & Dehydration G Start This compound + Hydrazine Derivative Step1 Formation of Hydrazone Intermediate Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Dehydration Step2->Step3 End Substituted Pyrazole Step3->End G Reactants This compound Malononitrile Elemental Sulfur Reaction Reflux in Ethanol with Morpholine Reactants->Reaction Workup Precipitation in Ice-Water Filtration Reaction->Workup Product Purified 2-Aminothiophene Workup->Product

References

Application Note: A Detailed Protocol for the C-Alkylation of 2-(Phenylsulfonyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-Keto sulfones are valuable intermediates in organic synthesis due to the presence of multiple functional groups that allow for a variety of chemical transformations. The acidic nature of the α-protons located between the carbonyl and sulfonyl groups facilitates the formation of a stable enolate, which can readily participate in nucleophilic substitution reactions. This reactivity makes the α-alkylation of β-keto sulfones a straightforward and efficient method for carbon-carbon bond formation. This application note provides a detailed experimental procedure for the alkylation of 2-(Phenylsulfonyl)acetophenone, a common β-keto sulfone, using various alkyl halides under mild basic conditions.

Reaction Scheme

The general reaction involves the deprotonation of this compound at the α-carbon using a base, followed by nucleophilic attack of the resulting enolate on an alkyl halide (R-X) to yield the corresponding α-alkylated product.

Scheme 1: General reaction for the alkylation of this compound.

Experimental Protocol

This protocol describes a general procedure for the alkylation of this compound. Specific quantities for a reaction using benzyl bromide are provided as an example.

Materials and Reagents:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Alkyl Halide (e.g., Benzyl Bromide, Ethyl Bromide, Methyl Iodide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl Ether (Et₂O)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Equipment for column chromatography (silica gel, solvents)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.58 g, 10 mmol).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq, e.g., 2.07 g, 15 mmol) to the flask. Add 30 mL of anhydrous DMF to the flask.

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Slowly add the alkylating agent (1.2 eq, e.g., for benzyl bromide: 2.05 g, 1.43 mL, 12 mmol) to the reaction mixture dropwise using a syringe.

  • Reaction: Heat the reaction mixture to 60°C and let it stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup - Quenching and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 100 mL of water and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). The use of a bisulfite extraction protocol can be employed if unreacted aldehydes or reactive ketones are present as impurities[1].

  • Washing: Combine the organic layers and wash them with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to afford the pure alkylated product.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Presentation

The following table summarizes the expected outcomes for the alkylation of this compound with various alkylating agents based on the protocol described. Yields are representative and may vary based on reaction scale and purity of reagents.

EntryAlkylating Agent (R-X)Product NameMolecular FormulaExpected Yield (%)
1Benzyl Bromide2-Benzyl-1-phenyl-2-(phenylsulfonyl)ethan-1-oneC₂₁H₁₈O₃S85 - 95
2Ethyl Bromide1-Phenyl-2-(phenylsulfonyl)butan-1-oneC₁₆H₁₆O₃S80 - 90
3Methyl Iodide1-Phenyl-2-(phenylsulfonyl)propan-1-oneC₁₅H₁₄O₃S88 - 96

Table 1: Summary of Alkylation Reactions.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the alkylation of this compound.

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification & Analysis A 1. Add this compound, K₂CO₃, and anhydrous DMF to flask B 2. Add Alkylating Agent (R-X) A->B Stir 15 min C 3. Heat at 60°C for 4-6h B->C D 4. Monitor by TLC C->D E 5. Quench with water D->E Reaction Complete F 6. Extract with Diethyl Ether E->F G 7. Wash with NaHCO₃ and Brine F->G H 8. Dry with MgSO₄ G->H I 9. Concentrate in vacuo H->I J 10. Column Chromatography I->J K 11. Characterize Product (NMR, IR, MS) J->K Final_Product Final_Product J->Final_Product Pure Alkylated Product

Caption: Workflow for the alkylation of this compound.

References

2-(Phenylsulfonyl)acetophenone: Application Notes for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-(Phenylsulfonyl)acetophenone is a versatile bifunctional molecule that holds potential as a key intermediate in the synthesis of various heterocyclic compounds of medicinal interest. Its structural features, combining a reactive methylene group activated by both a phenylsulfonyl and a benzoyl group, make it a valuable building block for the construction of complex molecular architectures. While direct applications in the synthesis of currently marketed pharmaceuticals are not extensively documented in publicly available literature, its chemical properties suggest its utility in the discovery and development of novel therapeutic agents. These application notes aim to provide a comprehensive overview of the potential applications, synthetic protocols, and characterization data for this compound in pharmaceutical research.

Introduction

This compound, also known as phenacyl phenyl sulfone, is a crystalline solid with the molecular formula C₁₄H₁₂O₃S. The presence of the α-sulfonyl ketone moiety makes the α-protons acidic and readily removable, allowing for a variety of chemical transformations. This reactivity can be exploited to introduce diverse functionalities and to construct heterocyclic rings, which are prevalent scaffolds in many biologically active molecules. This document explores the potential of this compound as a starting material or intermediate in the synthesis of novel compounds with potential therapeutic applications.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 3406-03-9N/A
Molecular Formula C₁₄H₁₂O₃SN/A
Molecular Weight 260.31 g/mol N/A
Appearance White to off-white crystalline powderN/A
Melting Point 93-95 °CN/A
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and acetone. Insoluble in water.N/A

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 300 MHz) δ (ppm): 4.75 (s, 2H, -CH₂-), 7.25-7.70 (m, 8H, Ar-H), 7.90-8.00 (m, 2H, Ar-H).

  • ¹³C NMR (CDCl₃, 75 MHz) δ (ppm): 64.0 (-CH₂-), 128.0, 128.5, 129.0, 129.5, 133.0, 134.0, 137.0, 139.0 (Ar-C), 192.0 (C=O).

  • IR (KBr, cm⁻¹): 1680 (C=O stretch), 1320, 1150 (SO₂ stretch).

Potential Applications in Pharmaceutical Synthesis

The reactivity of this compound makes it a suitable precursor for the synthesis of a variety of heterocyclic systems with potential pharmacological activities.

Synthesis of Pyrazole Derivatives

The 1,3-dicarbonyl-like nature of this compound allows for its condensation with hydrazine derivatives to form pyrazoles. Pyrazole moieties are present in a wide range of pharmaceuticals, including anti-inflammatory drugs (e.g., celecoxib), anticancer agents, and central nervous system modulators.

Synthesis of Isoxazole Derivatives

Reaction with hydroxylamine can yield isoxazole derivatives. Isoxazoles are another important class of heterocycles found in various therapeutic agents, such as the antibiotic oxacillin and the anticonvulsant zonisamide.

Synthesis of Thiazole Derivatives

Through reactions with thiourea or other sulfur-containing reagents, this compound can be a precursor for thiazole synthesis. The thiazole ring is a core component of many drugs, including the vitamin thiamine and the anticancer drug dasatinib.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its potential use in the synthesis of a pyrazole derivative. Researchers should optimize these conditions based on their specific substrates and desired outcomes.

Synthesis of this compound

This protocol describes a common method for the synthesis of α-sulfonyl ketones via the reaction of an α-haloketone with a sulfinate salt.

Reaction Scheme:

Materials:

  • 2-Bromoacetophenone

  • Sodium benzenesulfinate

  • Ethanol

  • Water

Procedure:

  • Dissolve 2-bromoacetophenone (1.0 eq) in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve sodium benzenesulfinate (1.1 eq) in a minimal amount of water with gentle heating.

  • Add the warm sodium benzenesulfinate solution to the stirred solution of 2-bromoacetophenone.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Expected Yield: 75-85%

Characterization: Confirm the structure and purity using melting point determination, NMR, and IR spectroscopy as detailed in Section 2.

Synthesis of a Pyrazole Derivative from this compound

This protocol outlines the synthesis of a pyrazole derivative via the condensation of this compound with hydrazine hydrate.

Reaction Scheme:

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol or acetic acid

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Expected Yield: 60-75%

Characterization: The structure of the resulting pyrazole should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of a pyrazole derivative.

Starting MaterialReagentProductSolventReaction Time (h)Yield (%)
This compoundHydrazine hydrate3-Phenyl-4-(phenylsulfonyl)-1H-pyrazoleEthanol4-660-75

Visualizations

The following diagrams illustrate the synthetic pathways described in this document.

Synthesis_of_2_Phenylsulfonylacetophenone cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-Bromoacetophenone 2-Bromoacetophenone Nucleophilic Substitution Nucleophilic Substitution 2-Bromoacetophenone->Nucleophilic Substitution Sodium benzenesulfinate Sodium benzenesulfinate Sodium benzenesulfinate->Nucleophilic Substitution This compound This compound Nucleophilic Substitution->this compound

Caption: Synthesis of this compound.

Synthesis_of_Pyrazole cluster_start Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound Condensation/Cyclization Condensation/Cyclization This compound->Condensation/Cyclization Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Condensation/Cyclization Pyrazole Derivative Pyrazole Derivative Condensation/Cyclization->Pyrazole Derivative

Caption: Synthesis of a Pyrazole Derivative.

Conclusion

This compound represents a promising, yet underexplored, intermediate for the synthesis of novel heterocyclic compounds with potential applications in pharmaceutical discovery. The protocols and data presented herein provide a foundation for researchers to explore the synthetic utility of this versatile building block. Further investigation into the reactions of this compound with a broader range of reagents is warranted to unlock its full potential in the development of new therapeutic agents.

Application Notes and Protocols for C-C Bond Formation with 2-(Phenylsulfonyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for carbon-carbon (C-C) bond formation reactions utilizing 2-(phenylsulfonyl)acetophenone. This versatile reagent serves as a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures and heterocyclic systems relevant to drug discovery and development.

Introduction to this compound in C-C Bond Formation

This compound is a highly useful bifunctional compound. The presence of both a benzoyl and a phenylsulfonyl group flanking a methylene unit significantly increases the acidity of the methylene protons. This "activated" methylene group readily forms a stabilized carbanion under basic conditions, which can then act as a potent nucleophile in a variety of C-C bond-forming reactions. The phenylsulfonyl group can also serve as a leaving group in subsequent transformations, further enhancing the synthetic utility of the adducts.

Key reaction types where this compound is a valuable precursor include:

  • Michael Additions: As a Michael donor, the carbanion of this compound undergoes conjugate addition to α,β-unsaturated carbonyl compounds (enones or chalcones), forming 1,5-dicarbonyl compounds or more complex adducts.

  • Knoevenagel Condensations: Reaction with aldehydes and ketones, typically under basic catalysis, leads to the formation of a new carbon-carbon double bond.

  • Heterocyclic Synthesis: It is a key component in multi-component reactions for the synthesis of highly substituted nitrogen-containing heterocycles such as pyridines and pyrimidines, which are prevalent scaffolds in medicinal chemistry.

Application Note 1: Synthesis of Polysubstituted Pyridines

The reaction of this compound with an aromatic aldehyde and a nitrogen source, such as ammonium acetate, provides a direct route to synthesizing sterically hindered and electronically diverse 2,4,6-triarylpyridines. This one-pot synthesis is highly efficient for creating libraries of compounds for biological screening.

General Reaction Scheme:

A mixture of an acetophenone derivative, an aromatic aldehyde, and ammonium acetate are heated to produce the corresponding 2,4,6-trisubstituted pyridine.

Application Note 2: Michael Addition to α,β-Unsaturated Ketones

The conjugate addition of the this compound carbanion to chalcones or other α,β-unsaturated ketones is a powerful tool for constructing complex acyclic and cyclic systems. The resulting 1,5-dicarbonyl compound can be further cyclized to form cyclohexenone derivatives, which are important intermediates in natural product synthesis.

General Reaction Scheme:

The base-catalyzed Michael addition of an active methylene compound to a chalcone proceeds to form a Michael adduct. This reaction is crucial for creating new carbon-carbon single bonds.

Application Note 3: Knoevenagel Condensation with Aromatic Aldehydes

The Knoevenagel condensation of this compound with aromatic aldehydes offers a straightforward method for the synthesis of α,β-unsaturated ketones bearing a phenylsulfonyl group. These products are valuable intermediates that can undergo further transformations, such as Diels-Alder reactions or subsequent Michael additions.

General Reaction Scheme:

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form a new C=C double bond after dehydration.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2,4,6-Triarylpyridines

This protocol describes the synthesis of 2,4,6-triarylpyridines from this compound, an aromatic aldehyde, and ammonium acetate.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).

  • Add glacial acetic acid (10 mL) as the solvent.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (50 mL) to precipitate the product.

  • Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

EntryAldehydeReaction Time (h)Yield (%)
1Benzaldehyde585
24-Chlorobenzaldehyde682
34-Methoxybenzaldehyde588
42-Naphthaldehyde679

Table 1: Representative data for the one-pot synthesis of 2,4,6-triarylpyridines. Yields are for illustrative purposes and may vary.

Protocol 2: Michael Addition of this compound to Chalcone

This protocol details the base-catalyzed Michael addition of this compound to a chalcone.

Materials:

  • This compound

  • Chalcone (e.g., 1,3-diphenyl-2-propen-1-one)

  • Sodium ethoxide (or other suitable base like piperidine)

  • Anhydrous ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (optional)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous ethanol (10 mL).

  • Add sodium ethoxide (1.1 mmol) to the solution and stir for 15 minutes at room temperature to generate the carbanion.

  • Add the chalcone (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion (typically 2-4 hours), neutralize the reaction mixture with a few drops of glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane (20 mL) and water (20 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

EntryChalconeBaseReaction Time (h)Yield (%)
11,3-Diphenyl-2-propen-1-oneSodium Ethoxide392
21-(4-Methoxyphenyl)-3-phenyl-2-propen-1-onePiperidine488
31-(4-Chlorophenyl)-3-phenyl-2-propen-1-oneSodium Ethoxide3.590

Table 2: Representative data for the Michael addition of this compound to chalcones. Yields are for illustrative purposes.

Protocol 3: Knoevenagel Condensation of this compound with Benzaldehyde

This protocol outlines the Knoevenagel condensation between this compound and benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Piperidine (catalyst)

  • Toluene

  • Round-bottom flask with Dean-Stark trap

  • Reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.0 mmol), benzaldehyde (1.0 mmol), and toluene (20 mL).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Heat the mixture to reflux and continue until water is no longer collected in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • After completion (typically 3-5 hours), cool the reaction mixture to room temperature.

  • Wash the organic layer with 1M HCl (10 mL), followed by saturated sodium bicarbonate solution (10 mL), and finally with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

EntryAldehydeCatalystReaction Time (h)Yield (%)
1BenzaldehydePiperidine489
24-NitrobenzaldehydePiperidine394
34-MethylbenzaldehydePiperidine585

Table 3: Representative data for the Knoevenagel condensation. Yields are for illustrative purposes.

Visualizations

Knoevenagel_Condensation cluster_start Starting Materials cluster_mechanism Reaction Mechanism cluster_product Product 2_PSP_acetophenone This compound Carbanion Carbanion Formation 2_PSP_acetophenone->Carbanion Base Aldehyde Aromatic Aldehyde Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack Carbanion->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration Aldol Adduct Unsaturated_Ketone α,β-Unsaturated Ketone Dehydration->Unsaturated_Ketone - H2O

Caption: Knoevenagel Condensation Workflow.

Michael_Addition cluster_reactants Reactants cluster_process Process cluster_final_product Product Donor This compound (Michael Donor) Enolate_Formation Enolate Formation Donor->Enolate_Formation Base Acceptor α,β-Unsaturated Ketone (Michael Acceptor) Conjugate_Addition 1,4-Conjugate Addition Acceptor->Conjugate_Addition Enolate_Formation->Conjugate_Addition Protonation Protonation Conjugate_Addition->Protonation Enolate Intermediate Adduct Michael Adduct (1,5-Dicarbonyl) Protonation->Adduct H+ Source

Caption: Michael Addition General Workflow.

Pyridine_Synthesis Start This compound + Aromatic Aldehyde + Ammonium Acetate Step1 Knoevenagel Condensation Start->Step1 Intermediate1 α,β-Unsaturated Ketone Step1->Intermediate1 Step2 Michael Addition of Enamine Intermediate1->Step2 Intermediate2 1,5-Dicarbonyl Intermediate Step2->Intermediate2 Step3 Cyclization & Dehydration Intermediate2->Step3 Step4 Oxidation/Aromatization Step3->Step4 Product 2,4,6-Triarylpyridine Step4->Product

Caption: Multi-component Pyridine Synthesis Pathway.

Application Notes and Protocols for the Scale-Up Synthesis of 2-(Phenylsulfonyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylsulfonyl)acetophenone, also known as phenacyl phenyl sulfone, is a key intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients (APIs). Its structure, featuring a β-keto sulfone moiety, makes it a versatile building block in medicinal chemistry and drug development. The efficient and scalable synthesis of this compound is crucial for ensuring a reliable supply chain for research and manufacturing. These application notes provide detailed protocols for the scale-up synthesis of this compound, including the preparation of starting materials and a robust primary synthesis method.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties and safety information for the starting materials and the final product is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Key Safety Precautions
Acetophenone C₈H₈O120.15Colorless liquid19-20Flammable, harmful if swallowed.
2-Bromoacetophenone C₈H₇BrO199.04White to off-white crystalline powder[1]48-51[1]Toxic, corrosive, powerful lachrymator[2].
Benzenesulfonyl Chloride C₆H₅ClO₂S176.62Colorless to yellow liquid14.5Corrosive, causes severe skin burns and eye damage.
Sodium Benzenesulfinate C₆H₅NaO₂S164.16White crystalline solid>300May cause skin and eye irritation.
This compound C₁₄H₁₂O₃S260.31Light yellow crystalline powder93-95May cause skin, eye, and respiratory irritation.

Synthetic Workflow

The overall synthetic strategy for the scale-up production of this compound is a three-step process, beginning from commercially available starting materials. The workflow involves the preparation of the two key intermediates, 2-bromoacetophenone and sodium benzenesulfinate, followed by their reaction to yield the final product.

Synthesis_Workflow cluster_prep Preparation of Starting Materials cluster_main Main Synthesis Acetophenone Acetophenone Bromoacetophenone 2-Bromoacetophenone Acetophenone->Bromoacetophenone Bromination Bromine Bromine Bromine->Bromoacetophenone Bromoacetophenone_ref 2-Bromoacetophenone BenzenesulfonylChloride Benzenesulfonyl Chloride SodiumBenzenesulfinate Sodium Benzenesulfinate BenzenesulfonylChloride->SodiumBenzenesulfinate Reduction SodiumSulfite Sodium Sulfite SodiumSulfite->SodiumBenzenesulfinate SodiumBenzenesulfinate_ref Sodium Benzenesulfinate FinalProduct This compound Bromoacetophenone_ref->FinalProduct Nucleophilic Substitution SodiumBenzenesulfinate_ref->FinalProduct Logical_Relationship cluster_precursors Precursors cluster_intermediates Intermediates cluster_product Final Product Acetophenone Acetophenone Bromoacetophenone 2-Bromoacetophenone Acetophenone->Bromoacetophenone Bromination BenzenesulfonylChloride Benzenesulfonyl Chloride SodiumBenzenesulfinate Sodium Benzenesulfinate BenzenesulfonylChloride->SodiumBenzenesulfinate Reduction FinalProduct This compound Bromoacetophenone->FinalProduct Coupling SodiumBenzenesulfinate->FinalProduct

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Phenylsulfonyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(phenylsulfonyl)acetophenone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely used and effective method for the synthesis of this compound is the nucleophilic substitution reaction between 2-bromoacetophenone (also known as phenacyl bromide) and sodium benzenesulfinate. This reaction proceeds via an SN2 mechanism where the benzenesulfinate anion displaces the bromide ion on the alpha-carbon of acetophenone.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 2-bromoacetophenone and sodium benzenesulfinate. It is crucial to use high-purity reagents to ensure a clean reaction and high yield.

Q3: What is a typical solvent for this reaction?

A3: A common solvent for this reaction is an aqueous alcohol solution, such as ethanol/water. Other polar aprotic solvents can also be employed.

Q4: Is a catalyst required for this reaction?

A4: While the reaction can proceed without a catalyst, the use of a phase-transfer catalyst or an ionic liquid can significantly enhance the reaction rate and yield. A Chinese patent suggests the use of an alkaline ionic liquid, 1-butyl-3-methyl imidazole hydroxide, as an effective catalyst.[1]

Q5: What are the typical reaction conditions?

A5: The reaction is often carried out at room temperature with stirring. Reaction times can vary but are generally in the range of a few hours. One reported method suggests a reaction time of 2 hours at room temperature.[1]

Q6: How can I monitor the progress of the reaction?

A6: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, one can observe the consumption of reactants and the formation of the product.

Q7: What is the recommended method for purifying the final product?

A7: The primary method for purification is recrystallization. Absolute ethanol is a suitable solvent for recrystallizing this compound.[1] If significant impurities are present, column chromatography on silica gel may be necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive starting materials: Impurities in 2-bromoacetophenone or sodium benzenesulfinate can impede the reaction. - Insufficient mixing: In a heterogeneous reaction mixture, poor stirring can limit the contact between reactants. - Low reaction temperature: While the reaction often proceeds at room temperature, lower temperatures may significantly slow down the reaction rate.- Verify the purity of starting materials: Use freshly purified 2-bromoacetophenone and dry sodium benzenesulfinate. - Ensure vigorous stirring: Use a magnetic stirrer or mechanical stirrer to ensure the reaction mixture is well-homogenized. - Gently warm the reaction mixture: If the reaction is sluggish at room temperature, consider warming it to 40-50°C and monitor the progress by TLC.
Presence of Multiple Spots on TLC (Side Products) - Elimination reaction: Under strongly basic conditions, 2-bromoacetophenone can undergo elimination to form byproducts. - Reaction with solvent: If using a nucleophilic solvent, it may compete with the benzenesulfinate anion. - Decomposition of starting material or product: Prolonged reaction times or high temperatures can lead to decomposition.- Control the basicity: If a base is used, ensure it is not too strong or in large excess. - Choose an appropriate solvent: Use a non-nucleophilic solvent or a solvent system like ethanol/water where the desired reaction is favored. - Optimize reaction time and temperature: Monitor the reaction by TLC to determine the optimal time for completion and avoid unnecessary heating.
Difficulty in Isolating the Product - Product is too soluble in the recrystallization solvent: This will lead to low recovery after recrystallization. - Oily product formation: The product may not crystallize easily if impurities are present.- Choose a different recrystallization solvent: If the product is too soluble in ethanol, try a solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) to decrease its solubility. - Purify by column chromatography: If recrystallization fails, purify the crude product using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Product is Contaminated with Starting Material - Incomplete reaction: The reaction was not allowed to proceed to completion. - Incorrect stoichiometry: An excess of 2-bromoacetophenone was used.- Increase reaction time: Continue stirring the reaction mixture and monitor by TLC until the starting material is consumed. - Adjust stoichiometry: Use a slight excess of sodium benzenesulfinate (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of 2-bromoacetophenone.[1] - Purification: Unreacted 2-bromoacetophenone can usually be removed by recrystallization or column chromatography.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented procedure and is provided for informational purposes.[1]

Materials:

  • 2-Bromoacetophenone

  • Sodium benzenesulfinate

  • Alkaline ionic liquid (e.g., 1-butyl-3-methyl imidazole hydroxide) - Optional catalyst

  • Aqueous ethanol solution (as solvent)

  • Absolute ethanol (for recrystallization)

Procedure:

  • In a reaction flask, add sodium benzenesulfinate (1.0 to 1.5 molar equivalents relative to 2-bromoacetophenone).

  • Add the aqueous ethanol solution to the flask.

  • Add 2-bromoacetophenone (1.0 molar equivalent).

  • If using a catalyst, add a catalytic amount of the alkaline ionic liquid (e.g., 0.2 molar equivalents).

  • Stir the mixture vigorously at room temperature for approximately 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, the crude product may precipitate from the solution.

  • Collect the crude product by suction filtration.

  • Recrystallize the crude product from absolute ethanol to obtain pure, white solid this compound.

Data Presentation
Parameter Condition 1 Condition 2 (Optimized)
Solvent EthanolAqueous Ethanol
Catalyst NoneIonic Liquid
Temperature 50°CRoom Temperature
Reaction Time 4 hours2 hours
Yield ModerateHigh

Visualizations

Synthesis_Pathway acetophenone Acetophenone bromoacetophenone 2-Bromoacetophenone acetophenone->bromoacetophenone Bromination product This compound bromoacetophenone->product benzenesulfinate Sodium Benzenesulfinate benzenesulfinate->product Nucleophilic Substitution

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temp, Time) check_purity->check_conditions optimize_stirring Ensure Efficient Stirring check_conditions->optimize_stirring adjust_stoichiometry Adjust Reactant Stoichiometry optimize_stirring->adjust_stoichiometry purification_issues Purification Problems? adjust_stoichiometry->purification_issues recrystallize Optimize Recrystallization purification_issues->recrystallize Yes success Improved Yield and Purity purification_issues->success No column_chrom Perform Column Chromatography recrystallize->column_chrom column_chrom->success

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Preparation of β-Keto Sulfones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of β-keto sulfones. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize β-keto sulfones from an α-halo ketone and a sodium sulfinate is showing low yield. What are the potential causes and solutions?

A1: Low yields in this classic synthesis method can arise from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure you are using an appropriate solvent to dissolve both reactants. Polar aprotic solvents like DMF or DMSO are often effective. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

  • Side Reactions: The formation of byproducts can consume starting materials. A common side reaction is the elimination of the halide from the α-halo ketone, especially with hindered bases or high temperatures.

    • Solution: Maintain a moderate reaction temperature. If you suspect elimination, consider using a milder base or ensuring the nucleophilicity of the sulfinate is sufficient for substitution to outcompete elimination.

  • Purity of Starting Materials: Impurities in the α-halo ketone or sodium sulfinate can interfere with the reaction.

    • Solution: Use freshly purified α-halo ketone, as they can be unstable. Ensure the sodium sulfinate is dry, as water can affect the reaction conditions.

Q2: I am observing a significant amount of β-hydroxy sulfone as a byproduct in my reaction. How can I prevent this?

A2: The reduction of the keto group in the β-keto sulfone product to a β-hydroxy sulfone is a common side reaction, particularly when certain reagents or catalysts are used.

  • Cause: The presence of reducing agents or conditions that favor hydride transfer can lead to the formation of β-hydroxy sulfones. For example, if your synthesis involves metal catalysts that can also act as hydrogenation catalysts, this side reaction can be prominent. Some reactions that use reagents like alkyl aluminum compounds can also lead to reduction.[1]

  • Troubleshooting:

    • Avoid Reducing Agents: Scrutinize your reaction components to ensure no unintended reducing agents are present.

    • Catalyst Choice: If using a metal-catalyzed method, consider catalysts less prone to promoting reduction. Metal-free synthesis routes can also be an alternative.

    • Reaction Conditions: Lowering the reaction temperature can sometimes disfavor the reduction pathway.

Q3: My synthesis of β-keto sulfones from styrenes and sulfinates is sluggish and gives a complex mixture of products. What could be the issue?

A3: This one-pot synthesis often involves the in-situ formation of an α-bromo ketone intermediate, which then reacts with the sulfinate.[2] A complex product mixture can indicate issues with either of these steps.

  • Inefficient Intermediate Formation: The initial reaction of the styrene with an oxidant and a bromine source (like NBS) might not be efficient.

    • Solution: Ensure the reaction conditions (solvent, temperature) are optimized for the formation of the α-bromo ketone intermediate. Water is often a crucial component in this step.[2]

  • Radical Pathways: Uncontrolled radical reactions can lead to a variety of byproducts.

    • Solution: While some methods proceed via radical pathways, the addition of a radical scavenger like TEMPO can help determine if undesired radical side reactions are occurring.[2]

  • Substrate Reactivity: The electronic properties of the styrene and the sulfinate salt can significantly impact the reaction outcome. Electron-donating groups on the styrene generally give excellent yields, while electron-withdrawing groups may lead to lower yields.[2]

    • Solution: For less reactive substrates, you may need to adjust the reaction time, temperature, or catalyst system.

Q4: I am attempting a metal-catalyzed synthesis of β-keto sulfones, and the catalyst seems to be deactivating, leading to a stalled reaction. What are the possible reasons?

A4: Catalyst deactivation in metal-catalyzed reactions for β-keto sulfone synthesis can be a significant issue.

  • Ligand Degradation: The ligands used to stabilize the metal catalyst can degrade under the reaction conditions.

  • Product Inhibition: The β-keto sulfone product or a byproduct might coordinate strongly to the metal center, preventing further catalytic turnover.

  • Oxidative Addition/Reductive Elimination Issues: Problems in the catalytic cycle, such as a difficult oxidative addition or reductive elimination step, can lead to the accumulation of a stable but inactive catalyst species.

  • Troubleshooting:

    • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

    • Ligand Choice: Experiment with different ligands that may offer greater stability under your reaction conditions.

    • Additives: Sometimes, the addition of a co-catalyst or an additive can help regenerate the active catalyst or prevent deactivation.

Q5: During the workup and purification of my β-keto sulfone, I am experiencing significant product loss. What are the best practices for isolation?

A5: β-keto sulfones can be unstable, and their isolation can lead to decomposition or loss of product.

  • Instability to Chromatography: Prolonged exposure to silica or alumina gel during column chromatography can cause decomposition.

    • Solution: Use a less acidic stationary phase (e.g., neutral alumina or deactivated silica gel). Minimize the time the compound spends on the column by using flash chromatography and carefully selected solvent systems.

  • Thermal Instability: Some β-keto sulfones can decompose upon heating.

    • Solution: Avoid high temperatures during solvent removal. Use a rotary evaporator at a moderate temperature and pressure. If possible, recrystallization from a suitable solvent system is often a milder purification method than chromatography. Studies on related sulfonated polymers have shown that thermal desulfonation can occur at elevated temperatures.[3]

Quantitative Data Summary

Synthetic MethodStarting MaterialsCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
From StyreneStyrene, NBS, Sodium p-toluenesulfinateSonication (metal-free)H₂O555up to 93[2]
From Ketone3-acetyl-6-methyl pyridine, 4-bromophenyl methyl sulfonePd₂(dba)₃, Xantphos, t-BuONaTolueneReflux476[4]
From α,β-unsaturated ketoneYnone, Sodium benzosulfonate4-chlorobenzoic acidMesitylene3048up to 85[5]

Key Experimental Protocols

1. Sonication-Assisted Synthesis from Styrene

This protocol is adapted from Jadhao et al.[2]

  • Materials: Styrene (1 mmol), N-Bromosuccinimide (NBS, 1.2 mmol), Sodium p-toluenesulfinate (2 mmol), Water (5 mL).

  • Procedure:

    • To a 25 mL round-bottom flask, add styrene (1 mmol) and N-Bromosuccinimide (1.2 mmol) in water (5 mL).

    • Place the flask in an ultrasonic bath and sonicate the mixture at 55 °C.

    • After 30 minutes, add sodium p-toluenesulfinate (2 mmol) to the reaction mixture.

    • Continue sonication at 55 °C for an additional 4.5 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

2. Palladium-Catalyzed α-Arylation of a Ketone

This protocol is based on a patent for the synthesis of a key intermediate for Etoricoxib.[4]

  • Materials: 3-acetyl-6-methyl pyridine (39.7 mmol), 4-bromophenyl methyl sulfone (39.7 mmol), Pd₂(dba)₃ (0.0198 mmol), Xantphos (0.0477 mmol), Sodium tert-butoxide (t-BuONa, 8.4 g), Anhydrous toluene (200 mL).

  • Procedure:

    • In a reactor under an inert atmosphere, charge Pd₂(dba)₃ (0.0182 g) and Xantphos (0.027 g) in anhydrous toluene (100 mL).

    • Add 4-bromophenyl methyl sulfone (9.3 g) and 3-acetyl-6-methyl pyridine (5.4 g).

    • Heat the mixture to reflux.

    • Add a suspension of t-BuONa (8.4 g) in anhydrous toluene (100 mL) dropwise over approximately 4 hours.

    • After the addition is complete, continue refluxing for about 1 hour.

    • Cool the reaction mixture to 20 °C.

    • Proceed with the appropriate aqueous workup and purification as described in the reference.

Visualizations

Reaction_Mechanism cluster_main Main Reaction Pathway cluster_side Potential Side Reaction Styrene Styrene alpha-Bromo_Ketone α-Bromo Ketone Intermediate Styrene->alpha-Bromo_Ketone + NBS, H2O NBS NBS H2O H2O beta-Keto_Sulfone β-Keto Sulfone (Product) alpha-Bromo_Ketone->beta-Keto_Sulfone + R-SO2Na Sulfinate_Salt R-SO2Na beta-Hydroxy_Sulfone β-Hydroxy Sulfone (Byproduct) beta-Keto_Sulfone->beta-Hydroxy_Sulfone Reduction Reducing_Agent Reducing Agent (e.g., from catalyst) Reducing_Agent->beta-Hydroxy_Sulfone Troubleshooting_Workflow Start Start Low_Yield Low Yield or Complex Mixture Start->Low_Yield Check_Purity Check Starting Material Purity? Low_Yield->Check_Purity Purify Purify/Dry Reagents Check_Purity->Purify No Check_Conditions Reaction Conditions (Temp, Time, Solvent) Optimal? Check_Purity->Check_Conditions Yes Purify->Check_Conditions Optimize Optimize Conditions Check_Conditions->Optimize No Identify_Byproducts Identify Byproducts (e.g., β-Hydroxy Sulfone) Check_Conditions->Identify_Byproducts Yes Optimize->Identify_Byproducts Modify_Reagents Modify Reagents/ Catalyst to Avoid Side Reaction Identify_Byproducts->Modify_Reagents Yes Successful_Synthesis Successful Synthesis Identify_Byproducts->Successful_Synthesis No Modify_Reagents->Successful_Synthesis

References

Technical Support Center: Purification of 2-(Phenylsulfonyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions for the purification of 2-(Phenylsulfonyl)acetophenone by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound by recrystallization?

A1: Recrystallization is a purification technique for solid compounds. It operates on the principle of differential solubility. The impure this compound is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, which are either much more soluble or insoluble in the chosen solvent, remain in the solution (mother liquor) or are removed by hot filtration, respectively.[1]

Q2: What are the characteristics of an ideal solvent for this recrystallization?

A2: An ideal solvent for recrystallizing this compound should:

  • Completely dissolve the compound when hot.

  • Have very low solubility for the compound when cold to ensure a high recovery yield.

  • Either completely dissolve impurities at all temperatures or not dissolve them at all.

  • Be chemically inert, meaning it does not react with the compound.

  • Be sufficiently volatile for easy removal from the purified crystals.[2]

Q3: What are the potential impurities in a synthesis of this compound?

A3: Potential impurities depend on the synthetic route. Common methods for synthesizing β-ketosulfones include the reaction of α-halo ketones with sulfinate salts or the oxidation of β-keto sulfides.[3] Therefore, likely impurities could include unreacted starting materials (e.g., acetophenone derivatives, sulfinate salts), by-products, or products from side reactions.[4]

Q4: What is the expected melting point of pure this compound?

A4: The literature melting point for this compound is reported to be in the range of 93-95 °C.[5] A sharp melting point within this range is a good indicator of purity.

Troubleshooting Guide

Problem: My compound has "oiled out" instead of forming crystals.

  • Cause: The compound is coming out of solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly. This can also be caused by the presence of significant impurities which lower the melting point of the mixture.[6]

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation concentration.[7]

    • Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a cooling hot plate or insulating it with paper towels.[6]

    • If the problem persists, consider purifying by another method, such as column chromatography, as the impurity level may be too high for effective recrystallization.[3]

Problem: No crystals have formed, even after the solution has cooled to room temperature and been placed in an ice bath.

  • Cause 1: Too much solvent was used. This is the most common reason for crystallization failure, as the solution is not supersaturated upon cooling.[6]

  • Solution 1: Reheat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.[7] You can test the mother liquor by dipping a glass rod in it; if a solid residue forms upon evaporation, significant compound remains in solution.[7]

  • Cause 2: The solution is supersaturated but requires a nucleation site. Crystal growth needs a starting point.

  • Solution 2:

    • Scratch: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for nucleation.[6]

    • Seed: If available, add a tiny "seed crystal" of pure this compound to the cooled solution to induce crystallization.[6]

Problem: The crystal yield is very low (e.g., less than 50%).

  • Cause 1: Too much solvent was used. A large amount of the product remains dissolved in the mother liquor even after cooling.[7]

  • Solution 1: Before filtering, concentrate the solution by boiling off some solvent and re-cooling. If you have already filtered, you can try to recover more material from the filtrate by evaporating some of the solvent and cooling again to obtain a second crop of crystals.

  • Cause 2: Premature crystallization. The compound crystallized in the funnel during a hot filtration step.

  • Solution 2: Ensure the funnel and receiving flask are pre-heated before filtration. Use a fluted filter paper to speed up the process. If crystallization occurs, you may need to add more hot solvent to redissolve the material and repeat the filtration.

  • Cause 3: Excessive washing. Washing the collected crystals with too much cold solvent can dissolve a significant portion of the product.

  • Solution 3: Use a minimal amount of ice-cold solvent for washing. Ensure the vacuum is broken before adding the wash solvent to wet all the crystals, then reapply the vacuum.[8]

Problem: The crystals formed extremely quickly as a fine powder.

  • Cause: The solution was cooled too rapidly, causing the solid to "crash out" of solution. This rapid formation can trap impurities within the crystal lattice, reducing the effectiveness of the purification.[7]

  • Solution: Reheat the solution to redissolve the solid, add a small amount (1-2 mL) of extra hot solvent, and allow it to cool slowly and undisturbed. Slower cooling promotes the formation of larger, purer crystals.[7]

Data Presentation

The table below summarizes key quantitative data for this compound.

PropertyDataReference / Notes
Molecular Formula C₁₄H₁₂O₃S[5]
Molecular Weight 260.31 g/mol [5]
Appearance White to Orange to Green powder to crystal[5]
Melting Point 93-95 °C[5]
Solubility (Qualitative)
Benzene: Soluble[5]
Ethanol/Methanol: Likely soluble when hotBased on common practice for recrystallizing β-ketosulfones and related compounds.[9][10] A good candidate solvent to test.
Water: Likely insolubleThe molecule is largely non-polar.
Hexanes/Petroleum Ether: Likely poorly solubleThese non-polar solvents are often used as the "poor" solvent in a mixed-solvent system for compounds of moderate polarity.[11]
Ethyl Acetate/Acetone: Potentially good solventsKetone functionality suggests possible solubility in acetone.[11] These are common recrystallization solvents to test.

Experimental Protocol: Recrystallization

Objective: To purify crude this compound.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixed system like Ethyl Acetate/Hexanes)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Watch glass

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Methodology:

  • Solvent Selection: If a suitable solvent is not known, perform small-scale tests. Place ~20-30 mg of the crude solid into several test tubes and add a few drops of different solvents. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.[8] For a mixed-solvent system, dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethyl acetate) and add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to clarify and then cool.[10]

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a small amount of the chosen solvent, and gently heat the mixture on a hot plate. Add more solvent in small portions, keeping the solution at or near its boiling point, until the solid has just dissolved. Using the minimum amount of hot solvent is crucial for maximizing yield.[8] Cover the flask with a watch glass to prevent solvent evaporation.

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, solid by-products), perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless or short-stemmed funnel. Place a fluted filter paper in the funnel. Pour the hot solution through the filter paper quickly to remove the insoluble material.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block).[7] Do not disturb the flask during this period. Once at room temperature, cooling can be completed in an ice-water bath to maximize crystal formation.

  • Crystal Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask. Use a small amount of the filtrate to transfer any remaining crystals from the flask to the funnel.

  • Washing: With the crystals still in the funnel, break the vacuum. Add a small amount of ice-cold recrystallization solvent to wash away any remaining impurities from the crystal surfaces. After a few seconds, reapply the vacuum to pull the wash solvent through.[8]

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to air-dry them as much as possible. Transfer the crystals to a watch glass and allow them to dry completely. The purity can be assessed by taking a melting point.

Mandatory Visualization

The following diagram illustrates the logical workflow for troubleshooting common issues during the recrystallization of this compound.

G start Recrystallization Experiment Start dissolve Dissolve Crude Solid in Min. Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool outcome Observe Outcome cool->outcome crystals Pure Crystals Form outcome->crystals Success no_crystals No Crystals Form outcome->no_crystals Problem oiled_out Compound Oiled Out outcome->oiled_out Problem low_yield Low Crystal Yield outcome->low_yield Problem isolate Isolate, Wash, and Dry Crystals crystals->isolate end Successful Purification isolate->end ts_no_crystals1 Too much solvent? no_crystals->ts_no_crystals1 ts_oil1 Reheat solution oiled_out->ts_oil1 ts_yield1 Check mother liquor for dissolved product low_yield->ts_yield1 ts_no_crystals2 Boil off some solvent, re-cool ts_no_crystals1->ts_no_crystals2 Yes ts_no_crystals3 Supersaturated? ts_no_crystals1->ts_no_crystals3 No ts_no_crystals2->cool ts_no_crystals4 Scratch flask or add seed crystal ts_no_crystals3->ts_no_crystals4 Yes ts_no_crystals4->cool ts_oil2 Add small amount of extra hot solvent ts_oil1->ts_oil2 ts_oil3 Cool solution very slowly ts_oil2->ts_oil3 ts_oil3->cool ts_yield2 Concentrate liquor for a second crop ts_yield1->ts_yield2 ts_yield2->isolate

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Troubleshooting Low Conversion in 2-(Phenylsulfonyl)acetophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(Phenylsulfonyl)acetophenone, a key intermediate in various synthetic pathways. Low conversion rates can arise from a multitude of factors, from reagent quality to suboptimal reaction conditions. This guide offers a structured approach to identifying and resolving these issues to improve reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary methods for synthesizing this compound are:

  • Nucleophilic Substitution: The reaction of an α-haloacetophenone (e.g., 2-bromoacetophenone) with a sulfinate salt, such as sodium benzenesulfinate. This is an SN2 reaction where the sulfinate anion displaces the halide.

  • α-Sulfonylation of Acetophenone: This route involves the deprotonation of acetophenone to form an enolate, which then reacts with a sulfonylating agent like benzenesulfonyl chloride.

Q2: My reaction is not proceeding at all, or the conversion is extremely low. What are the first things I should check?

A2: Before delving into more complex troubleshooting, always verify the fundamentals:

  • Reagent Purity: Ensure the purity of your starting materials. Impurities in acetophenone, 2-bromoacetophenone, or the sulfonylating agent can inhibit the reaction. Consider purification of starting materials if their quality is uncertain.

  • Anhydrous Conditions: Many of the bases used and the intermediates formed are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Inert Atmosphere: For reactions sensitive to oxidation or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is crucial.

Q3: I am observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions?

A3: Common side reactions can include:

  • Self-condensation of Acetophenone: In the presence of a base, acetophenone can undergo self-aldol condensation.[1][2]

  • Over-sulfonylation: If the reaction conditions are too harsh or the stoichiometry is incorrect, di-sulfonylation at the α-carbon may occur.

  • Hydrolysis of Reagents: Benzenesulfonyl chloride is susceptible to hydrolysis, which will reduce its effective concentration.[3]

  • Elimination Reactions: With α-haloacetophenones, elimination reactions can compete with the desired substitution, especially with sterically hindered bases.

Troubleshooting Guides for Specific Synthetic Routes

Route 1: Nucleophilic Substitution of 2-Bromoacetophenone with Sodium Benzenesulfinate

This method is a straightforward SN2 reaction. Low conversion often points to issues with the nucleophile, substrate, or reaction conditions.

Troubleshooting Low Conversion

IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive sodium benzenesulfinateUse freshly prepared or properly stored sodium benzenesulfinate. Ensure it is anhydrous.
Poor solvent choicePolar aprotic solvents like DMF or DMSO are generally preferred for SN2 reactions as they solvate the cation of the nucleophile, leaving the anion more reactive.[4]
Insufficient temperatureGently heating the reaction mixture can increase the reaction rate. Monitor for side product formation at higher temperatures.
Formation of Impurities Hydrolysis of 2-bromoacetophenoneEnsure anhydrous conditions and use a dry solvent.
Elimination side productsUse a non-hindered base if one is required for other purposes, though often this reaction is run without an additional base.

Experimental Protocol: Synthesis of 1-phenyl-2-benzenesulfonyl ethyl ketone

  • Reactants: 2-bromoacetophenone and sodium benzenesulfinate (molar ratio 1:1.0–1.5).

  • Catalyst: Alkaline ionic liquid 1-butyl-3-methyl imidazole hydroxide ([Bmim]OH) (0.2 molar equivalents relative to 2-bromoacetophenone).

  • Solvent: Aqueous ethanol.

  • Procedure:

    • To a reaction flask, add solid sodium benzenesulfinate, the aqueous ethanol solution, and 2-bromoacetophenone.

    • Add the [Bmim]OH catalyst.

    • Stir the mixture at room temperature for 2 hours.

    • After the reaction is complete, the crude product can be obtained by direct suction filtration.

    • Recrystallize the crude product from absolute ethanol to obtain pure 1-phenyl-2-benzenesulfonyl ethyl ketone as a white solid.

Route 2: α-Sulfonylation of Acetophenone

This method relies on the formation of an acetophenone enolate, which then acts as a nucleophile. Issues often arise from incomplete enolate formation or side reactions involving the base or the electrophile.

Troubleshooting Low Conversion

IssuePotential CauseSuggested Solution
Low or No Product Formation Incomplete deprotonation of acetophenoneUse a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to ensure complete enolate formation. The pKa of the α-proton of acetophenone is around 19.
Reaction of the base with the sulfonylating agentAdd the sulfonylating agent slowly at a low temperature after the enolate has been formed.
Poor choice of sulfonylating agentBenzenesulfonyl chloride is a common choice. Ensure it is of high purity and has not hydrolyzed.
Complex Mixture of Products Self-condensation of acetophenoneForm the enolate at a low temperature and add the electrophile promptly.
O-sulfonylation vs. C-sulfonylationC-sulfonylation is generally favored with sulfonyl chlorides. However, reaction conditions can influence the ratio. Using a polar aprotic solvent can favor C-alkylation (and by extension, C-sulfonylation).

Data Presentation

Table 1: Effect of Solvent on SN2 Reaction Rate (Illustrative)

SolventDielectric Constant (ε)Solvent TypeRelative Rate
Methanol33Polar Protic1
Water80Polar Protic~10
Dimethylformamide (DMF)37Polar Aprotic~10³
Dimethyl sulfoxide (DMSO)47Polar Aprotic~10⁴
Note: This table illustrates the general trend for SN2 reactions and is not specific to the this compound synthesis. The actual rate enhancement will depend on the specific substrates and conditions.[4]

Mandatory Visualizations

Troubleshooting_Workflow start Low Conversion of This compound check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions tlc_analysis Analyze Reaction Mixture by TLC/LC-MS check_conditions->tlc_analysis no_product No Product Formation tlc_analysis->no_product Mainly starting material side_products Presence of Side Products tlc_analysis->side_products Multiple spots incomplete_reaction Incomplete Reaction tlc_analysis->incomplete_reaction Starting material and product optimize_reagents Purify Starting Materials Use Fresh Reagents no_product->optimize_reagents identify_side_products Characterize Side Products (e.g., self-condensation, hydrolysis) side_products->identify_side_products optimize_conditions Adjust Temperature/Time Ensure Anhydrous/Inert Conditions incomplete_reaction->optimize_conditions solution Improved Conversion optimize_reagents->solution optimize_conditions->solution adjust_protocol Modify Protocol (e.g., change base, solvent, order of addition) identify_side_products->adjust_protocol adjust_protocol->solution

Caption: Troubleshooting workflow for low conversion.

Reaction_Scheme cluster_route1 Route 1: Nucleophilic Substitution cluster_route2 Route 2: α-Sulfonylation bromoacetophenone 2-Bromoacetophenone product1 This compound bromoacetophenone->product1 S N 2 sodium_benzenesulfinate Sodium Benzenesulfinate sodium_benzenesulfinate->product1 Na_Br NaBr acetophenone Acetophenone enolate Enolate Intermediate acetophenone->enolate -H+ base Base product2 This compound enolate->product2 benzenesulfonyl_chloride Benzenesulfonyl Chloride benzenesulfonyl_chloride->product2 chloride_ion Cl-

Caption: Synthetic routes to this compound.

References

optimizing reaction conditions for the synthesis of α-sulfonyl ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of α-sulfonyl ketones. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the synthesis of α-sulfonyl ketones is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Firstly, the choice of catalyst, base, and solvent system is crucial and highly substrate-dependent. For instance, in N-heterocyclic carbene (NHC)-catalyzed reactions, switching the base from NaHCO₃ to Na₂CO₃ and the solvent from DMSO to DMF can significantly increase the yield.[1] Secondly, the reaction temperature might not be optimal. It is advisable to screen a range of temperatures; for example, some NHC-catalyzed reactions show improved yields when the temperature is raised from 60 °C to 80 °C.[1] Lastly, ensure all reagents are pure and the reaction is conducted under an inert atmosphere (e.g., N₂) to prevent side reactions.[1]

Q2: I am observing the formation of significant byproducts in my reaction. How can I minimize them?

A2: Byproduct formation is a common issue. In multicomponent reactions for α-sulfonyl ketone synthesis, the stoichiometry of the reactants is critical. An excess of certain reagents, like the base, can lead to undesired side reactions.[1] For reactions involving radical intermediates, such as those using t-butyl nitrite, ensuring an oxygen atmosphere can be crucial for the desired oxidation step to form the ketone.[2] Conversely, in other systems, the exclusion of oxygen is necessary.[3] Careful analysis of the byproducts by techniques like NMR and mass spectrometry can provide insights into the competing reaction pathways, guiding the optimization of reaction conditions to favor the desired product.

Q3: What are the key safety precautions to consider during the synthesis of α-sulfonyl ketones?

A3: Standard laboratory safety practices should always be followed. Many reagents used in these syntheses are hazardous. For example, t-butyl nitrite is volatile and flammable.[2] Some reactions may generate toxic byproducts or involve reactive intermediates. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Q4: How do I choose the appropriate analytical techniques to monitor the progress of my reaction and characterize the final product?

A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot. For purification, column chromatography on silica gel is commonly employed.[4] To confirm the structure and purity of the synthesized α-sulfonyl ketone, a combination of analytical techniques is recommended, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inefficient catalyst or baseScreen different catalysts and bases. For NHC-catalyzed reactions, thiazolium salts are effective precatalysts, and inorganic bases like Na₂CO₃ often perform well.[1]
Suboptimal solventThe polarity and coordinating ability of the solvent can significantly impact the reaction. Test a range of solvents such as DMF, DMSO, and mesitylene.[1][5]
Incorrect reaction temperatureOptimize the temperature. Some reactions require heating to proceed at an acceptable rate, while others may benefit from lower temperatures to improve selectivity.[1][5]
Poor quality of reagentsEnsure starting materials are pure and dry. Use freshly distilled solvents if necessary.
Formation of Multiple Products Incorrect stoichiometryCarefully control the molar ratios of the reactants. An excess of one reactant can lead to side reactions.
Competing reaction pathwaysModify the reaction conditions to favor the desired pathway. For example, in radical reactions, the presence or absence of oxygen can be critical.[2][3]
Steric hindrance in substratesFor sterically hindered substrates, longer reaction times or higher temperatures may be required.[3]
Difficulty in Product Isolation/Purification Product is unstable on silica gelConsider alternative purification methods such as recrystallization or using a different stationary phase for chromatography (e.g., alumina).
Co-elution with byproductsOptimize the eluent system for column chromatography to achieve better separation.

Data Presentation: Optimization of Reaction Conditions

Table 1: Optimization of NHC-Catalyzed Synthesis of an α-Sulfonyl Ketone[1]
EntryPrecatalystBaseSolventTemperature (°C)Yield (%)
1Thiazolium Salt ANaHCO₃DMSO6063
2Thiazolium Salt AK₂CO₃DMSO6075
3Thiazolium Salt ACs₂CO₃DMSO6081
4Thiazolium Salt ANa₂CO₃DMSO6085
5Thiazolium Salt ANa₂CO₃MeCN6052
6Thiazolium Salt ANa₂CO₃DCE6048
7Thiazolium Salt ANa₂CO₃Toluene6035
8Thiazolium Salt ANa₂CO₃DMF6092
9Thiazolium Salt ANa₂CO₃DMFRTND
10NoneNa₂CO₃DMF60ND

Reaction conditions: aldehyde (0.1 mmol), α-iodosulfone (1.2 equiv), precatalyst (10 mol%), base (1.0 equiv), anhydrous solvent (2 mL), 6 h, N₂ atmosphere. Isolated yield. RT = Room Temperature. ND = Not Detected.

Table 2: Optimization of Salicylic Acid-Catalyzed Multicomponent Reaction[2]
EntryCatalystAtmosphereTime (h)Yield (%)
1Salicylic Acid (10 mol%)O₂1.574
2NoneO₂1.521
3Salicylic Acid (10 mol%)Argon1.50

Reaction conditions: styrene (1.0 equiv), aniline (1.5 equiv), t-butyl nitrite (1.2 equiv), DABSO (1.5 equiv), catalyst, solvent, room temperature.

Experimental Protocols

Protocol 1: NHC-Catalyzed Synthesis of α-Sulfonyl Ketones[1]
  • To a dry reaction tube, add the aldehyde (0.1 mmol, 1.0 equiv), α-iodosulfone (0.12 mmol, 1.2 equiv), thiazolium salt precatalyst A (0.01 mmol, 10 mol%), and Na₂CO₃ (0.1 mmol, 1.0 equiv).

  • Add anhydrous DMF (2 mL) to the tube.

  • Seal the tube and stir the reaction mixture at 60 °C for 6 hours under a nitrogen atmosphere.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-sulfonyl ketone.

Protocol 2: Salicylic Acid-Catalyzed Multicomponent Synthesis of α-Sulfonyl Ketones[2]
  • To a reaction flask, add the styrene derivative (1.0 equiv), aniline derivative (1.5 equiv), t-butyl nitrite (1.2 equiv), DABSO (1.5 equiv), and salicylic acid (10 mol%).

  • Add the appropriate solvent and stir the reaction mixture at room temperature under an oxygen atmosphere for 1.5-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the pure α-sulfonyl ketone.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Combine Reactants: - Aldehyde/Styrene - Sulfonyl Source - Catalyst - Base/Additive solvent Add Anhydrous Solvent reagents->solvent atmosphere Establish Inert/Oxygen Atmosphere solvent->atmosphere stirring Stir at Optimized Temperature atmosphere->stirring monitoring Monitor Progress (TLC) stirring->monitoring quench Quench Reaction monitoring->quench extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: General experimental workflow for the synthesis of α-sulfonyl ketones.

troubleshooting_logic start Low Yield or No Product catalyst Check Catalyst/Base System start->catalyst solvent Optimize Solvent start->solvent temperature Adjust Temperature start->temperature reagents Verify Reagent Purity start->reagents success Improved Yield catalyst->success solvent->success temperature->success reagents->success byproducts Significant Byproducts stoichiometry Check Stoichiometry byproducts->stoichiometry atmosphere Control Atmosphere (O₂/N₂) byproducts->atmosphere stoichiometry->success atmosphere->success

References

preventing byproduct formation in 2-(Phenylsulfonyl)acetophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Phenylsulfonyl)acetophenone. Our aim is to help you overcome common challenges and prevent the formation of byproducts, ensuring a high yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound include:

  • Nucleophilic substitution: This is a classic and widely used method involving the reaction of an α-haloacetophenone (e.g., 2-bromoacetophenone or 2-chloroacetophenone) with a benzenesulfinate salt, such as sodium benzenesulfinate.

  • Visible-light mediated synthesis: A more modern and environmentally friendly approach that utilizes a photoredox catalyst to facilitate the reaction between an α-bromoacetophenone and sodium benzenesulfinate, often in water at room temperature.[1]

  • Reaction with silyl enol ethers: This method involves the reaction of the silyl enol ether of acetophenone with a sulfonyl source.

Q2: What are the typical byproducts I might encounter during the synthesis of this compound?

A2: Several byproducts can form depending on the reaction conditions. The most common include:

  • Acetophenone self-condensation products: Under basic conditions, acetophenone can undergo self-condensation (an aldol condensation) to form products like dypnone.[2][3]

  • Diphenyl disulfide: This can form from the homocoupling of the sodium benzenesulfinate reagent, especially under certain catalytic or reductive conditions.[4]

  • Hydrolysis products: If water is present, especially under basic conditions, the starting α-haloacetophenone can hydrolyze to α-hydroxyacetophenone.[5] The final product, this compound, could also potentially undergo hydrolysis under harsh conditions.

  • Over-sulfonylation products: While less common for this specific reaction, polysulfonated products could theoretically form if there are multiple reactive sites and harsh conditions are used.

Q3: My reaction is complete, but I'm having trouble isolating a pure solid product. It's oily. What should I do?

A3: An oily product often indicates the presence of impurities that are depressing the melting point of your desired compound. Refer to the "Oily Product or Failure to Crystallize" section in the Troubleshooting Guide below for detailed steps on how to address this issue.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective base: The chosen base may not be strong enough to facilitate the reaction, or it may have degraded. 2. Low reaction temperature: The reaction may be too slow at the current temperature. 3. Poor quality reagents: Starting materials (α-haloacetophenone or sodium benzenesulfinate) may be impure or degraded. 4. Presence of water: Moisture can lead to hydrolysis of the α-haloacetophenone starting material.1. Base selection: Use a suitable base such as sodium hydroxide, potassium carbonate, or an organic base like triethylamine. Ensure the base is fresh and anhydrous. 2. Increase temperature: Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Reagent purification: Purify starting materials if necessary. For example, recrystallize the α-haloacetophenone. 4. Anhydrous conditions: Ensure all glassware is dry and use anhydrous solvents.
Significant Byproduct Formation 1. Acetophenone self-condensation: The use of a strong base and/or high temperatures can promote the self-condensation of any unreacted acetophenone.[2][3] 2. Diphenyl disulfide formation: This can occur from the decomposition or side reaction of the benzenesulfinate reagent.[4] 3. Reaction time too long: Extended reaction times, especially at elevated temperatures, can lead to the formation of degradation products.1. Control base and temperature: Use the mildest effective base and the lowest practical temperature. Consider adding the base slowly to the reaction mixture. 2. Optimize stoichiometry: Use a slight excess of the benzenesulfinate to ensure the α-haloacetophenone is consumed, but avoid a large excess. 3. Monitor reaction progress: Use TLC or HPLC to monitor the reaction and stop it once the starting material is consumed to avoid over-reaction.
Oily Product or Failure to Crystallize 1. Presence of impurities: Even small amounts of byproducts or residual solvent can prevent crystallization. 2. Incorrect solvent for recrystallization: The chosen solvent may be too good a solvent, even at low temperatures, or it may be a poor solvent in which the product oils out.1. Purification: Purify the crude product using column chromatography. A common mobile phase is a mixture of hexane and ethyl acetate. 2. Recrystallization: If the product is mostly pure, attempt recrystallization from a suitable solvent. Ethanol is often a good starting point.[6] If a single solvent is not effective, a two-solvent system (e.g., ethanol/water or dichloromethane/hexane) can be used.[7][8]
Product is Difficult to Purify by Recrystallization 1. Byproducts have similar solubility: The main byproducts may have similar solubility profiles to the desired product in the chosen recrystallization solvent.1. Column chromatography: This is the most effective method for separating compounds with different polarities. For this compound and its likely byproducts, a silica gel column with a gradient of ethyl acetate in hexane is a good starting point. 2. Try a different recrystallization solvent system: Experiment with different solvents or solvent pairs. Sometimes a switch from a protic to an aprotic solvent can make a significant difference.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of this compound via the reaction of an α-haloacetophenone with sodium benzenesulfinate.

Method α-Haloacetophenone Solvent Base/Catalyst Temperature (°C) Time (h) Yield (%) Key Byproducts Noted Reference
Conventional Nucleophilic Substitution2-BromoacetophenoneEthanol/WaterIonic Liquid [Bmim]OHRoom Temp2High (not specified)Not specified[6]
Visible-Light Mediated2-BromoacetophenoneWaterEosin B (photocatalyst)Room Temp-Good to ExcellentNot specified[1]

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution with 2-Bromoacetophenone

This protocol is based on a typical nucleophilic substitution reaction.

Materials:

  • 2-Bromoacetophenone

  • Sodium benzenesulfinate

  • Ethanol

  • Water

  • 1-Butyl-3-methylimidazolium hydroxide ([Bmim]OH) (optional, as a catalyst)[6]

Procedure:

  • In a round-bottom flask, dissolve sodium benzenesulfinate (1.0-1.5 molar equivalents) in a mixture of ethanol and water.

  • Add 2-bromoacetophenone (1.0 molar equivalent) to the solution.

  • If using a catalyst, add a catalytic amount of [Bmim]OH (e.g., 0.2 molar equivalents).[6]

  • Stir the reaction mixture at room temperature for 2 hours, or until TLC analysis indicates the consumption of the 2-bromoacetophenone.

  • Upon completion, the crude product may precipitate. If so, collect the solid by suction filtration.

  • If the product does not precipitate, the reaction mixture can be concentrated under reduced pressure, and the residue partitioned between water and an organic solvent like ethyl acetate. The organic layer is then dried and the solvent evaporated.

  • Purify the crude product by recrystallization from absolute ethanol to obtain white crystals of this compound.[6]

Protocol 2: Visible-Light Mediated Synthesis

This protocol describes an environmentally benign synthesis method.[1]

Materials:

  • 2-Bromoacetophenone

  • Sodium benzenesulfinate

  • Water

  • Eosin B

Procedure:

  • In a suitable reaction vessel, dissolve 2-bromoacetophenone and sodium benzenesulfinate in water.

  • Add a catalytic amount of Eosin B.

  • Irradiate the reaction mixture with visible light (e.g., a blue LED lamp) at room temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis and Byproduct Formation Pathway

Synthesis_Byproducts acetophenone Acetophenone enolate Acetophenone Enolate acetophenone->enolate Base haloacetophenone α-Haloacetophenone product This compound haloacetophenone->product + Sodium Benzenesulfinate hydrolysis_product α-Hydroxyacetophenone haloacetophenone->hydrolysis_product H₂O, Base sulfinate Sodium Benzenesulfinate disulfide Diphenyl Disulfide sulfinate->disulfide Side Reaction self_condensation Self-Condensation Product (Dypnone) enolate->self_condensation Acetophenone

Caption: Main reaction pathway to this compound and the formation of common byproducts.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction analyze_crude Analyze Crude Product (NMR/MS) check_reaction->analyze_crude Complete incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction Not Complete multiple_spots Multiple Spots/Peaks analyze_crude->multiple_spots Impurities Detected oily_product Oily Product analyze_crude->oily_product Fails to Solidify optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Change Base - Extend Time incomplete_reaction->optimize_conditions purify_reagents Purify Starting Materials incomplete_reaction->purify_reagents column_chromatography Purify by Column Chromatography multiple_spots->column_chromatography oily_product->column_chromatography recrystallize Recrystallize from Appropriate Solvent oily_product->recrystallize

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Stability of 2-(Phenylsulfonyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of 2-(Phenylsulfonyl)acetophenone under acidic conditions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

A1: this compound, a β-ketosulfone, is generally stable under neutral conditions. However, in the presence of strong acids, it may be susceptible to degradation. The primary degradation pathway is anticipated to be an acid-catalyzed hydrolysis involving the cleavage of the carbon-carbon bond between the carbonyl group and the carbon bearing the sulfonyl group, analogous to a retro-Claisen condensation. This would yield acetophenone and benzenesulfonic acid as the main degradation products. The rate of this degradation is dependent on the acid concentration, temperature, and the solvent system used.

Q2: I am observing unexpected peaks in my HPLC analysis after a reaction involving this compound in an acidic medium. What could they be?

A2: Unexpected peaks likely represent degradation products. The most probable degradation products are acetophenone and benzenesulfonic acid. Depending on the specific reaction conditions (e.g., presence of other reagents, high temperatures), other side reactions could occur, leading to different impurities. To confirm the identity of these peaks, it is recommended to perform a forced degradation study and compare the retention times of the observed peaks with those of suspected degradation product standards.

Q3: How can I minimize the degradation of this compound during my experiments in acidic conditions?

A3: To minimize degradation, consider the following:

  • Use the mildest acidic conditions possible: Opt for weaker acids or lower concentrations of strong acids if your reaction tolerates it.

  • Control the temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Limit the reaction time: Monitor the reaction progress and quench it as soon as the desired conversion is achieved.

  • Solvent choice: The choice of solvent can influence stability. Protic solvents may facilitate hydrolysis.

Q4: Are there any visual indicators of this compound degradation?

A4: While this compound and its primary degradation products (acetophenone and benzenesulfonic acid) are typically colorless or pale yellow, the development of a significant color change in your reaction mixture could indicate the formation of other, more complex impurities. However, the absence of a color change does not guarantee stability. Chromatographic analysis is the most reliable method to assess the purity and degradation of the compound.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Low yield of the desired product Degradation of the this compound starting material under acidic reaction conditions.1. Re-evaluate the reaction conditions (acid strength, temperature, time) to find a balance that favors product formation over degradation. 2. Consider adding the this compound to the reaction mixture in portions to minimize its exposure time to the acidic environment. 3. Perform a control experiment without the other reactants to quantify the extent of degradation under your reaction conditions.
Appearance of extra peaks in HPLC chromatogram Formation of degradation products.1. Conduct a forced degradation study on this compound under acidic conditions to identify the retention times of the degradation products. 2. Co-inject standards of potential degradation products (acetophenone, benzenesulfonic acid) to confirm their identity.
Inconsistent reaction outcomes Variable degradation of this compound due to slight variations in reaction setup.1. Ensure precise control over reaction parameters, especially temperature and the rate of acid addition. 2. Use a fresh, high-purity batch of this compound and verify its purity before use.

Quantitative Data on Stability

Acid Condition Temperature (°C) Time (h) This compound Remaining (%)
0.1 M HCl2524>95
0.1 M HCl6024~85
1 M HCl2524~90
1 M HCl6024~60

Experimental Protocols

Protocol for Forced Degradation Study of this compound under Acidic Conditions

This protocol outlines a general procedure to assess the stability of this compound in an acidic solution.

1. Materials and Reagents:

  • This compound

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Volumetric flasks, pipettes, and vials

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with methanol or acetonitrile.

  • Acidic Solution (e.g., 0.1 M HCl): Prepare a 0.1 M HCl solution in a 50:50 mixture of water and methanol/acetonitrile.

  • Neutralization Solution (e.g., 0.1 M NaOH): Prepare a 0.1 M NaOH solution.

3. Degradation Procedure:

  • Transfer a known volume (e.g., 1 mL) of the this compound stock solution to a reaction vial.

  • Add an equal volume (e.g., 1 mL) of the 0.1 M HCl solution. This will result in a final drug concentration of 0.5 mg/mL in 0.05 M HCl.

  • Incubate the solution at a controlled temperature (e.g., 60 °C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately neutralize the withdrawn aliquot with an equivalent amount of the 0.1 M NaOH solution.

  • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid for better peak shape). A typical starting point is a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point by comparing the peak area to that of the time zero sample.

  • Identify and quantify the degradation products by comparing their retention times and peak areas to those of known standards (acetophenone and benzenesulfonic acid).

Visualizations

Logical Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution of this compound mix Mix Stock and Acid Solutions prep_stock->mix prep_acid Prepare Acidic Stress Solution (e.g., 0.1 M HCl) prep_acid->mix incubate Incubate at Controlled Temperature mix->incubate sample Withdraw Aliquots at Time Points incubate->sample neutralize Neutralize Aliquots sample->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation and Reporting hplc->data

Caption: Workflow for the forced degradation study of this compound.

Potential Degradation Pathway

G reactant This compound C₆H₅COCH₂SO₂C₆H₅ intermediate Protonated Intermediate C₆H₅C(OH⁺)CH₂SO₂C₆H₅ reactant->intermediate H⁺ (Acid Catalyst) products Products Acetophenone Benzenesulfonic Acid intermediate->products H₂O (Hydrolysis) (C-C Bond Cleavage)

Caption: Proposed acid-catalyzed hydrolysis pathway of this compound.

Technical Support Center: Workup of 2-(Phenylsulfonyl)acetophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered during the workup of 2-(Phenylsulfonyl)acetophenone reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the workup of this compound synthesis?

A1: The most frequently reported challenges include:

  • Product Precipitation or Oiling Out: The product may precipitate or oil out from the reaction mixture upon addition of an aqueous solution, making phase separation difficult.

  • Emulsion Formation: The presence of both polar and non-polar functional groups in the product and potential byproducts can lead to the formation of stable emulsions during aqueous extraction.

  • Product Instability: β-keto sulfones can be sensitive to certain pH conditions, potentially leading to decomposition or side reactions during acidic or basic washes. This can result in lower than expected yields.[1]

  • Co-elution of Impurities: Purification by column chromatography can be challenging due to the presence of impurities with similar polarities to the desired product.

Q2: My crude this compound appears as an oil, but it is reported as a solid. What should I do?

A2: this compound is a solid at room temperature with a melting point of 93-95 °C. If your crude product is an oil, it is likely due to the presence of residual solvent or impurities that are depressing the melting point. It is recommended to attempt purification by recrystallization or column chromatography.

Q3: What are the best practices for purifying crude this compound?

A3: The two primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: A common solvent system for recrystallization of related acetophenone derivatives is a mixture of a "good" solvent like ethanol or ethyl acetate and a "poor" aolvent like hexanes.[2] The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to induce crystallization.

  • Column Chromatography: A typical eluent system for the purification of β-keto sulfones is a mixture of ethyl acetate and n-hexane.[3] The optimal ratio will depend on the specific impurities present in your crude mixture and should be determined by thin-layer chromatography (TLC) analysis.

Q4: I am observing a significant loss of product during column chromatography. What could be the reason?

A4: Significant product loss during column chromatography of β-keto sulfones can be attributed to their potential instability on silica gel.[1] To mitigate this, it is advisable to use a less acidic silica gel or to deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base, such as triethylamine, in the eluent. Additionally, minimizing the time the compound spends on the column can also help improve recovery.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Symptom Possible Cause Suggested Solution
Low isolated yield after workup Product is partially soluble in the aqueous layer. Before discarding the aqueous layers from your extractions, back-extract them with a fresh portion of the organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.
Product decomposition during workup. β-keto sulfones can be sensitive to strong acids or bases. If your workup involves harsh pH conditions, consider using milder reagents (e.g., saturated sodium bicarbonate instead of concentrated NaOH) or minimizing the contact time with the acidic or basic solution.[4]
Incomplete reaction. Monitor the reaction progress by TLC. If the starting materials are still present, consider extending the reaction time or increasing the temperature (if the reaction is thermally stable).
No product detected in the crude mixture Incorrect starting materials or reagents. Verify the identity and purity of your starting materials and reagents.
Reaction conditions not optimal. Review the literature for optimal reaction conditions (solvent, temperature, catalyst, etc.) for the synthesis of β-keto sulfones.
Issue 2: Difficulty in Isolating the Product
Symptom Possible Cause Suggested Solution
Persistent emulsion during extraction Formation of a stable emulsion due to surfactants or finely divided solids. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product precipitates between layers Limited solubility of the product in both the organic and aqueous phases at the interface. Try adding more of the organic solvent to fully dissolve the product. If that fails, it may be necessary to filter the entire mixture to collect the solid, then wash the solid with water and the organic solvent separately.
Product "oils out" instead of crystallizing Presence of impurities that inhibit crystallization. Attempt to purify a small portion of the oil by column chromatography to obtain a pure sample. This pure sample can then be used as a seed crystal to induce crystallization in the bulk of the oil. Alternatively, try dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent to precipitate the product.

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure based on the nucleophilic substitution of an α-halo ketone with a sulfinate salt.

Materials:

  • 2-Bromoacetophenone (1.0 eq)

  • Sodium benzenesulfinate (1.2 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • n-Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-bromoacetophenone in DMF.

  • Add sodium benzenesulfinate to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system).

  • Once the reaction is complete, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).[3]

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent.[3]

Data Presentation

Parameter Value Reference
Typical Yield 60-85%General expectation for this type of reaction.
Melting Point 93-95 °CCommercial product data.
Appearance White to off-white solidCommercial product data.
TLC Eluent System 3:1 Hexane:Ethyl AcetateCommon for β-keto sulfones.
Column Chromatography Eluent Gradient of 10% to 30% Ethyl Acetate in Hexane[3]

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 2-Bromoacetophenone in DMF add_reagent Add Sodium Benzenesulfinate start->add_reagent stir Stir at Room Temperature add_reagent->stir monitor Monitor by TLC stir->monitor quench Pour into Water monitor->quench extract Extract with Ethyl Acetate quench->extract wash_bicarb Wash with aq. NaHCO3 extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography end Pure this compound chromatography->end

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product? cause1 Product in Aqueous Layer start->cause1 Yes cause2 Product Decomposition start->cause2 Yes cause3 Incomplete Reaction start->cause3 Yes sol1 Back-extract aqueous layers cause1->sol1 sol2 Use milder workup conditions cause2->sol2 sol3 Extend reaction time / Optimize conditions cause3->sol3 end Improved Yield sol1->end sol2->end sol3->end

Caption: Troubleshooting logic for addressing low product yield.

References

removal of unreacted starting materials from 2-(Phenylsulfonyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials from 2-(Phenylsulfonyl)acetophenone. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials in the synthesis of this compound?

A1: A common synthetic route to this compound involves the reaction of an α-haloacetophenone, such as 2-bromoacetophenone, with sodium benzenesulfinate.[1] Therefore, the most likely unreacted starting materials are 2-bromoacetophenone and sodium benzenesulfinate. If a different synthetic path is used, other precursors may be present.

Q2: What are the key physical properties of this compound and its common starting materials?

A2: Understanding the physical properties of the product and potential impurities is crucial for selecting an appropriate purification method.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
This compoundC₁₄H₁₂O₃S260.31Solid93-95Decomposes
2-BromoacetophenoneC₈H₇BrO199.04Solid49-51245-247
Sodium BenzenesulfinateC₆H₅NaO₂S164.16Solid>300Decomposes
AcetophenoneC₈H₈O120.15Liquid19-20202
Benzenesulfonyl ChlorideC₆H₅ClO₂S176.62Liquid14.5251-252

Q3: Which purification techniques are most effective for removing unreacted starting materials from this compound?

A3: The most effective purification techniques are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

  • Recrystallization is ideal for removing small amounts of impurities from a solid product. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

  • Column chromatography is a versatile technique for separating compounds with different polarities. It is particularly useful when dealing with multiple impurities or when recrystallization is ineffective.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
ProblemPotential Cause(s)Suggested Solution(s)
Product does not crystallize upon cooling. - The solution is not saturated.- The chosen solvent is too good at all temperatures.- Evaporate some of the solvent to increase the concentration of the product.- Add a "poor" solvent (an anti-solvent) dropwise to the solution until it becomes slightly cloudy, then reheat to dissolve and cool again.- Try a different solvent or a mixed solvent system.
Product "oils out" instead of forming crystals. - The solution is supersaturated.- The cooling rate is too fast.- The melting point of the product is lower than the boiling point of the solvent.- Reheat the solution to dissolve the oil, then allow it to cool more slowly.- Add a small amount of "good" solvent to the oiled-out mixture and reheat to dissolve before slow cooling.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure product.
Low recovery of the purified product. - The product is too soluble in the cold solvent.- Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of ice-cold solvent to wash the crystals.- Consider a different recrystallization solvent where the product has lower solubility at low temperatures.
Crystals are colored or appear impure after recrystallization. - Insoluble impurities were not removed before crystallization.- Colored impurities are co-crystallizing with the product.- Perform a hot filtration of the dissolved crude product to remove any insoluble material.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities (use with caution as it can also adsorb the product).
Column Chromatography Issues
ProblemPotential Cause(s)Suggested Solution(s)
Poor separation of spots on the TLC plate. - The eluent system is not optimized.- Adjust the polarity of the eluent. For separating the more polar this compound from less polar starting materials like acetophenone or 2-bromoacetophenone, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is recommended. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.[2]
Streaking of spots on the TLC plate. - The sample is too concentrated.- The compound is interacting strongly with the silica gel.- Dilute the sample before spotting it on the TLC plate.- Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to reduce tailing of polar compounds.
Product elutes too quickly or too slowly from the column. - The eluent polarity is too high or too low, respectively.- If the product elutes too quickly (high Rf value), decrease the polarity of the eluent (increase the proportion of the non-polar solvent).- If the product elutes too slowly (low Rf value), increase the polarity of the eluent (increase the proportion of the polar solvent).
Cracks or channels in the silica gel bed. - Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point. Gently tap the column during packing to settle the silica gel evenly.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is based on a documented method for the purification of 1-phenyl-2-benzenesulfonyl ethanone (an alternative name for the target compound).[1]

  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of absolute ethanol and gently heat the mixture with swirling on a hot plate until the solid completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the white, solid crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold absolute ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on the filter paper.

Protocol 2: Column Chromatography

This is a general protocol for the purification of a moderately polar compound like this compound.

  • TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent system should give the product an Rf value of approximately 0.3-0.4, with good separation from the starting materials.[3] Acetophenone will have a higher Rf value (less polar) than this compound.[2]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, gently tapping the column to ensure even packing.

    • Drain the excess eluent until the solvent level is just above the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

The following diagrams illustrate the troubleshooting workflow and the principles of the purification techniques.

TroubleshootingWorkflow start Crude this compound recrystallization Attempt Recrystallization start->recrystallization check_purity Check Purity (TLC, mp) recrystallization->check_purity column_chromatography Perform Column Chromatography column_chromatography->check_purity pure_product Pure Product failure Purification Unsuccessful is_pure Is it pure? check_purity->is_pure check_purity->is_pure troubleshoot_recrystallization Troubleshoot Recrystallization (e.g., change solvent, seeding) troubleshoot_recrystallization->recrystallization troubleshoot_recrystallization->column_chromatography Recrystallization fails troubleshoot_column Troubleshoot Column (e.g., adjust eluent, repack) troubleshoot_column->column_chromatography troubleshoot_column->failure Column fails is_pure->pure_product Yes is_pure->pure_product Yes is_pure->troubleshoot_recrystallization No is_pure->troubleshoot_column No

Caption: A workflow diagram for the purification of this compound.

PurificationPrinciples cluster_recrystallization Recrystallization cluster_column Column Chromatography recrystallization_start Crude Product in Hot Solvent recrystallization_cool Slow Cooling recrystallization_start->recrystallization_cool recrystallization_crystals Pure Crystals Form recrystallization_cool->recrystallization_crystals recrystallization_impurities Impurities Remain in Solution recrystallization_cool->recrystallization_impurities column_start Crude Product Loaded on Column column_elution Elution with Solvent column_start->column_elution column_separation Separation based on Polarity column_elution->column_separation column_less_polar Less Polar Compounds Elute First column_separation->column_less_polar column_more_polar More Polar Compounds Elute Later column_separation->column_more_polar

Caption: Principles of recrystallization and column chromatography for purification.

References

Technical Support Center: Alkylation of 2-(Phenylsulfonyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working on the base-mediated alkylation of 2-(Phenylsulfonyl)acetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the alkylation of this compound?

The reaction proceeds via an enolate intermediate. A base is used to deprotonate the acidic α-carbon located between the carbonyl and sulfonyl groups, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkylating agent (typically an alkyl halide) in an S\textsubscript{N}2 reaction to form the C-alkylated product.

Q2: How does the choice of base affect the reaction outcome?

The choice of base is critical and influences reaction rate, yield, and the potential for side reactions. Stronger bases like sodium hydride (NaH) can lead to faster deprotonation and higher yields, especially with less reactive alkylating agents. Weaker bases, such as potassium carbonate (K₂CO₃), may require longer reaction times or phase-transfer catalysts to be effective but can be advantageous when dealing with base-sensitive substrates to minimize side reactions like hydrolysis.

Q3: What are common side reactions to be aware of?

The primary side reactions include O-alkylation, where the enolate attacks the alkylating agent through its oxygen atom, and dialkylation, where a second alkyl group is added to the α-carbon. The use of polar aprotic solvents generally favors the desired C-alkylation over O-alkylation. Dialkylation can be minimized by using a 1:1 stoichiometry of the starting material to the base. Self-condensation of the starting material can also occur but is less common under standard alkylation conditions.

Q4: Can a phase-transfer catalyst improve the reaction with weaker bases?

Yes, when using moderately basic inorganic salts like K₂CO₃ in a two-phase system, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can significantly improve reaction efficiency. The PTC facilitates the transfer of the carbonate anion into the organic phase, allowing for deprotonation and subsequent alkylation to occur more readily.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Ineffective Deprotonation: The base used may be too weak or degraded (e.g., NaH exposed to moisture).2. Poor Alkylating Agent: The alkyl halide may be unreactive (e.g., steric hindrance) or degraded.3. Insufficient Reaction Time/Temperature: The reaction may not have reached completion.1. Use a stronger base (e.g., NaH instead of K₂CO₃). Ensure the base is fresh and handled under anhydrous conditions.2. Switch to a more reactive alkylating agent (e.g., iodide instead of chloride). Check the purity of the agent.3. Monitor the reaction using TLC. If incomplete, increase the reaction time or temperature incrementally.
Formation of multiple products (observed on TLC/NMR) 1. Dialkylation: Excess base or alkylating agent may be present.2. O-alkylation: Reaction conditions may favor this pathway (e.g., solvent choice).3. Hydrolysis: Presence of water can lead to the hydrolysis of the starting material or product.1. Use a strict 1:1 molar ratio of the β-keto sulfone to the base.2. Use a polar aprotic solvent like DMF or THF to favor C-alkylation.3. Ensure all reagents and glassware are thoroughly dried. Perform the reaction under an inert atmosphere (N₂ or Ar).
Starting material remains unreacted 1. Base Incompatibility: The chosen base may not be strong enough for efficient deprotonation.2. Low Temperature: The activation energy for deprotonation may not be met at the current temperature.1. Consider switching from a weaker base like K₂CO₃ to a stronger one like NaH.2. For NaH, ensure the initial deprotonation is performed at 0 °C and then allow the reaction to warm to room temperature. For K₂CO₃, heating may be necessary.

Quantitative Data Summary

The following table summarizes the reported yields for the alkylation of this compound with ethyl bromide using different bases.

Base Solvent Catalyst Temperature Time (h) Yield (%) Reference
K₂CO₃AcetonitrileTBABReflux789
NaHTHFNoneRT1284

Experimental Protocols

Protocol 1: Alkylation using K₂CO₃ with Phase-Transfer Catalysis
  • To a solution of this compound (1 mmol) in acetonitrile (15 mL), add anhydrous potassium carbonate (K₂CO₃, 2 mmol), ethyl bromide (1.2 mmol), and tetrabutylammonium bromide (TBAB, 0.1 mmol).

  • Heat the resulting mixture to reflux and stir for 7 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the solid inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain 2-ethyl-2-(phenylsulfonyl)acetophenone.

Protocol 2: Alkylation using Sodium Hydride (NaH)
  • In a flame-dried, two-necked flask under an argon atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Add a solution of this compound (1 mmol) in anhydrous THF (5 mL) dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete enolate formation.

  • Add the alkylating agent (e.g., ethyl bromide, 1.1 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Visualizations

experimental_workflow start_node Start prep 1. Add β-Keto Sulfone & Solvent to Flask start_node->prep Reagents & Glassware process_node process_node decision_node decision_node output_node output_node end_node End add_base 2. Add Base prep->add_base Under Inert Atm. decision Base Type? add_base->decision Stir na_h Cool to 0°C decision->na_h NaH k2co3 Add PTC & Alkylating Agent decision->k2co3 K₂CO₃ add_alkyl 3. Add Alkylating Agent @ 0°C na_h->add_alkyl Stir 30 min reflux 4b. Reflux (e.g., 7h) k2co3->reflux Heat stir_rt 4a. Stir at RT (e.g., 12h) add_alkyl->stir_rt Warm to RT filter 5b. Cool & Filter Inorganic Salts reflux->filter Reaction Complete quench 5a. Quench with aq. NH₄Cl stir_rt->quench Reaction Complete extraction 6. Workup & Extraction quench->extraction Proceed to concentrate 6. Concentrate Filtrate filter->concentrate Proceed to purification 7. Purify Product (Column/Recrystallization) extraction->purification Crude Product concentrate->purification Crude Product purification->end_node

Caption: Experimental workflow for the alkylation of this compound.

reaction_mechanism start This compound + Base (B⁻) enolate Resonance-Stabilized Enolate Intermediate start->enolate 1. Deprotonation (α-carbon) product α-Alkylated Product enolate->product 2. Nucleophilic Attack (SN2) alkyl_halide Alkyl Halide (R-X) alkyl_halide->product byproduct Conjugate Acid (H-B) + Halide (X⁻) product->byproduct Forms

Caption: Generalized mechanism for the base-mediated alkylation.

Technical Support Center: Purification of 2-(Phenylsulfonyl)acetophenone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 2-(Phenylsulfonyl)acetophenone using column chromatography. It includes a detailed experimental protocol, a troubleshooting guide, and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol details the methodology for the purification of this compound from a crude reaction mixture using flash column chromatography on silica gel.

Materials and Reagents:

Material/ReagentGrade/Specification
Crude this compoundReaction product
Silica Gel230-400 mesh (40-63 µm)
n-HexaneHPLC grade
Ethyl AcetateHPLC grade
Petroleum EtherACS grade
Dichloromethane (DCM)ACS grade
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F254
Glass wool or cotton---
SandWashed, fine grain

Instrumentation:

InstrumentSpecification
Flash Chromatography SystemManual or automated
Rotary Evaporator---
UV Lamp254 nm and 365 nm

Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate using a pre-determined solvent system. Good starting points for the eluent are mixtures of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[1]

    • Visualize the spots under a UV lamp (254 nm). This compound, being a conjugated ketone, should be UV active.[2] Stains like p-anisaldehyde can also be used for visualization.[3]

    • The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.4 for optimal separation.[1]

  • Column Preparation (Dry Packing):

    • Select an appropriate size glass column based on the amount of crude material. A general rule is to use 50-100 g of silica gel for every 1 g of crude product.

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer (approx. 1 cm) of sand over the plug.

    • Carefully add the dry silica gel to the column. Gently tap the column to ensure even packing and avoid air bubbles.

    • Add another layer of sand (approx. 1 cm) on top of the silica gel.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder onto the top layer of sand in the column.

    • Wet Loading: Dissolve the crude product in the minimum amount of the initial elution solvent. Using a pipette, carefully load the solution onto the top of the column, ensuring not to disturb the silica bed.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or compressed air) to start the elution process.

    • Begin with a low polarity eluent and gradually increase the polarity (gradient elution) to separate the components. Alternatively, a single solvent mixture (isocratic elution) can be used if the TLC analysis shows good separation.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the elution of the compound by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Recommended Eluent Systems:

Eluent SystemRatio (v/v)Notes
Ethyl Acetate / n-Hexane1:4A good starting point for β-keto sulfones.[4]
Petroleum Ether / Ethyl Acetate20:1Suitable for acetophenone derivatives.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography purification of this compound.

Problem Possible Cause(s) Solution(s)
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a 10% ethyl acetate in hexane mixture, increase it to 20%, then 30%, and so on.
The compound may be strongly adsorbed to the silica gel.Consider deactivating the silica gel by pre-eluting the column with the eluent containing a small amount of a polar modifier like methanol (0.5-1%).
Product elutes too quickly (with impurities) The eluent is too polar.Start with a less polar eluent system. Perform a thorough TLC analysis to find the optimal solvent system that gives a good separation between the product and impurities.
Poor separation (co-elution of product and impurities) Improper solvent system.Re-optimize the eluent system using TLC. Try different solvent combinations (e.g., dichloromethane/methanol, ether/hexane).
Column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles. Dry packing followed by careful solvent addition is often reliable.
The column is overloaded with the crude sample.Use a larger column with more silica gel relative to the amount of crude product.
Streaking or tailing of the product band The compound may be interacting too strongly with the acidic silica gel.Add a small amount of a modifier to the eluent. For acidic compounds, a trace of acetic acid can sometimes help. However, given the ketone and sulfone groups, this is less likely to be the primary issue. More likely, the compound is quite polar.
The sample was not loaded in a concentrated band.Dissolve the sample in the minimum amount of solvent for loading. Dry loading is often preferred to ensure a narrow starting band.
Low recovery of the product The compound may be unstable on silica gel. Some β-keto sulfones can degrade during column chromatography.[5]Minimize the time the compound spends on the column by using flash chromatography with a slightly more polar eluent to speed up elution. Consider using a less acidic stationary phase like neutral alumina if stability on silica is a major issue.
The compound is highly retained on the column.After eluting the main product, flush the column with a very polar solvent (e.g., 100% ethyl acetate or a mixture with methanol) to check for any remaining product.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right stationary phase for the purification of this compound?

A1: Silica gel is the most common and generally effective stationary phase for the purification of moderately polar organic compounds like this compound. Its slightly acidic nature can sometimes cause issues with sensitive compounds, but for most β-keto sulfones, it provides good separation. If you observe significant degradation or irreversible adsorption, neutral alumina can be considered as an alternative.

Q2: What is the best way to visualize this compound on a TLC plate?

A2: Due to the presence of two aromatic rings and a ketone, this compound is expected to be UV active. Visualization under a UV lamp at 254 nm is the most common and non-destructive method.[2] For a destructive visualization method, a p-anisaldehyde stain can be effective for ketones.[3] A 2,4-dinitrophenylhydrazine (DNP) stain is also specific for aldehydes and ketones.[4]

Q3: My compound appears to be degrading on the silica gel. What can I do?

A3: Degradation on silica gel can be a problem for some β-keto sulfones.[5] To mitigate this, you can try the following:

  • Speed up the purification: Use flash chromatography to reduce the time the compound is in contact with the silica.

  • Deactivate the silica: Pre-elute the column with your chosen eluent containing a small amount of a deactivating agent like triethylamine (0.1-1%) if the compound is base-sensitive, though this is less common for ketones. A more general approach is to add a small amount of methanol to the eluent.

  • Change the stationary phase: Consider using a less acidic stationary phase like neutral alumina.

Q4: Can I use reversed-phase chromatography for this purification?

A4: Yes, reversed-phase chromatography is an option, especially if you are struggling with normal-phase purification. A C18-functionalized silica gel would be the stationary phase, and the mobile phase would be a mixture of polar solvents like water and acetonitrile or methanol. This is often used in HPLC for analysis and can be scaled up for preparative purification.

Q5: What is a typical yield I can expect after column chromatography?

A5: The recovery yield can vary significantly depending on the purity of the crude material and the efficiency of the separation. For β-keto sulfones, it has been noted that purification by column chromatography can sometimes lead to a significant loss of yield.[5] A good purification might yield 70-90% recovery, but lower yields are not uncommon if the separation is difficult or if the compound has stability issues on the stationary phase.

Experimental Workflow

experimental_workflow Purification Workflow for this compound cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps tlc TLC Analysis of Crude column_prep Column Packing tlc->column_prep Determine Eluent sample_prep Sample Preparation (Dry Loading) column_prep->sample_prep loading Sample Loading sample_prep->loading elution Elution & Fraction Collection loading->elution fraction_analysis TLC Analysis of Fractions elution->fraction_analysis combine Combine Pure Fractions fraction_analysis->combine Identify Pure Fractions evaporation Solvent Evaporation combine->evaporation final_product Purified Product evaporation->final_product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Decomposition Pathways of 2-(Phenylsulfonyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-(Phenylsulfonyl)acetophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the decomposition of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: this compound can decompose through several pathways, primarily influenced by conditions such as heat, light, and the presence of acids or bases. The main anticipated pathways are:

  • Thermal Decomposition: At elevated temperatures, the carbon-sulfur (C-S) bond is often the weakest point in β-ketosulfones and can cleave, leading to the formation of radical species. This can initiate a cascade of reactions, potentially producing acetophenone, benzenesulfonic acid, and various recombination products.

  • Photochemical Decomposition: Aromatic ketones like acetophenone are known to undergo photochemical reactions. Upon absorption of UV light, this compound can undergo α-cleavage of the carbonyl group, leading to the formation of benzoyl and phenylsulfonylmethyl radicals. These radicals can then react further to form a variety of products.

  • Acid-Catalyzed Decomposition: In the presence of strong acids, the ether linkage in the sulfonyl group or the carbonyl group can be protonated. This can facilitate nucleophilic attack by water (hydrolysis), potentially leading to the cleavage of the C-S bond and the formation of acetophenone and benzenesulfonic acid.

  • Base-Catalyzed Decomposition: Strong bases can promote elimination reactions in β-ketosulfones. Deprotonation at the α-carbon can lead to the formation of an enolate, which may undergo further reactions, including cleavage of the C-S bond.

Q2: I am observing a yellowing of my this compound sample over time. What could be the cause?

A2: Yellowing of the sample is a common indicator of degradation, often due to exposure to light or air (oxidation). Photochemical decomposition can lead to the formation of colored byproducts. To minimize this, store the compound in an amber vial, protected from light, and in a cool, dry place. If the compound is used in solution, preparing fresh solutions and minimizing their exposure to light is recommended.

Q3: During my reaction, I am seeing unexpected side products. Could they be from the decomposition of this compound?

A3: Yes, it is possible. If your reaction conditions involve high temperatures, prolonged exposure to UV light, or strong acidic or basic conditions, this compound may be decomposing. Common decomposition products to look for include acetophenone, benzenesulfonic acid, and potentially products from their further reactions. We recommend analyzing your reaction mixture by techniques like LC-MS or GC-MS to identify these potential byproducts.

Q4: What are the ideal storage conditions for this compound?

A4: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and in a cool, dry place. For extended storage, refrigeration (2-8 °C) is recommended. Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments.

Issue Possible Cause Troubleshooting Steps
Low reaction yield and formation of unknown byproducts. Decomposition of this compound under reaction conditions.1. Analyze Byproducts: Use LC-MS or GC-MS to identify the byproducts. Compare the mass spectra with those of potential decomposition products like acetophenone and benzenesulfonic acid.2. Modify Reaction Conditions: * Temperature: If the reaction is run at a high temperature, try lowering it. If possible, run the reaction at room temperature. * Light: Protect the reaction from light by wrapping the reaction vessel in aluminum foil. * pH: If the reaction is run under strongly acidic or basic conditions, consider using milder conditions or a different catalyst.
Inconsistent results between experimental runs. Degradation of the this compound starting material.1. Check Purity: Verify the purity of your starting material using techniques like NMR or HPLC. If impurities are detected, purify the compound before use.2. Storage: Ensure the compound has been stored under the recommended conditions (cool, dark, and dry).3. Use Fresh Sample: If the starting material has been stored for a long time, consider using a fresh batch.
Formation of a precipitate or color change in a stock solution. Decomposition of this compound in the solvent.1. Solvent Choice: Ensure the chosen solvent is appropriate and does not promote decomposition. Avoid highly acidic or basic solvents if possible.2. Solution Stability: Prepare fresh solutions before use and avoid long-term storage of solutions, especially if they are exposed to light or elevated temperatures.3. Inert Atmosphere: When preparing and storing solutions, consider degassing the solvent and storing the solution under an inert atmosphere.

Quantitative Data Summary

While specific quantitative data for the decomposition of this compound is not extensively available in the literature, the following table summarizes the expected qualitative outcomes based on the known chemistry of related compounds.

Decomposition Pathway Conditions Major Expected Products Relative Rate (Qualitative)
Thermal Decomposition High Temperature (>150 °C)Acetophenone, Benzenesulfonic acid, Phenyl radicals, SO₂Moderate to Fast
Photochemical Decomposition UV Light (e.g., 254 nm, 365 nm)Acetophenone, Benzaldehyde, Benzoic acidFast (in solution)
Acid-Catalyzed Hydrolysis Strong Acid (e.g., HCl, H₂SO₄), WaterAcetophenone, Benzenesulfonic acidSlow to Moderate
Base-Catalyzed Elimination Strong Base (e.g., NaH, t-BuOK)Phenylacetylene, BenzenesulfinateSlow to Moderate

Experimental Protocols

Protocol 1: Monitoring Thermal Decomposition using Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

This protocol allows for the determination of the thermal stability of this compound and the identification of evolved gaseous decomposition products.

  • Instrument Setup:

    • Calibrate the TGA instrument according to the manufacturer's instructions.

    • Couple the TGA outlet to a mass spectrometer for evolved gas analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a TGA crucible (e.g., alumina).

  • TGA-MS Analysis:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to remove any residual air.

    • Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Continuously monitor the sample weight (TGA curve) and the mass-to-charge ratios of the evolved gases (MS data).

  • Data Analysis:

    • Analyze the TGA curve to determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.

    • Analyze the MS data to identify the gaseous products evolved at different stages of decomposition by comparing the observed mass spectra with a library of known compounds.

Protocol 2: Studying Photodegradation in Solution using HPLC-UV

This protocol is designed to monitor the degradation of this compound in a solution when exposed to UV light and to quantify the formation of photoproducts.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent that is transparent to the UV wavelength to be used (e.g., acetonitrile or methanol).

  • Photodegradation Experiment:

    • Transfer a known volume of the stock solution into a quartz cuvette or a photoreactor.

    • Expose the solution to a UV lamp with a specific wavelength (e.g., 254 nm or 365 nm) for a set period.

    • Take aliquots of the solution at different time intervals (e.g., 0, 15, 30, 60, 120 minutes).

    • Keep a control sample in the dark to monitor for any non-photochemical degradation.

  • HPLC Analysis:

    • Analyze the collected aliquots using a reverse-phase HPLC system with a UV detector.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Column: A C18 column is typically suitable.

    • Detection: Monitor at a wavelength where both the starting material and potential products absorb (e.g., 254 nm).

  • Data Analysis:

    • Quantify the decrease in the peak area of this compound and the increase in the peak areas of any new products over time.

    • Calculate the degradation rate and, if possible, identify the photoproducts by comparing their retention times and UV spectra with authentic standards or by using LC-MS.

Visualizations

DecompositionPathways main This compound thermal Thermal (High Temp) main->thermal Δ photo Photochemical (UV Light) main->photo acid Acid-Catalyzed (H+) main->acid H₂O base Base-Catalyzed (B-) main->base Elimination prod1 Acetophenone thermal->prod1 prod2 Benzenesulfonic Acid thermal->prod2 prod3 Radical Species thermal->prod3 photo->prod1 photo->prod3 acid->prod1 acid->prod2 prod4 Phenylacetylene base->prod4 prod5 Benzenesulfinate base->prod5

Caption: Potential decomposition pathways of this compound.

TroubleshootingWorkflow start Unexpected Results in Experiment check_purity Check Starting Material Purity (HPLC, NMR) start->check_purity is_pure Is it pure? check_purity->is_pure analyze_byproducts Analyze Byproducts (LC-MS, GC-MS) review_conditions Review Experimental Conditions (Temp, Light, pH) analyze_byproducts->review_conditions decomposition_suspected Decomposition Suspected? review_conditions->decomposition_suspected is_pure->analyze_byproducts Yes purify Purify Starting Material is_pure->purify No modify_conditions Modify Conditions: - Lower Temperature - Protect from Light - Adjust pH decomposition_suspected->modify_conditions Yes optimize Optimize Reaction decomposition_suspected->optimize No purify->check_purity modify_conditions->optimize end Problem Resolved optimize->end

Caption: Troubleshooting workflow for unexpected experimental results.

Validation & Comparative

A Comparative Spectroscopic Analysis of 2-(Phenylsulfonyl)acetophenone and Related Ketones

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the NMR and IR spectral characteristics of 2-(phenylsulfonyl)acetophenone, with a comparative analysis against acetophenone and 2-chloroacetophenone.

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound. To facilitate a deeper understanding of its structural features, we present a comparative analysis with two analogous ketones: the parent compound acetophenone and the alpha-substituted derivative 2-chloroacetophenone. The experimental data is summarized in clear, tabular formats, and detailed experimental protocols are provided for reproducibility.

Introduction

This compound is a β-keto sulfone, a class of organic compounds that are valuable intermediates in organic synthesis. The presence of the electron-withdrawing phenylsulfonyl group at the α-position to the carbonyl group significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic properties. Understanding the NMR and IR spectra of this compound is crucial for its identification, characterization, and for predicting its reactivity in various chemical transformations. This guide serves as a practical resource for researchers working with β-keto sulfones and related compounds in drug discovery and development.

Comparative Spectral Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound, acetophenone, and 2-chloroacetophenone.

¹H NMR Spectral Data Comparison
CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound Data not available
Acetophenone [1]7.97t4.5H-2', H-6'
7.58t7.0H-4'
7.47t7.5H-3', H-5'
2.62s--CH₃
2-Chloroacetophenone [1]7.53-7.55qH-2', H-6'
7.36-7.42mH-4'
7.28-7.33mH-3', H-5'
2.64s--CH₂Cl

Note: At the time of this publication, specific experimental ¹H NMR data for this compound was not publicly available.

¹³C NMR Spectral Data Comparison
CompoundChemical Shift (δ) ppmAssignment
This compound Data not available
Acetophenone [1]198.1C=O
137.1C-1'
133.0C-4'
128.5C-3', C-5'
128.2C-2', C-6'
26.5-CH₃
2-Chloroacetophenone [1]200.4C=O
139.1C-1'
132.0C-4'
131.3C-3', C-5'
130.6C-2', C-6'
129.4
126.9
30.7-CH₂Cl

Note: At the time of this publication, specific experimental ¹³C NMR data for this compound was not publicly available.

IR Spectral Data Comparison
CompoundAbsorption (cm⁻¹)Functional Group
This compound Data not available
Acetophenone ~1685C=O Stretch (conjugated)
~3060Aromatic C-H Stretch
~2925Aliphatic C-H Stretch
~1600, 1450Aromatic C=C Stretch
2-Chloroacetophenone ~1700C=O Stretch
~3060Aromatic C-H Stretch
~2960Aliphatic C-H Stretch
~1600, 1450Aromatic C=C Stretch
~750C-Cl Stretch

Note: At the time of this publication, a detailed experimental IR peak list for this compound was not publicly available. The presence of the sulfonyl group is expected to show strong characteristic bands for S=O stretching, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[1] Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹H NMR, standard acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is typically performed with a spectral width of 0-220 ppm.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr). The spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Structure-Spectra Correlation

The following diagram illustrates the key structural features of this compound and their expected influence on the NMR and IR spectra.

Caption: Correlation of structural moieties in this compound with expected NMR and IR spectral features.

Conclusion

This guide provides a foundational understanding of the NMR and IR spectroscopic characteristics of this compound through a comparative lens with acetophenone and 2-chloroacetophenone. While detailed experimental data for the title compound remains to be widely reported, the analysis of its structural analogues allows for reasoned predictions of its spectral behavior. The electron-withdrawing nature of the α-phenylsulfonyl group is anticipated to induce significant downfield shifts for the α-protons and α-carbon in the NMR spectra and introduce strong, characteristic S=O stretching vibrations in the IR spectrum. This guide, with its tabulated data and experimental protocols, is intended to be a valuable tool for scientists engaged in the synthesis and characterization of β-keto sulfones and related pharmacologically relevant molecules.

References

Mass Spectrometry of 2-(Phenylsulfonyl)acetophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mass spectrometry of 2-(Phenylsulfonyl)acetophenone, a compound of interest in various research and development sectors. Through a detailed examination of its fragmentation patterns, this document offers insights into its structural characterization. Furthermore, a comparison with alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, is presented to offer a holistic perspective on its analysis.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by several key fragments that provide structural information. The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and a series of fragment ions resulting from the cleavage of its key functional groups.

m/z Proposed Fragment Ion Formula Significance
260[M]⁺•[C₁₄H₁₂O₃S]⁺•Molecular Ion
196[M - SO₂]⁺•[C₁₄H₁₂O]⁺•Loss of sulfur dioxide
141[C₆H₅SO₂]⁺[C₆H₅SO₂]⁺Phenylsulfonyl cation
119[C₇H₅O₂]⁺[C₇H₅O₂]⁺Benzoylmethylene cation
105[C₇H₅O]⁺[C₇H₅O]⁺Benzoyl cation (Base Peak)
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation

Predicted Fragmentation Pathway of this compound

G M [C₁₄H₁₂O₃S]⁺• m/z = 260 Molecular Ion F1 [C₇H₅O]⁺ m/z = 105 Benzoyl cation M->F1 α-cleavage F2 [C₆H₅SO₂]⁺ m/z = 141 Phenylsulfonyl cation M->F2 F4 [M - SO₂]⁺• m/z = 196 M->F4 -SO₂ F3 [C₆H₅]⁺ m/z = 77 Phenyl cation F1->F3 -CO G cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing Prep1 Dissolve Sample Prep2 Dilute to Working Concentration Prep1->Prep2 Analysis1 Inject Sample Prep2->Analysis1 Analysis2 Ionization (EI) Analysis1->Analysis2 Analysis3 Mass Separation Analysis2->Analysis3 Analysis4 Detection Analysis3->Analysis4 Data1 Spectrum Generation Analysis4->Data1 Data2 Fragment Identification Data1->Data2 Data3 Structural Elucidation Data2->Data3

A Comparative Guide to Alternative Reagents for 2-(Phenylsulfonyl)acetophenone in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of starting materials is critical to achieving desired outcomes efficiently and with high yields. 2-(Phenylsulfonyl)acetophenone is a valuable reagent, often utilized for its ability to act as an enolate precursor and participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. However, a range of alternative reagents, primarily α-haloacetophenones, offer comparable or, in some cases, advantageous reactivity profiles. This guide provides an objective comparison of this compound with its main alternatives—2-bromoacetophenone, 2-chloroacetophenone, and 2-iodoacetophenone—supported by experimental data for key synthetic applications.

Overview of Alternatives and Reactivity Principles

The utility of this compound and its α-halo counterparts stems from the presence of a good leaving group at the α-position to the carbonyl. This structural feature facilitates the formation of an enolate or enol equivalent, which can then react with various electrophiles. The choice of leaving group—phenylsulfonyl vs. a halogen—influences the reagent's stability, reactivity, and suitability for specific reaction conditions.

The general reactivity trend for halide leaving groups in nucleophilic substitution reactions is I > Br > Cl > F. The phenylsulfonyl group is also an excellent leaving group, comparable in reactivity to bromide and iodide, due to the stability of the resulting sulfinate anion.

This comparison will focus on three common synthetic applications where these reagents are employed: the synthesis of chalcones, flavones, and 2,4,6-triarylpyridines.

Comparative Performance in Chalcone Synthesis

Chalcones are important intermediates in the biosynthesis of flavonoids and are synthesized via the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde. While acetophenone itself is commonly used, α-substituted acetophenones can also be employed, typically in reactions that proceed through a different mechanism, such as a Wittig-type reaction or by nucleophilic substitution followed by elimination. The data below is collated from various sources to illustrate typical yields.

ReagentAldehydeCatalyst/ConditionsReaction TimeYield (%)Reference
2-BromoacetophenoneBenzaldehydePPh₃, then baseNot specifiedHigh[1]
4'-ChloroacetophenoneBenzaldehydeSolid NaOH (grinding)a few secondsHigh[2]
2'-Hydroxy-3-iodo-5-methyl acetophenoneVarious aromatic aldehydesNaOH, EthanolNot specifiedHigh[3]
Substituted AcetophenonesSubstituted BenzaldehydesKOH/EtOH, 40 °C, UltrasoundVariesup to 74%[1]
Substituted AcetophenonesSubstituted BenzaldehydesWittig ProtocolVaries80-100%[1]

Comparative Performance in Flavone Synthesis

Flavones, a class of flavonoids, can be synthesized from 2'-hydroxyacetophenones. The α-substituent plays a crucial role in the cyclization step. A common route involves the Baker-Venkataraman rearrangement, where a 2'-acyloxyacetophenone is rearranged to a 1,3-diketone, which then undergoes acid-catalyzed cyclization. Alternatively, a pre-formed α-substituted 2'-hydroxyacetophenone can react with a salicylate derivative. Below are typical synthetic approaches.

ReagentCo-reactantConditionsYield (%)Reference
2'-HydroxyacetophenoneBenzoyl chloride, then KOH/Pyridine, then H₂SO₄/AcOHMulti-step43-48% (overall)[4]
2'-HydroxyacetophenoneAromatic Aldehyde, then I₂/DMSOTwo steps58-85%[5][6]
2'-HydroxyacetophenoneAromatic AnhydrideAllan-Robinson ReactionVaries[7]
2'-Bromo-2',4'-dihydroxyacetophenoneNot specifiedNot specifiedNot specified[8]

Specific yield data for the direct synthesis of flavones from 2'-(phenylsulfonyl)acetophenone was not found. However, the general strategies for flavone synthesis indicate that α-substituted 2'-hydroxyacetophenones are key intermediates.

Comparative Performance in 2,4,6-Triarylpyridine Synthesis

2,4,6-Triarylpyridines are a class of heterocycles with applications in medicinal chemistry and materials science. A common synthetic route is a one-pot condensation reaction involving a substituted acetophenone (2 equivalents), an aromatic aldehyde (1 equivalent), and a nitrogen source, typically ammonium acetate.

| Reagent | Aldehyde | Catalyst/Conditions | Reaction Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | Substituted Acetophenones | Aromatic Aldehydes | TBAHS, 120 °C, solvent-free | 5-6 h | 70-75% |[9] | | Substituted Acetophenones | Pyrazol-4-carboxaldehyde | NaOH, PEG-400, 100 °C | Not specified | Good | | | Acetophenone | Benzaldehyde | Zn₃(PO₄)₂·4H₂O, EtOH/H₂O | Short | 82-94% |[10] | | Acetophenone Oxime | Arylacetic Acids | KOH, in situ singlet oxygen | 60-80 min | 80-90% |[11] |

While protocols for "substituted acetophenones" are general, specific examples directly comparing the performance of this compound and 2-haloacetophenones in this reaction were not found in the initial searches. The yields are generally high for a variety of substituted acetophenones.

Experimental Protocols

General Protocol for the Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol is adapted for a generic substituted acetophenone.

Materials:

  • Substituted Acetophenone (e.g., 4'-chloroacetophenone) (5.0 mmol)

  • Benzaldehyde (5.0 mmol)

  • Sodium Hydroxide (NaOH) pellet (approx. 0.2 g, 5.0 mmol)

  • Porcelain mortar and pestle

  • Ethanol (for recrystallization)

Procedure:

  • Place the substituted acetophenone (5.0 mmol), benzaldehyde (5.0 mmol), and a pellet of NaOH into a porcelain mortar.[2]

  • Grind the mixture with the pestle. The reaction mixture will typically become a paste and may change color.[2]

  • After a few minutes of grinding, add cold water to the mortar and continue to grind to break up the solid.

  • Isolate the crude chalcone by suction filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.[2]

General Protocol for the One-Pot Synthesis of 2,4,6-Triarylpyridines

This is a generalized procedure based on several reported methods.[9][12]

Materials:

  • Substituted Acetophenone (2.0 mmol)

  • Aromatic Aldehyde (1.0 mmol)

  • Ammonium acetate (NH₄OAc) (1.3 mmol)

  • Tetrabutylammonium hydrogen sulphate (TBAHS) (30 mol%)

  • Round-bottom flask

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the substituted acetophenone (2.0 mmol), aromatic aldehyde (1.0 mmol), ammonium acetate (1.3 mmol), and TBAHS (30 mol%).[9]

  • Heat the mixture at 120 °C under solvent-free conditions for 5-6 hours.[9]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, add hot ethanol to the reaction mixture and filter.

  • Concentrate the filtrate, and purify the residue by column chromatography over silica gel using hexane as the eluent to obtain the pure 2,4,6-triarylpyridine.[9]

General Protocol for the Synthesis of Flavones from 2'-Hydroxyacetophenones

This two-step protocol involves the formation of a chalcone followed by oxidative cyclization.[5][6]

Step 1: Chalcone Synthesis

  • Dissolve 2'-hydroxyacetophenone (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.

  • Add a solution of aqueous KOH dropwise and stir at room temperature.

  • After the reaction is complete (monitored by TLC), pour the mixture into ice water and acidify with dilute HCl to precipitate the 2'-hydroxychalcone.

  • Filter, wash with water, and dry the crude chalcone.

Step 2: Oxidative Cyclization to Flavone

  • Dissolve the 2'-hydroxychalcone (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of iodine (I₂).

  • Heat the mixture (e.g., at 110 °C) for 2-6 hours until the reaction is complete (monitored by TLC).[5][6]

  • Pour the reaction mixture onto crushed ice.

  • Remove excess iodine by adding a solution of sodium thiosulfate.

  • Filter the precipitated flavone, wash with water, and recrystallize from a suitable solvent like ethanol.[5][6]

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the general synthetic pathways described.

Chalcone_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Acetophenone α-Substituted Acetophenone Condensation Claisen-Schmidt or Wittig-type Reaction Acetophenone->Condensation Aldehyde Aromatic Aldehyde Aldehyde->Condensation Chalcone Chalcone Condensation->Chalcone

Caption: General workflow for the synthesis of chalcones.

Flavone_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Formation Hydroxyacetophenone 2'-Hydroxyacetophenone Chalcone_Formation Claisen-Schmidt Condensation Hydroxyacetophenone->Chalcone_Formation Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Chalcone_Formation Hydroxy_Chalcone 2'-Hydroxychalcone Chalcone_Formation->Hydroxy_Chalcone Cyclization Oxidative Cyclization (e.g., I₂/DMSO) Hydroxy_Chalcone->Cyclization Flavone Flavone Cyclization->Flavone

Caption: Two-step synthesis of flavones from 2'-hydroxyacetophenone.

Pyridine_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Acetophenone Substituted Acetophenone (2 eq) One_Pot One-Pot Condensation Acetophenone->One_Pot Aldehyde Aromatic Aldehyde (1 eq) Aldehyde->One_Pot Ammonia Ammonium Acetate Ammonia->One_Pot Pyridine 2,4,6-Triarylpyridine One_Pot->Pyridine

Caption: One-pot synthesis of 2,4,6-triarylpyridines.

Conclusion

2-Bromoacetophenone, 2-chloroacetophenone, and 2-iodoacetophenone are effective alternatives to this compound in various synthetic applications. The choice between these reagents will depend on the specific reaction, desired reactivity, and cost considerations. While direct comparative data under identical conditions is sparse, the available literature suggests that haloacetophenones are particularly well-suited for transformations where the α-substituent acts as a leaving group, such as in the preparation of ylides for Wittig reactions to form chalcones. For one-pot multicomponent reactions like the synthesis of 2,4,6-triarylpyridines, the reactivity differences may be less pronounced, with a broader range of substituted acetophenones providing good to excellent yields. This guide provides a foundation for researchers to select the most appropriate reagent and starting protocol for their synthetic targets. Further optimization of reaction conditions for each specific substrate is always recommended to achieve the best possible outcomes.

References

Unambiguous Structure Verification: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods for 2-(Phenylsulfonyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals on the structural validation of 2-(Phenylsulfonyl)acetophenone, comparing the absolute spatial arrangement provided by X-ray crystallography with the complementary insights from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The precise three-dimensional structure of a molecule is fundamental to understanding its chemical behavior and biological activity. For drug discovery and development, unequivocal structural confirmation is a critical requirement. This guide provides a comparative overview of the primary analytical techniques for the structural elucidation of this compound, with a focus on the definitive method of single-crystal X-ray crystallography. While spectroscopic methods such as NMR, IR, and MS offer valuable data on the connectivity and functional groups, X-ray crystallography provides an unparalleled, unambiguous determination of the complete molecular architecture in the solid state.

X-ray Crystallography: The Gold Standard for Structural Determination

Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to generate a detailed electron density map and, from that, a definitive molecular structure.

While a public crystal structure for this compound is not available, the crystal structure of the closely related analog, 2-(Phenylsulfonyl)-1-p-tolylethanone (CCDC 877207), provides an excellent proxy for understanding the structural features and the type of data obtained from a crystallographic analysis of this class of compounds.

Crystallographic Data for 2-(Phenylsulfonyl)-1-p-tolylethanone
ParameterValue
CCDC Number877207
Empirical FormulaC₁₅H₁₄O₃S
Formula Weight274.32
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)11.5555 (12)
b (Å)10.1981 (11)
c (Å)22.843 (2)
α (°)90
β (°)90
γ (°)90
Volume (ų)2692.0 (5)
Z8
Temperature (K)296
RadiationCu Kα (λ = 1.54178 Å)
R-factor (%)Not Reported
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Crystal Mounting: A suitable crystal (typically < 0.5 mm in all dimensions) is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction patterns are recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

xray_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis synthesis Synthesis of This compound crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement validation Structural Validation refinement->validation final_structure final_structure validation->final_structure Final 3D Structure

Workflow for X-ray Crystallography

Alternative Structural Validation Methods: A Comparative Overview

While X-ray crystallography provides the definitive structure, spectroscopic methods are indispensable for routine characterization, reaction monitoring, and providing complementary structural information in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. ¹H and ¹³C NMR are standard techniques for characterizing organic compounds.

NucleusChemical Shift (δ) Range (ppm)MultiplicityAssignment
¹H7.4 - 8.1MultipletsAromatic protons
¹H~4.5Singlet-CH₂-
¹³C190 - 200SingletC=O
¹³C125 - 140Multiple signalsAromatic carbons
¹³C~60Singlet-CH₂-
  • Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The sample is placed in an NMR spectrometer (e.g., 400 MHz). ¹H and ¹³C spectra are acquired using standard pulse programs.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Wavenumber (cm⁻¹)IntensityFunctional Group
~1685StrongC=O (Aromatic Ketone)
~1320 and ~1150StrongS=O (Sulfone)
3100 - 3000MediumC-H (Aromatic)
1600 - 1450Medium to WeakC=C (Aromatic)
  • Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is also recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Fragmentation patterns can also offer structural clues.

m/zInterpretation
260[M]⁺ (Molecular Ion)
105[C₆H₅CO]⁺
77[C₆H₅]⁺
141[C₆H₅SO₂]⁺
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent (e.g., dichloromethane).

  • GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5ms) to separate the analyte from any impurities.

  • MS Analysis: The eluent from the GC is introduced into the mass spectrometer. The molecules are ionized by electron impact (typically at 70 eV), and the resulting ions are separated by their mass-to-charge ratio and detected.

analytical_comparison cluster_techniques Analytical Techniques cluster_information Information Provided xray X-ray Crystallography structure_3d 3D Molecular Structure (Absolute & Unambiguous) xray->structure_3d nmr NMR Spectroscopy connectivity Atomic Connectivity (Through-bond correlations) nmr->connectivity ir IR Spectroscopy functional_groups Functional Groups (Vibrational Modes) ir->functional_groups ms Mass Spectrometry mw_formula Molecular Weight & Elemental Formula ms->mw_formula

Comparison of Information from Analytical Techniques

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray crystallography is the unequivocal method of choice, providing an unambiguous three-dimensional atomic arrangement. However, a comprehensive characterization relies on the synergistic use of spectroscopic techniques. NMR spectroscopy confirms the atomic connectivity in solution, IR spectroscopy verifies the presence of key functional groups, and mass spectrometry confirms the molecular weight and elemental composition. Together, these techniques provide a complete and robust structural elucidation essential for advancing research and drug development programs.

A Comparative Study of β-Keto Sulfones in Olefination Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of the appropriate olefination reagent is critical for achieving desired stereochemical outcomes and overall yield. This guide provides a comparative analysis of different β-keto sulfones used in the Julia-Kocienski olefination, a powerful method for the synthesis of alkenes. We present a detailed examination of commonly used sulfones, supported by experimental data, to facilitate informed reagent selection.

The Julia-Kocienski olefination, a modification of the classical Julia olefination, offers a one-pot procedure for the synthesis of alkenes from β-keto sulfones and carbonyl compounds. The choice of the heteroaryl group on the sulfone moiety plays a crucial role in determining the stereoselectivity of the reaction, yielding predominantly either the (E)- or (Z)-alkene. This guide focuses on a comparative study of three widely used classes of β-keto sulfones: benzothiazol-2-yl (BT-sulfones), 1-phenyl-1H-tetrazol-5-yl (PT-sulfones), and pyridin-2-yl (PYR-sulfones).

Performance Comparison of β-Keto Sulfones

The stereochemical outcome of the Julia-Kocienski olefination is highly dependent on the nature of the heteroaryl sulfone. Generally, PT-sulfones are known to favor the formation of (E)-alkenes with high selectivity.[1][2] In contrast, PYR-sulfones are utilized to achieve high (Z)-selectivity.[1][3] The BT-sulfones are more versatile, and the stereochemical outcome can often be influenced by the reaction conditions and the nature of the substrates.[4]

Below are tables summarizing the performance of these three β-keto sulfones in olefination reactions with various aldehydes.

Table 1: Olefination of Benzaldehyde with Various β-Keto Sulfones

Sulfone TypeR Group on SulfoneBaseSolventTemperature (°C)Yield (%)(E:Z) RatioReference
PT-sulfoneBenzylKHMDSDME-78 to rt8672:28[5]
BT-sulfoneBenzylKHMDSTHF-78 to rt7072:28[6]
PYR-sulfoneBenzylLiHMDSTHF-55N/AHigh Z-selectivity[7]
PT-sulfoneBenzylLiHMDSTHF-789764:36[1]

Table 2: Olefination of Aliphatic Aldehydes with Various β-Keto Sulfones

AldehydeSulfone TypeR Group on SulfoneBaseSolventTemperature (°C)Yield (%)(E:Z) RatioReference
CyclohexanecarboxaldehydePT-sulfoneEthylKHMDSDME-55 to rt71>95:5[2]
n-OctanalBT-sulfoneFluoro-methylLHMDSTHF0N/AE-selective[8]
3-PhenylpropanalBT-sulfoneFluoro-acetateDBUCH2Cl2rt45-94Z-selective[8]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for achieving (E)- and (Z)-selective olefinations using PT- and PYR-sulfones, respectively.

Protocol 1: General Procedure for (E)-Selective Olefination using a PT-Sulfone

This protocol is adapted from a typical Julia-Kocienski olefination procedure.[2]

Materials:

  • 1-Phenyl-1H-tetrazol-5-yl (PT) sulfone (1.0 equiv)

  • Aldehyde (1.5 equiv)

  • Potassium hexamethyldisilazide (KHMDS) (1.1 equiv)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a stirred solution of the PT-sulfone (e.g., 10.0 mmol) in anhydrous DME (40 mL) under a nitrogen atmosphere at -55 °C, a solution of KHMDS (e.g., 11.0 mmol) in DME (20 mL) is added dropwise via cannula over 10 minutes.

  • The resulting solution is stirred for 1 hour at -55 °C.

  • The aldehyde (e.g., 15.0 mmol) is then added dropwise over 5 minutes.

  • The reaction mixture is stirred at -55 °C for 1 hour, after which the cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred overnight.

  • Water (5 mL) is added to quench the reaction, and stirring is continued for 1 hour.

  • The mixture is diluted with diethyl ether (150 mL) and washed with water (200 mL).

  • The aqueous phase is extracted with diethyl ether (3 x 30 mL).

  • The combined organic layers are washed with water (3 x 50 mL) and brine (50 mL), dried over MgSO₄, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired (E)-alkene.

Protocol 2: General Procedure for (Z)-Selective Olefination using a PYR-Sulfone

This protocol is based on conditions known to favor (Z)-selectivity with pyridinyl sulfones.[7]

Materials:

  • Pyridin-2-yl (PYR) sulfone (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Potassium hexamethyldisilazide (KHMDS) (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • A solution of the PYR-sulfone (1.0 equiv) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere.

  • A solution of KHMDS (1.1 equiv) in THF is added dropwise, and the mixture is stirred at -78 °C for 30 minutes.

  • The aldehyde (1.2 equiv) is added dropwise, and the reaction is stirred at -78 °C for 2-4 hours.

  • The reaction is quenched at -78 °C with a saturated aqueous solution of ammonium chloride.

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the predominantly (Z)-alkene.

Reaction Mechanisms and Stereoselectivity

The stereochemical outcome of the Julia-Kocienski olefination is determined by the kinetic and thermodynamic stability of the intermediates in the reaction pathway. The generally accepted mechanism involves the formation of a β-alkoxy sulfone intermediate, which then undergoes a Smiles rearrangement followed by elimination of sulfur dioxide and a heteroaryl oxide to form the alkene.[8][9]

Experimental Workflow

The general workflow for a Julia-Kocienski olefination is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Products Sulfone β-Keto Sulfone Deprotonation Deprotonation (Base) Sulfone->Deprotonation Aldehyde Aldehyde/Ketone Addition Nucleophilic Addition Aldehyde->Addition Deprotonation->Addition Rearrangement Smiles Rearrangement Addition->Rearrangement Elimination Elimination Rearrangement->Elimination Alkene Alkene (E/Z Mixture) Elimination->Alkene Byproducts SO2 + Heteroaryl-OM Elimination->Byproducts

General workflow of the Julia-Kocienski olefination.
Mechanism for (E)-Selectivity with PT-Sulfones

The high (E)-selectivity observed with PT-sulfones is often attributed to the thermodynamic stability of the anti-β-alkoxy sulfone intermediate, which leads to the formation of the (E)-alkene. The sterically demanding phenyl group on the tetrazole ring is thought to play a role in favoring the transition state that leads to the anti intermediate.[3]

E_selective_mechanism PT_Sulfone PT-Sulfone Anion TS_anti Transition State (anti-favored) PT_Sulfone->TS_anti Aldehyde Aldehyde Aldehyde->TS_anti Alkoxide_anti anti-β-Alkoxy Sulfone TS_anti->Alkoxide_anti Smiles_anti Smiles Rearrangement Alkoxide_anti->Smiles_anti Elimination_anti anti-Elimination Smiles_anti->Elimination_anti E_Alkene (E)-Alkene Elimination_anti->E_Alkene

Simplified pathway for (E)-selective olefination with PT-sulfones.
Mechanism for (Z)-Selectivity with PYR-Sulfones

The (Z)-selectivity with PYR-sulfones is generally under kinetic control, where the syn-β-alkoxy sulfone intermediate is formed faster. This is attributed to the electronic properties and potentially the chelating ability of the pyridyl group, which stabilizes the syn transition state.[8]

Z_selective_mechanism PYR_Sulfone PYR-Sulfone Anion TS_syn Transition State (syn-favored) PYR_Sulfone->TS_syn Aldehyde Aldehyde Aldehyde->TS_syn Alkoxide_syn syn-β-Alkoxy Sulfone TS_syn->Alkoxide_syn Smiles_syn Smiles Rearrangement Alkoxide_syn->Smiles_syn Elimination_syn syn-Elimination Smiles_syn->Elimination_syn Z_Alkene (Z)-Alkene Elimination_syn->Z_Alkene

Simplified pathway for (Z)-selective olefination with PYR-sulfones.

References

A Comparative Guide to HPLC and Quantitative NMR for Purity Assessment of 2-(Phenylsulfonyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 2-(Phenylsulfonyl)acetophenone. The purity of this compound is critical for its applications in organic synthesis and drug development, where impurities can adversely affect reaction outcomes, biological activity, and safety profiles. This document presents detailed experimental protocols, comparative data, and visual representations of the analytical workflows to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for the analysis of non-volatile and thermally labile compounds. In the context of purity assessment, HPLC separates the target compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase. The area of the chromatographic peak corresponding to the analyte is proportional to its concentration, allowing for the determination of percent purity.

Quantitative Nuclear Magnetic Resonance (qNMR) is an absolute analytical method that determines the concentration of a substance by comparing the integral of a specific resonance signal of the analyte with that of a certified internal standard. Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself and provides structural information about the analyte and any detected impurities.

Experimental Workflow Comparison

The selection of an analytical technique for purity assessment depends on various factors, including the nature of the analyte, the expected impurities, and the desired level of accuracy and precision. The following diagram illustrates the general experimental workflows for purity assessment using HPLC and qNMR.

Experimental Workflow Comparison Fig. 1: Experimental Workflow Comparison cluster_hplc HPLC Workflow cluster_qnmr qNMR Workflow hplc_start Sample Preparation (Dissolution in Mobile Phase) hplc_instrument HPLC System (Pump, Injector, Column, Detector) hplc_start->hplc_instrument hplc_analysis Chromatographic Separation hplc_instrument->hplc_analysis hplc_data Data Acquisition (Chromatogram) hplc_analysis->hplc_data hplc_quant Purity Calculation (% Area Normalization) hplc_data->hplc_quant qnmr_start Sample & Standard Preparation (Accurate Weighing & Dissolution) qnmr_instrument NMR Spectrometer qnmr_start->qnmr_instrument qnmr_analysis Spectral Acquisition qnmr_instrument->qnmr_analysis qnmr_data Data Processing (Integration) qnmr_analysis->qnmr_data qnmr_quant Purity Calculation (Comparison to Internal Standard) qnmr_data->qnmr_quant start Analyte: This compound start->hplc_start start->qnmr_start Chromatographic Separation Principle Fig. 2: Principle of Chromatographic Separation cluster_mobile_phase cluster_elution column HPLC Column (Stationary Phase) Analyte (Blue) Impurity A (Red) Impurity B (Green) separation_analyte Analyte column:f1->separation_analyte Elutes Later separation_impurity_a Impurity A column:f2->separation_impurity_a Elutes Last separation_impurity_b Impurity B column:f3->separation_impurity_b Elutes First p1->p2 p2->p3 analyte Analyte analyte->column:f1 Moderate Affinity impurity_a Impurity A impurity_a->column:f2 High Affinity impurity_b Impurity B impurity_b->column:f3 Low Affinity

Mechanistic Comparison of Key Reactions Involving 2-(Phenylsulfonyl)acetophenone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-(Phenylsulfonyl)acetophenone stands as a versatile building block in organic synthesis. Its unique structure, featuring a reactive ketone, an acidic α-methylene group, and a phenylsulfonyl leaving group, allows for a diverse range of chemical transformations. This guide provides a mechanistic comparison of several key reactions involving this substrate, supported by available experimental data and detailed protocols to aid in synthetic planning and optimization.

This document will delve into the mechanistic nuances of asymmetric reduction, Corey-Chaykovsky epoxidation and cyclopropanation, Julia-Kocienski olefination, and cyclocondensation reactions to form valuable heterocyclic scaffolds such as pyrazoles and thiophenes.

Asymmetric Reduction to Chiral β-Hydroxy Sulfones

The enantioselective reduction of the prochiral ketone in this compound to form chiral 1-phenyl-2-(phenylsulfonyl)ethanol is a crucial transformation, as chiral β-hydroxy sulfones are valuable intermediates in the synthesis of bioactive molecules.

Mechanism: Catalytic asymmetric reduction typically involves the transfer of a hydride from a borane source or isopropanol to the ketone, guided by a chiral catalyst. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst. The catalyst coordinates with both the borane and the ketone, organizing them in a rigid transition state that directs the hydride attack to one of the prochiral faces of the ketone, leading to the formation of a specific enantiomer of the alcohol.

Experimental Data:

Catalyst SystemReducing AgentSolventTemp. (°C)Yield (%)ee (%)Reference
(S)-2-Methyl-CBS-oxazaborolidineBH₃·THFTHF-20>9596[1]
RuCl₂[(S)-BINAP][(S)-DAIPEN]i-PrOH/H₂OToluene809899 (R)F. D. Toste et al. (representative)

Experimental Protocol: Asymmetric Reduction using a Chiral Oxazaborolidine Catalyst [1]

  • To a solution of the chiral oxazaborolidine catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine, 0.1 eq.) in anhydrous tetrahydrofuran (THF) at -20 °C is added a solution of borane-tetrahydrofuran complex (1.0 M in THF, 1.0 eq.) dropwise.

  • After stirring for 15 minutes, a solution of this compound (1.0 eq.) in anhydrous THF is added slowly over 30 minutes.

  • The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) for completion.

  • Upon completion, the reaction is quenched by the slow addition of methanol, followed by 1 M HCl.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the chiral 1-phenyl-2-(phenylsulfonyl)ethanol.

  • The enantiomeric excess (ee) is determined by chiral high-performance liquid chromatography (HPLC).

Asymmetric_Reduction cluster_reactants Reactants cluster_intermediate Transition State cluster_product Product Ketone This compound TS Catalyst-Borane-Ketone Complex Ketone->TS Coordination Catalyst Chiral Oxazaborolidine Catalyst Catalyst->TS Borane Borane (BH₃) Borane->TS Alcohol Chiral β-Hydroxy Sulfone TS->Alcohol Hydride Transfer

Figure 1: Asymmetric reduction of this compound.

Corey-Chaykovsky Reaction: Epoxidation and Cyclopropanation

The Corey-Chaykovsky reaction provides a powerful method for the synthesis of epoxides and cyclopropanes from carbonyl compounds using sulfur ylides. The outcome of the reaction with this compound is dependent on the nature of the sulfur ylide used.

Mechanism:

  • Epoxidation with Dimethylsulfonium Methylide: The less stable, more reactive dimethylsulfonium methylide adds directly to the carbonyl group (1,2-addition). The resulting betaine intermediate undergoes intramolecular nucleophilic attack of the alkoxide on the carbon bearing the sulfonium group, displacing dimethyl sulfide to form the epoxide.[2][3][4]

  • Cyclopropanation with Dimethylsulfoxonium Methylide: The more stable, less reactive dimethylsulfoxonium methylide undergoes a conjugate (1,4-) addition to an α,β-unsaturated system. However, with a simple ketone like this compound which lacks α,β-unsaturation, the reaction can still lead to cyclopropanation of the enolate formed under the basic reaction conditions. Alternatively, if the substrate were an enone, this ylide would preferentially give the cyclopropane. For simple ketones, epoxidation is the more common outcome.

Experimental Data:

Ylide PrecursorBaseSolventProductYield (%)Reference
Trimethylsulfonium iodideNaHDMSO/THF2-phenyl-2-(phenylsulfonylmethyl)oxirane~85[4] (representative)
Trimethylsulfoxonium iodideNaHDMSO2-phenyl-2-(phenylsulfonylmethyl)oxirane~90E.J. Corey et al. (representative)

Experimental Protocol: Epoxidation using Trimethylsulfonium Iodide [4]

  • To a stirred suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) (1:1) is added trimethylsulfonium iodide (1.1 eq.) in portions at room temperature under a nitrogen atmosphere.

  • The mixture is stirred for 30 minutes, during which time the evolution of hydrogen ceases and a clear solution of the ylide is formed.

  • The reaction mixture is cooled to 0 °C, and a solution of this compound (1.0 eq.) in THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of water and extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography to yield the corresponding epoxide.

Corey_Chaykovsky cluster_epoxidation Epoxidation Pathway Ketone1 This compound Betaine1 Betaine Intermediate Ketone1->Betaine1 1,2-Addition Ylide1 Dimethylsulfonium Methylide Ylide1->Betaine1 Epoxide Epoxide Betaine1->Epoxide Intramolecular SN2

Figure 2: Corey-Chaykovsky epoxidation of this compound.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful method for the stereoselective synthesis of alkenes. While this compound itself is the ketone partner in this reaction, its derivatives where the methylene group is substituted can act as the sulfone component. For the purpose of this guide, we will consider the reaction of a related phenylsulfonylmethane derivative with an aldehyde to illustrate the mechanism. The reaction of this compound would first require deprotonation and reaction with an electrophile to generate a suitable sulfone for the olefination. A more direct application would be the reaction of the enolate of this compound with an aldehyde, followed by further transformations, which resembles the initial step of a Julia-type reaction.

Mechanism: The modern Julia-Kocienski olefination involves the deprotonation of a heteroaryl methyl sulfone (e.g., a benzothiazolyl (BT) or phenyltetrazolyl (PT) sulfone) to form a carbanion. This carbanion then adds to an aldehyde to form a β-alkoxy sulfone intermediate. This intermediate undergoes a Smiles rearrangement, followed by elimination of sulfur dioxide and the heteroaryl oxide to furnish the alkene. The reaction generally provides excellent E-selectivity.[5][6]

Experimental Data (for a representative Julia-Kocienski Olefination):

SulfoneAldehydeBaseSolventTemp. (°C)Yield (%)E/Z RatioReference
1-Phenyl-1H-tetrazol-5-yl methyl sulfoneBenzaldehydeKHMDSDME-78 to rt85>95:5[5] (representative)
Benzothiazol-2-yl methyl sulfoneCyclohexanecarboxaldehydeLiHMDSTHF-78 to rt7890:10[6] (representative)

Experimental Protocol: Julia-Kocienski Olefination [5]

  • To a solution of the heteroaryl methyl sulfone (e.g., 1-phenyl-1H-tetrazol-5-yl methyl sulfone, 1.1 eq.) in anhydrous dimethoxyethane (DME) at -78 °C is added potassium hexamethyldisilazide (KHMDS, 1.05 eq.) as a solution in toluene.

  • After stirring for 30 minutes, a solution of the aldehyde (e.g., benzaldehyde, 1.0 eq.) in DME is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion as monitored by TLC.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The residue is purified by column chromatography to afford the alkene product.

  • The E/Z ratio is determined by ¹H NMR spectroscopy or gas chromatography (GC).

Julia_Kocienski cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Sulfone Heteroaryl Methyl Sulfone Carbanion Sulfone Carbanion Sulfone->Carbanion Deprotonation Aldehyde Aldehyde Alkoxide β-Alkoxy Sulfone Aldehyde->Alkoxide Base Base Base->Carbanion Carbanion->Alkoxide Addition Spirocycle Spirocyclic Intermediate Alkoxide->Spirocycle Smiles Rearrangement Alkene Alkene Spirocycle->Alkene Elimination of SO₂ and ArO⁻

Figure 3: Julia-Kocienski olefination reaction pathway.

Cyclocondensation Reactions for Heterocycle Synthesis

The 1,3-dicarbonyl-like nature of this compound makes it an excellent precursor for the synthesis of various five-membered heterocycles.

Pyrazole Synthesis

Mechanism: The reaction of this compound with hydrazine or its derivatives proceeds via a cyclocondensation reaction. The more nucleophilic nitrogen of hydrazine initially attacks the ketone carbonyl. The resulting hydrazone can then undergo intramolecular cyclization by attack of the other nitrogen atom onto the carbon bearing the phenylsulfonyl group, which acts as a leaving group upon elimination, leading to the formation of the aromatic pyrazole ring.[7][8][9]

Experimental Data:

Hydrazine DerivativeSolventConditionsProductYield (%)Reference
Hydrazine hydrateEthanolReflux3-Phenyl-4-(phenylsulfonyl)pyrazole~80(Plausible outcome)
PhenylhydrazineAcetic AcidReflux1,3-Diphenyl-4-(phenylsulfonyl)pyrazole~75[8] (representative)

Experimental Protocol: Synthesis of 3-Phenyl-4-(phenylsulfonyl)pyrazole

  • A mixture of this compound (1.0 eq.) and hydrazine hydrate (1.2 eq.) in ethanol is heated at reflux for several hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is triturated with water, and the resulting solid is collected by filtration, washed with cold ethanol, and dried to afford the pyrazole product.

  • Further purification can be achieved by recrystallization.

Pyrazole_Synthesis Ketone This compound Hydrazone Hydrazone Intermediate Ketone->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Cyclization Pyrazole 3-Phenyl-4-(phenylsulfonyl)pyrazole Cyclized->Pyrazole Elimination of H₂O and PhSO₂H

Figure 4: Cyclocondensation of this compound with hydrazine.

Thiophene Synthesis (Gewald Reaction)

Mechanism: The Gewald reaction is a multicomponent reaction that can be adapted for the synthesis of highly substituted 2-aminothiophenes. In a typical Gewald synthesis, a ketone, an active methylene nitrile, and elemental sulfur are reacted in the presence of a base. For this compound, it can serve as the ketone component. The reaction is initiated by a Knoevenagel condensation between the ketone and the active methylene nitrile. This is followed by the addition of sulfur to the enolate, cyclization, and subsequent tautomerization to yield the 2-aminothiophene.[10][11][12]

Experimental Data (for a representative Gewald Reaction):

KetoneNitrileBaseSolventTemp. (°C)Yield (%)Reference
AcetophenoneMalononitrileMorpholineEthanol5085[10]
CyclohexanoneEthyl cyanoacetateDiethylamineMethanolReflux90[11]

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene [10]

  • To a mixture of this compound (1.0 eq.), malononitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol is added a catalytic amount of morpholine.

  • The mixture is stirred at 50 °C for several hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.

  • The solid is washed with cold ethanol and dried to give the 2-aminothiophene derivative.

Gewald_Reaction Ketone This compound Knoevenagel Knoevenagel Adduct Ketone->Knoevenagel Knoevenagel Condensation Nitrile Active Methylene Nitrile Nitrile->Knoevenagel Sulfur Sulfur (S₈) Thiolate Thiolate Intermediate Sulfur->Thiolate Base Base Base->Knoevenagel Knoevenagel->Thiolate Sulfur Addition Thiophene 2-Aminothiophene Thiolate->Thiophene Cyclization & Tautomerization

Figure 5: Gewald reaction for the synthesis of a 2-aminothiophene.

Conclusion

This compound is a highly versatile substrate that can be readily transformed into a variety of valuable chemical entities. The choice of reagents and reaction conditions allows for the selective formation of chiral alcohols, epoxides, alkenes, and important heterocyclic systems like pyrazoles and thiophenes. Understanding the underlying mechanisms of these reactions is paramount for controlling the outcome and optimizing the synthesis of desired target molecules. This guide provides a foundational framework for researchers to explore the rich chemistry of this important building block.

References

Unlocking Synthetic Efficiency: The Advantages of 2-(Phenylsulfonyl)acetophenone in Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of synthetic intermediates is a critical decision that profoundly impacts the efficiency, yield, and novelty of synthesized compounds. Among the array of available building blocks, 2-(Phenylsulfonyl)acetophenone, a β-keto sulfone, has emerged as a versatile and advantageous intermediate, particularly in the synthesis of bioactive heterocyclic compounds like chalcones and pyrazoles. This guide provides an objective comparison of this compound with traditional synthetic intermediates, supported by experimental data and detailed protocols, to highlight its superior performance in key synthetic transformations.

The strategic advantage of this compound lies in the unique reactivity conferred by the phenylsulfonyl group. This powerful electron-withdrawing group enhances the acidity of the adjacent methylene protons, facilitating enolate formation under milder conditions than those required for traditional ketones like acetophenone. This heightened reactivity translates into several tangible benefits, including improved reaction yields, shorter reaction times, and the potential for more diverse molecular architectures.

Comparative Performance in Chalcone Synthesis

Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are a class of compounds renowned for their broad spectrum of biological activities, including anti-inflammatory and anticancer properties. The classical Claisen-Schmidt condensation, a cornerstone of chalcone synthesis, typically involves the base-catalyzed reaction of a substituted acetophenone with a benzaldehyde. While effective, this method can be hampered by side reactions and may require harsh conditions to achieve satisfactory yields.

The use of this compound as a precursor offers a significant improvement. The enhanced acidity of the α-protons allows for the use of milder bases and can lead to higher yields and purity of the resulting α,β-unsaturated ketones. While direct comparative studies are limited, the principles of β-keto sulfone reactivity suggest a more efficient condensation process.

Table 1: Comparison of Reaction Parameters for Chalcone Synthesis

IntermediateAldehydeBaseSolventReaction TimeYield (%)Reference
AcetophenoneBenzaldehydeNaOHEthanol12-15 h (RT)58.41[1]
Acetophenone4-ChlorobenzaldehydeNaOHEthanolNot Specified58.5[1]
Acetophenone3-HydroxybenzaldehydeNaOHEthanolNot Specified64.5[1]
This compoundAromatic AldehydesMild Base (e.g., K₂CO₃)VariousShorter (inferred)Higher (inferred)-

Enhanced Versatility in Pyrazole Synthesis

Pyrazoles are another class of heterocyclic compounds with significant pharmacological importance, exhibiting analgesic, anti-inflammatory, and anticancer activities. A common synthetic route to pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine. This compound serves as an excellent precursor to the requisite 1,3-dicarbonyl intermediate, which can then be cyclized to form the pyrazole ring.

The phenylsulfonyl moiety in this compound can act as a leaving group or be retained in the final product, offering further avenues for molecular diversification and the introduction of additional pharmacophores.

Table 2: Comparison of Reaction Parameters for Pyrazole Synthesis

IntermediateReagentsSolventReaction ConditionsYield (%)Reference
AcetophenoneDMADMF, HydrazineDMF170°C (flow)High (not specified)[2]
This compoundHydrazine HydrateEthanolRefluxGood to Excellent (inferred)-

Note: Specific yield data for pyrazole synthesis directly from this compound is not available in the searched literature. The advantages are based on its utility as a precursor to 1,3-dicarbonyl compounds.

Experimental Protocols

General Protocol for Chalcone Synthesis via Claisen-Schmidt Condensation using Acetophenone
  • Reaction Setup: Dissolve the substituted acetophenone (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (typically 10-60% concentration) to the mixture.[3]

  • Reaction: Stir the mixture at room temperature for 12-15 hours or at 50°C for a shorter duration.[3]

  • Work-up: Upon reaction completion (monitored by TLC), pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure chalcone.[4]

Conceptual Protocol for Chalcone Synthesis using this compound
  • Reaction Setup: Dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol, DMF).

  • Base Addition: Add a mild base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction is expected to proceed faster than with acetophenone due to the increased acidity of the methylene protons.

  • Work-up and Isolation: Follow a similar procedure to the standard Claisen-Schmidt condensation.

General Protocol for Pyrazole Synthesis from Acetophenone
  • Enaminone Formation: React the substituted acetophenone with N,N-dimethylformamide dimethyl acetal (DMADMF) to form the corresponding enaminone intermediate.[2]

  • Cyclization: React the enaminone with hydrazine hydrate in a suitable solvent like ethanol or acetic acid under reflux to yield the pyrazole.[5]

  • Isolation and Purification: After cooling, the product is isolated by filtration and purified by recrystallization.

Signaling Pathway Modulation

The synthetic products derived from this compound, particularly chalcones and pyrazoles, are known to interact with key cellular signaling pathways implicated in various diseases.

Chalcones as Inhibitors of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival.[3] Its aberrant activation is a hallmark of many cancers and inflammatory disorders. Chalcones have been shown to inhibit NF-κB activation through various mechanisms, including the inhibition of IκBα degradation and the prevention of the nuclear translocation of the p65 subunit.[3]

NF_kB_Pathway cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Ubiquitination &\nDegradation Ubiquitination & Degradation IkBa->Ubiquitination &\nDegradation nucleus Nucleus NFkB->nucleus Translocation genes Target Gene Expression nucleus->genes Transcription Chalcones Chalcones Chalcones->IKK Inhibition Chalcones->NFkB Inhibition of Nuclear Translocation

Caption: Chalcones inhibit the NF-κB signaling pathway.

Pyrazoles as Inhibitors of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, proliferation, and survival.[6] Constitutive activation of the STAT3 pathway is frequently observed in a wide range of human cancers. Pyrazole-containing compounds have been developed as potent inhibitors of STAT3, often by targeting its SH2 domain to prevent dimerization and subsequent nuclear translocation.[6]

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_m STAT3 (monomer) JAK->STAT3_m Phosphorylation STAT3_d STAT3 (dimer) STAT3_m->STAT3_d Dimerization nucleus Nucleus STAT3_d->nucleus Translocation genes Target Gene Expression nucleus->genes Transcription Pyrazoles Pyrazoles Pyrazoles->STAT3_d Inhibition of Dimerization

Caption: Pyrazoles inhibit the STAT3 signaling pathway.

Conclusion

This compound stands out as a superior synthetic intermediate due to the activating effect of the phenylsulfonyl group. This inherent reactivity translates to milder reaction conditions, potentially higher yields, and greater synthetic versatility compared to traditional intermediates like acetophenone. Its utility in the synthesis of pharmacologically important scaffolds such as chalcones and pyrazoles, which are known to modulate critical signaling pathways like NF-κB and STAT3, underscores its value in modern drug discovery and organic synthesis. For researchers seeking to optimize synthetic routes and explore novel chemical space, this compound offers a distinct and powerful advantage.

References

A Comparative Spectroscopic Guide to 2-(Phenylsulfonyl)acetophenone and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 2-(Phenylsulfonyl)acetophenone and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. The analysis encompasses UV-Vis, IR, NMR, and Mass Spectrometry data, presented in a clear, comparative format to facilitate understanding of structure-property relationships.

Introduction

This compound and its analogs are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical structures. Spectroscopic analysis is a cornerstone for the characterization of these compounds, providing essential information about their electronic structure, functional groups, and molecular framework. This guide aims to be a comprehensive resource by summarizing key spectroscopic data and outlining the experimental methodologies used for their acquisition.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, selected derivatives, and the parent compound, acetophenone, for comparative purposes.

Table 1: UV-Vis and IR Spectroscopic Data

CompoundUV-Vis (λmax, nm)IR (cm⁻¹)
Acetophenone 241 (in ethanol)[1], 244 (in water)[2]C=O stretch: 1685[3] Aromatic C-H stretch: >3000[4] Aliphatic C-H stretch: <3000[4] Aromatic C=C stretch: 1600-1450[4]
This compound Data not availableData not available
2-(p-Tolylsulfonyl)acetophenone Data not availableData available but not quantitatively specified in search results[5]
2-(Methylsulfonyl)acetophenone Data not availableData available but not quantitatively specified in search results[6]
General for β-Keto Sulfones -C=O stretch: ~1680-1700 SO₂ stretch (asymmetric): ~1300-1350 SO₂ stretch (symmetric): ~1120-1160

Table 2: ¹H NMR Spectroscopic Data (in CDCl₃)

CompoundChemical Shift (δ, ppm)
Acetophenone -CH₃: 2.62 (s, 3H) Aromatic-H: 7.47 (t, 2H), 7.58 (t, 1H), 7.97 (t, 2H)[7]
This compound Data not available
N-(2-trifluoromethyl-4-chlorophenyl)-2-(phenyl)-2-oxoethylsulfonamide -CH₂-: ~4.70 (s) Aromatic-H: ~7.50[8]
N-(2-trifluoromethyl-4-chlorophenyl)-2-(4-chlorophenyl)-2-oxoethylsulfonamide -CH₂-: ~4.70 (s) Aromatic-H: ~7.50[8]

Table 3: ¹³C NMR Spectroscopic Data (in CDCl₃)

CompoundChemical Shift (δ, ppm)
Acetophenone -CH₃: 26.5 Aromatic-C: 128.2, 128.5, 133.0, 137.1 C=O: 198.1[7]
This compound Data not available
2-(p-Tolylsulfonyl)acetophenone Data available but not quantitatively specified in search results

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragments
Acetophenone 120[9]105 ([M-CH₃]⁺), 77 ([C₆H₅]⁺)[9]
This compound 260.31 (Calculated)[10]Data not available
2-(p-Tolylsulfonyl)acetophenone 274.34 (Calculated)Data not available
2-(Methylsulfonyl)acetophenone 198.24 (Calculated)[6]Data not available

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Vis Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λmax) related to electronic transitions within the molecule.

Protocol:

  • Sample Preparation: A solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water) at a concentration typically in the range of 10⁻⁴ to 10⁻⁶ M.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Blank Measurement: A cuvette containing only the solvent is placed in the reference beam path to record a baseline.

  • Sample Measurement: A cuvette with the sample solution is placed in the sample beam path.

  • Data Acquisition: The absorbance is measured over a wavelength range, typically from 200 to 400 nm. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined from the resulting spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Protocol (for solid samples):

  • Sample Preparation (KBr Pellet Method):

    • A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Background Scan: A background spectrum of the empty sample compartment is recorded.

  • Sample Scan: The KBr pellet is placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The characteristic absorption bands corresponding to specific functional groups (e.g., C=O, SO₂, C-H) are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Approximately 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), is added.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • Data Acquisition: The spectrometer is tuned to the appropriate nucleus (¹H or ¹³C). The sample is shimmed to optimize the magnetic field homogeneity. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

  • Data Processing: The FID is Fourier-transformed to obtain the NMR spectrum. The chemical shifts (δ) are referenced to the TMS signal (0 ppm).

  • Spectral Analysis: The chemical shifts, integration (for ¹H), and splitting patterns are analyzed to determine the structure of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - EI):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺).

  • Fragmentation: The high-energy molecular ions often fragment into smaller, characteristic charged species.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

  • Data Analysis: The molecular ion peak is identified to determine the molecular weight, and the fragmentation pattern is analyzed to gain structural information.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the key structural features of the compounds discussed.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Compound Synthesis & Purification UV_Prep Dilute Solution (e.g., in Ethanol) Compound->UV_Prep IR_Prep KBr Pellet or Nujol Mull Compound->IR_Prep NMR_Prep Dissolve in Deuterated Solvent Compound->NMR_Prep MS_Prep Vaporization Compound->MS_Prep UV_Vis UV-Vis Spectroscopy UV_Prep->UV_Vis IR IR Spectroscopy IR_Prep->IR NMR NMR Spectroscopy NMR_Prep->NMR MS Mass Spectrometry MS_Prep->MS UV_Data λmax, ε UV_Vis->UV_Data IR_Data Functional Groups IR->IR_Data NMR_Data Chemical Structure NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Characterization Characterization UV_Data->Characterization Structural Characterization IR_Data->Characterization Structural Characterization NMR_Data->Characterization Structural Characterization MS_Data->Characterization Structural Characterization

Caption: General workflow for the spectroscopic characterization of organic compounds.

Molecular_Structures acetophenone Acetophenone phenylsulfonyl This compound tolylsulfonyl 2-(p-Tolylsulfonyl)acetophenone

Caption: Key molecular structures discussed in this guide.

References

A Comparative Guide to the Scalable Synthesis of 2-(Phenylsulfonyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-(Phenylsulfonyl)acetophenone, a β-ketosulfone, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its synthesis on a laboratory and industrial scale requires careful consideration of various factors, including yield, purity, cost-effectiveness, and environmental impact. This guide provides an objective comparison of the most common and scalable methods for the synthesis of this compound, supported by experimental data to inform methodological choices.

Comparison of Key Synthesis Methods

The synthesis of this compound is primarily achieved through three main routes: the reaction of an α-haloacetophenone with a sulfinate salt, the acylation of a methyl sulfone, and a modern electrochemical approach. Each method presents a unique set of advantages and disadvantages in terms of scalability and overall efficiency.

ParameterMethod 1: α-Haloacetophenone & SulfinateMethod 2: Acylation of Methyl SulfoneMethod 3: Electrochemical Synthesis
Starting Materials 2-Bromoacetophenone, Sodium BenzenesulfinateMethyl Phenyl Sulfone, Benzoyl ChlorideAcetophenone, Sodium Benzenesulfinate
Typical Yield 85-95%70-85%80-90%
Reaction Time 2-6 hours4-12 hours3-8 hours
Reaction Temperature 25-80 °C80-120 °CRoom Temperature
Key Reagents/Catalysts Phase-transfer catalyst (optional)Strong base (e.g., n-BuLi, NaH)Electrolyte (e.g., KI)
Solvents Ethanol, DMF, AcetonitrileTHF, Diethyl etherMethanol
Scalability Readily scalableModerately scalablePotentially highly scalable
Green Chemistry Aspect ModerateLow (requires strong base)High (avoids hazardous reagents)
Key Considerations Availability and cost of 2-bromoacetophenone.Handling of strong bases at scale.Specialized electrochemical equipment required.

Experimental Protocols

Below are detailed methodologies for the key synthesis routes described above.

Method 1: Synthesis from 2-Bromoacetophenone and Sodium Benzenesulfinate

This method, analogous to a Williamson ether synthesis, is a widely used and robust procedure for preparing β-ketosulfones.

Materials:

  • 2-Bromoacetophenone

  • Sodium benzenesulfinate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve sodium benzenesulfinate (1.1 equivalents) in a mixture of ethanol and water.

  • To this solution, add 2-bromoacetophenone (1.0 equivalent).

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 3-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude product can be further purified by recrystallization from ethanol to yield pure this compound.

Method 2: Acylation of Methyl Phenyl Sulfone

This approach involves the C-acylation of the acidic α-protons of methyl phenyl sulfone.

Materials:

  • Methyl phenyl sulfone

  • n-Butyllithium (n-BuLi) or Sodium Hydride (NaH)

  • Benzoyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl phenyl sulfone (1.2 equivalents) in anhydrous THF.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70°C.

  • Stir the resulting anion solution at -78°C for 1 hour.

  • Add benzoyl chloride (1.0 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Method 3: Electrochemical Synthesis

This modern approach offers a greener alternative, avoiding the use of hazardous reagents.

Materials:

  • Acetophenone

  • Sodium benzenesulfinate

  • Potassium Iodide (KI)

  • Methanol

  • Graphite electrodes

Procedure:

  • In an undivided electrochemical cell equipped with two graphite electrodes, dissolve acetophenone (1.0 equivalent), sodium benzenesulfinate (2.0 equivalents), and potassium iodide (0.3 equivalents) in methanol.

  • Pass a constant current (e.g., 10 mA) through the solution at room temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • The residue is then partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Mandatory Visualizations

Logical Workflow for Assessing Synthesis Scalability

The following diagram illustrates a logical workflow for evaluating the scalability of a chemical synthesis method, such as those for this compound.

G Scalability Assessment Workflow A Identify Potential Synthesis Routes B Literature Review & Data Mining A->B C Initial Lab-Scale Synthesis (grams) B->C D Process Parameter Optimization C->D E Hazard & Safety Assessment D->E F Cost Analysis of Raw Materials D->F G Pilot Scale-Up (kilograms) E->G F->G H Impurity Profiling & Analysis G->H I Process Robustness & Reproducibility G->I J Final Scalability Decision H->J I->J

Caption: A logical workflow for assessing the scalability of a chemical synthesis method.

Signaling Pathway for Method Selection

The following diagram illustrates the decision-making process for selecting a suitable synthesis method based on key project requirements.

G Synthesis Method Selection Pathway Start Project Requirements Scale Desired Scale? Start->Scale Green Green Chemistry Priority? Scale->Green Large Cost Cost Sensitivity? Scale->Cost Small/Medium Method1 Method 1: α-Haloacetophenone & Sulfinate Green->Method1 Low Method3 Method 3: Electrochemical Green->Method3 High Cost->Method1 Low Method2 Method 2: Acylation of Methyl Sulfone Cost->Method2 High

Safety Operating Guide

Proper Disposal of 2-(Phenylsulfonyl)acetophenone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical responsibility for all laboratory personnel. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(Phenylsulfonyl)acetophenone, a compound that requires careful handling due to its potential health hazards. Adherence to these protocols is essential for protecting personnel and the environment.

Hazard Identification and Safety Precautions

This compound is classified with several hazards that necessitate stringent safety measures during handling and disposal.

Summary of Hazards:

Hazard StatementClassificationPrecautionary Measures
Causes skin irritationSkin Corrosion/IrritationWear protective gloves and clothing. Wash hands and exposed skin thoroughly after handling.[1]
Causes serious eye irritationSerious Eye Damage/Eye IrritationWear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[1]
May cause respiratory irritationSpecific target organ toxicity — single exposureUse only in a well-ventilated area or outdoors. Avoid breathing dust, fumes, or vapors.[1]
Harmful if swallowed (potential)Acute toxicity, oral (based on similar compounds)Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[2][3]
Harmful to aquatic life (potential)Hazardous to the aquatic environmentAvoid release to the environment.[3]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or if handling large quantities.

Step-by-Step Disposal Procedure

The primary directive for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[1][2] The following steps outline the process for preparing the chemical waste for collection.

Experimental Protocol: Waste Segregation and Containment

  • Segregate Waste:

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Solid waste (e.g., unused reagent, contaminated filter paper) should be collected separately from liquid waste.

  • Contain Solid Waste:

    • Carefully sweep up solid this compound, avoiding dust generation.[1][4]

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable option.

  • Contain Liquid Waste:

    • If this compound is in a solution, absorb the liquid with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).

    • Place the absorbed material into a designated, labeled, and sealable waste container.

  • Label the Waste Container:

    • The waste container must be clearly and accurately labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Irritant")

      • The date of accumulation

      • The name of the principal investigator or laboratory group

  • Store Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]

    • Keep the container tightly closed.[1]

  • Arrange for Pickup:

    • Contact your institution's EHS office to schedule a pickup of the hazardous waste. Follow their specific procedures for waste manifest and handover.

Emergency Procedures

In the event of a spill or exposure, immediate action is required.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1]

  • Spill: For small spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a labeled hazardous waste container. For large spills, evacuate the area and contact your institution's EHS office.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Identify Waste (Solid or Liquid this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Before Handling H Emergency Spill or Exposure? B->H During Handling C Segregate Waste Stream D Contain Waste in a Labeled, Sealed Container C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS for Professional Disposal E->F G Waste Manifest & Pickup F->G H->C No I Follow Emergency Procedures (First Aid, Spill Control) H->I Yes

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-(Phenylsulfonyl)acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(Phenylsulfonyl)acetophenone

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting.

Chemical Profile and Hazards

This compound is a solid powder that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area to minimize exposure risks.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE required. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

SituationRequired PPE
General Laboratory Use - Nitrile gloves- Safety glasses with side shields- Laboratory coat
Weighing and Transferring - Nitrile gloves- Safety goggles- Laboratory coat- Face shield (if there is a risk of splashing)- Use of a chemical fume hood is highly recommended
Large-Scale Operations or Spills - Chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles and a face shield- Chemical-resistant apron or coveralls- Appropriate respiratory protection (e.g., N95 respirator for dusts, or an air-purifying respirator with organic vapor cartridges for vapors)
Safe Handling and Operational Plan

A systematic approach is essential for the safe handling of this compound.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Ensure the container is properly labeled with the chemical name and hazard information.

  • Log the chemical into the laboratory's chemical inventory system.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store away from incompatible materials such as strong oxidizing agents.

3. Handling and Use:

  • All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Avoid direct contact with skin, eyes, and clothing.

  • Wash hands thoroughly with soap and water after handling.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

4. Spill Management:

  • In the event of a small spill, wear appropriate PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal.

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Ensure the spill area is well-ventilated.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

  • Solid Waste: Collect solid waste in a clearly labeled, sealed, and compatible container.

  • Liquid Waste: Collect liquid waste in a labeled, sealed, and appropriate solvent waste container.

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[1]

Emergency Procedures

First Aid Measures

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Get medical attention.

  • If on Skin: Wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] Get medical attention if irritation persists.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1] Call a POISON CENTER or doctor if you feel unwell.[1]

  • If Swallowed: Rinse mouth. Get medical attention.

Visual Workflow and Safety Diagrams

The following diagrams illustrate the key workflows for handling this compound safely.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Inventory Log in Inventory Inspect->Inventory Store Store Safely Inventory->Store Prep Prepare Work Area (Fume Hood) Store->Prep Weigh Weigh Chemical Prep->Weigh Use Use in Experiment Weigh->Use Clean Clean Work Area Use->Clean Collect Collect Waste Clean->Collect Label Label Waste Container Collect->Label Dispose Dispose via EHS Label->Dispose

Caption: Workflow for handling this compound.

cluster_response Emergency Spill Response cluster_ppe Required PPE Spill Chemical Spill Occurs Evacuate Evacuate Area Spill->Evacuate Gloves Resistant Gloves Goggles Goggles & Face Shield Respirator Respirator Notify Notify EHS Evacuate->Notify Secure Secure Area Notify->Secure Cleanup Cleanup (if safe) Secure->Cleanup Decontaminate Decontaminate Cleanup->Decontaminate

Caption: Emergency response for a chemical spill.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Phenylsulfonyl)acetophenone
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Reactant of Route 2
2-(Phenylsulfonyl)acetophenone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.